Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-propan-2-yl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)7-9-6(5(2)3)10-13-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWUNLQIQBOQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695416 | |
| Record name | Ethyl 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-70-8 | |
| Record name | Ethyl 3-(1-methylethyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold serves as a robust bioisostere for amide and ester functionalities, offering enhanced metabolic stability and tailored physicochemical properties in drug design.[1][2] This document details a reliable two-step synthetic pathway, commencing with the formation of the key intermediate, isobutyramidoxime, followed by a cyclization-condensation reaction with diethyl oxalate. We will explore the mechanistic underpinnings of each transformation, provide a validated, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical expertise and practical, field-proven insights.
Introduction to the Target Molecule
This compound (C₈H₁₂N₂O₃, Molar Mass: 184.19 g/mol ) is a disubstituted 1,2,4-oxadiazole derivative.[1] The strategic placement of an isopropyl group at the C3 position and an ethyl ester at the C5 position imparts specific and desirable characteristics. The isopropyl group increases the molecule's lipophilicity, which can be crucial for membrane permeability, while the ethyl ester provides a versatile chemical handle for further functionalization or acts as a key pharmacophoric feature.[1]
The 1,2,4-oxadiazole ring is recognized for its exceptional chemical and metabolic stability, particularly its resistance to hydrolysis compared to ester or amide bonds.[2] This makes it a valuable building block in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents where metabolic longevity is paramount.[1][3] The synthesis strategy presented herein is a classical and highly effective approach for constructing this valuable heterocyclic system.[4]
Retrosynthetic Analysis and Strategic Overview
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most classically achieved through the cyclization of an O-acylamidoxime intermediate.[2] This informs our retrosynthetic strategy, which involves disconnecting the oxadiazole ring. The most logical disconnection is between the N2-C3 and O1-C5 bonds, which simplifies the target molecule into two primary synthons: an amidoxime to provide the C3-substituent and an acylating agent for the C5-substituent.
-
Synthon 1 (for C3-substituent): The isopropyl group at the C3 position points to isobutyramidoxime as the key intermediate. This, in turn, is readily prepared from isobutyronitrile and hydroxylamine.[1]
-
Synthon 2 (for C5-substituent): The ethyl carboxylate group at the C5 position can be installed using an activated form of ethyl glyoxylate, such as diethyl oxalate or ethyl oxalyl chloride .[5][6]
This leads to a convergent and efficient two-step synthesis, as illustrated in the workflow below.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Synthetic Protocol
This section provides a comprehensive, step-by-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Isobutyramidoxime (Intermediate 1)
Principle: This reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in isobutyronitrile. A mild base is used to liberate the free hydroxylamine from its hydrochloride salt.
Materials & Reagents:
| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density | Quantity | Moles |
|---|---|---|---|---|---|
| Isobutyronitrile | C₄H₇N | 69.11 | 0.771 g/mL | 10.0 g | 0.145 |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | - | 12.1 g | 0.174 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | - | 9.2 g | 0.087 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 0.81 g/mL | 150 mL | - |
| Water | H₂O | 18.02 | 1.0 g/mL | 50 mL | - |
Experimental Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (12.1 g), sodium carbonate (9.2 g), ethanol (150 mL), and water (50 mL).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of free hydroxylamine.
-
Add isobutyronitrile (10.0 g) to the flask.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting nitrile.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (NaCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous residue can be extracted with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield isobutyramidoxime as a white solid or viscous oil. The crude product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
Principle: This transformation is a one-pot acylation and dehydrative cyclization. The isobutyramidoxime first reacts with diethyl oxalate in an acylation reaction. The resulting O-acylamidoxime intermediate is not isolated but is thermally induced to undergo intramolecular cyclization, eliminating a molecule of ethanol and water to form the stable 1,2,4-oxadiazole ring. A Russian patent describes a similar procedure, which has been adapted here.[5]
Caption: Key mechanistic steps in the formation of the 1,2,4-oxadiazole ring.
Materials & Reagents:
| Reagent/Solvent | Formula | MW ( g/mol ) | Density | Quantity | Moles |
|---|---|---|---|---|---|
| Isobutyramidoxime | C₄H₁₀N₂O | 102.14 | - | 10.0 g | 0.098 |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.079 g/mL | 42.9 g (39.8 mL) | 0.294 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 g/mL | As needed | - |
| Water | H₂O | 18.02 | 1.0 g/mL | As needed | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Experimental Procedure:
-
Charge a 250 mL three-necked flask, equipped with a magnetic stirrer, reflux condenser, and thermometer, with diethyl oxalate (42.9 g).
-
Slowly add the crude isobutyramidoxime (10.0 g) to the diethyl oxalate at room temperature (approx. 25°C) with stirring.
-
Causality Insight: A 3-fold molar excess of diethyl oxalate is used.[5] This serves a dual purpose: it acts as a reactant and as the reaction solvent, ensuring the concentration of the amidoxime is appropriate and driving the initial acylation equilibrium towards the product.
-
Once the addition is complete, slowly heat the reaction mixture to 120°C.
-
Expertise Insight: This temperature is critical. It provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration of the intermediate, which is the rate-limiting step for ring formation.
-
Maintain the reaction at 120°C with vigorous stirring for 3-4 hours.[5] Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mass with dichloromethane (100 mL). If any solids have precipitated, they can be filtered off.
-
Transfer the dichloromethane solution to a separatory funnel and wash with water (2 x 50 mL) to remove any unreacted starting materials and water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to afford the pure this compound as an oil or low-melting solid.
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Summary of Product Data:
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Purity (by HPLC/GC) | >95% (after purification) |
| Expected ¹H NMR Data * | (Based on similar structures[5]) |
| δ 1.40-1.45 (t, 3H) | -CH₂CH₃ (Ethyl ester) |
| δ 1.35-1.40 (d, 6H) | -CH(CH₃ )₂ (Isopropyl) |
| δ 3.20-3.35 (sept, 1H) | -CH (CH₃)₂ (Isopropyl) |
| δ 4.45-4.55 (q, 2H) | -CH₂ CH₃ (Ethyl ester) |
*Note: Exact chemical shifts (δ) are predictive and should be confirmed experimentally in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
References
- 1. Buy this compound | 163719-70-8 [smolecule.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. tandfonline.com [tandfonline.com]
- 5. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
physicochemical properties of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant interest in medicinal chemistry.[1] Derivatives of 1,2,4-oxadiazole are recognized for their wide range of biological activities and pharmacological profiles.[1] this compound, with its characteristic isopropyl group at the 3-position and an ethyl ester at the 5-position, is a notable member of this class. These structural features are thought to enhance hydrophobicity and metabolic stability, which are critical for improving the drug-like properties of a compound.[1] This molecule serves as a versatile intermediate in the synthesis of peptidomimetics, agrochemicals, and neuroprotective agents.[1] Its derivatives have shown promise as antibacterial, anti-inflammatory, and antitumor agents, making it a valuable scaffold for further investigation in drug discovery.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| IUPAC Name | ethyl 3-propan-2-yl-1,2,4-oxadiazole-5-carboxylate | [1] |
| CAS Number | 163719-70-8 | [1] |
| Molecular Formula | C₈H₁₂N₂O₃ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| SMILES | CCOC(=O)C1=NC(=NO1)C(C)C | [1] |
| Predicted LogP | 1.8 ± 0.3 | [2] |
| Predicted Aqueous Solubility | 1.2–2.5 mg/mL | [2] |
| Melting Point | Not publicly available. Estimated to be a low-melting solid or liquid at room temperature based on structurally similar compounds. | N/A |
| Boiling Point | Not publicly available. | N/A |
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and effective method involves the reaction of an amidoxime with a suitable acylating agent.[3] The following protocol is a proposed step-by-step methodology for the synthesis of this compound, based on a general method for obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.[4]
Experimental Protocol: Synthesis from Isopropyl Amidoxime and Diethyl Oxalate
This protocol describes a one-pot synthesis that involves the reaction of isopropyl amidoxime with a threefold excess of diethyl oxalate.[4]
Materials:
-
Isopropyl amidoxime
-
Diethyl oxalate
-
Dichloromethane
-
Magnesium sulfate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropyl amidoxime.
-
Addition of Reagent: To the isopropyl amidoxime, add a threefold molar excess of diethyl oxalate at room temperature (25 °C) with continuous stirring.[4]
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 3-4 hours with constant stirring.[4]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
If a suspension has formed, filter the solid and wash it with dichloromethane.[4]
-
Transfer the resulting solution to a separatory funnel and wash with water (approximately 25 ml).[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Evaporate the dichloromethane under reduced pressure to yield the crude product.[4]
-
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety and Handling
A safety data sheet for a structurally related 1,2,4-oxadiazole derivative indicates that compounds of this class may cause skin and serious eye irritation, and may also cause respiratory irritation.[5][6] It is advised to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[5][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][7]
Potential Applications in Drug Discovery
The 1,2,4-oxadiazole scaffold is a versatile building block in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities. These include potential applications as:
-
Antibacterial agents: Some derivatives have shown promising activity against various bacterial strains.[1]
-
Anti-inflammatory agents: The scaffold has been explored for its potential to modulate inflammatory pathways.
-
Antitumor agents: Certain derivatives have exhibited cytotoxic effects against cancer cell lines.
The structural features of this compound, particularly the isopropyl and ethyl ester groups, can be readily modified, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1]
Conclusion
This compound is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery. While specific experimental data for some of its physicochemical properties are not widely available, its synthesis is achievable through established methods. Further research into its biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Buy this compound | 163719-70-8 [smolecule.com]
- 2. 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester () for sale [vulcanchem.com]
- 3. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 4. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The precise mechanism of action for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate has not been extensively elucidated in publicly available scientific literature. This guide synthesizes information on the known biological activities of the 1,2,4-oxadiazole scaffold to propose potential mechanisms of action for the title compound and to provide a framework for its further investigation.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester functionalities. This scaffold is present in a variety of biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and neuromodulatory effects. This compound, with its characteristic isopropyl and ethyl ester substitutions, represents a promising, yet under-investigated, member of this class. This technical guide will explore the potential mechanisms of action of this compound based on the established pharmacology of structurally related 1,2,4-oxadiazole derivatives.
Potential Mechanism: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
One of the most promising avenues for the therapeutic application of oxadiazole derivatives is the modulation of the endocannabinoid system, particularly through the inhibition of Fatty Acid Amide Hydrolase (FAAH).
The Role of FAAH in Endocannabinoid Signaling
FAAH is an integral membrane-bound serine hydrolase responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA to arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in the endogenous levels of AEA, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2). This enhancement of endocannabinoid signaling has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, without the psychotropic side effects linked to direct CB1 receptor agonists.[1]
1,2,4-Oxadiazoles as FAAH Inhibitors
While many known FAAH inhibitors contain a 1,3,4-oxadiazole core, the 1,2,4-oxadiazole scaffold also presents structural features conducive to FAAH inhibition.[3][4] The mechanism of inhibition often involves the oxadiazole ring acting as a leaving group after nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site, leading to covalent modification and inactivation of the enzyme.[2] The isopropyl and ethyl carboxylate groups of this compound would influence the compound's binding affinity and orientation within the enzyme's active site.
Hypothesized Signaling Pathway
Caption: Hypothesized FAAH inhibition by this compound.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of this compound on FAAH activity.[5][6]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test Compound: this compound
-
Positive Control Inhibitor (e.g., JZL 195)
-
96-well, opaque microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound or control to the respective wells.
-
Include control wells for 100% initial activity (enzyme + solvent, no inhibitor) and background (buffer + solvent, no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for potential irreversible inhibition.
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with excitation at 340-360 nm and emission at 450-465 nm.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot percent inhibition versus log concentration to calculate the IC50 value.
Potential Mechanism: Anti-Inflammatory Activity via NF-κB Inhibition
The 1,2,4-oxadiazole scaffold is a common feature in compounds designed as anti-inflammatory agents.
The NF-κB Signaling Pathway in Inflammation
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
1,2,4-Oxadiazoles as NF-κB Pathway Modulators
Several studies have demonstrated that 1,2,4-oxadiazole derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][8] These compounds have been shown to prevent the nuclear translocation of NF-κB and block the phosphorylation of key signaling proteins like p65.[7] The anti-inflammatory action of this compound could be mediated through a similar mechanism.
Hypothesized Signaling Pathway
Caption: Hypothesized NF-κB pathway inhibition.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol outlines a method to assess the anti-inflammatory effects of this compound in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test Compound: this compound
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Cell Viability Assessment: In a parallel plate, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, a stable metabolite of NO, using the Griess Reagent. Read the absorbance at 540 nm.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the NO and cytokine levels to the cell viability data. Compare the levels in treated cells to the LPS-stimulated control to determine the inhibitory effect of the compound.
Potential Mechanism: Antibacterial Activity
The 1,2,4-oxadiazole nucleus is a key pharmacophore in a number of antibacterial agents.[11][12]
Targets for Antibacterial Action
The antibacterial mechanisms of oxadiazole derivatives are diverse and can include the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For example, some 1,2,4-oxadiazoles have been identified as inhibitors of penicillin-binding protein 2a (PBP2a), which is crucial for beta-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA).[11] Other potential targets include DNA gyrase, topoisomerase IV, and enzymes involved in folate synthesis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of a potential antibacterial agent.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound: this compound
-
Reference antibiotic (e.g., vancomycin, ciprofloxacin)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and standardize its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Illustrative Data of Related Compounds
| 1,2,4-Oxadiazole Derivative | Target Organism | MIC (µg/mL) | Reference |
| Compound 52 | S. aureus | 0.5 | [11] |
| Compound 53 | E. faecium | 1 | [11] |
| Compound 12 | MRSA | 2 µM | [12] |
Potential Mechanism: Muscarinic Receptor Agonism
Derivatives of 1,2,4-oxadiazole have been developed as highly potent and efficacious agonists for muscarinic acetylcholine receptors.[15][16]
Muscarinic Receptors and Their Function
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are involved in a wide range of physiological functions in both the central and peripheral nervous systems. Agonism at these receptors can lead to effects such as smooth muscle contraction, glandular secretion, and modulation of heart rate and cognitive function.
1,2,4-Oxadiazoles as Muscarinic Agonists
Certain 1,2,4-oxadiazole derivatives have been shown to act as full agonists at muscarinic receptors, with potencies in the nanomolar range.[17] The oxadiazole ring in these molecules often serves as a key hydrogen bond acceptor, mimicking the ester group of acetylcholine. The substituents on the oxadiazole ring and the cationic head group of the molecule are critical for determining the affinity and efficacy at the receptor.[15]
Experimental Protocol: GPCR Activation Assay
A common method to assess GPCR activation is to measure the production of downstream second messengers, such as cyclic AMP (cAMP) or inositol phosphates.[18][19]
Materials:
-
A cell line expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293-T cells)
-
Assay buffer
-
Test Compound: this compound
-
Reference agonist (e.g., carbachol)
-
A commercial kit for measuring the relevant second messenger (e.g., cAMP ELISA kit)
Procedure:
-
Cell Culture: Plate the receptor-expressing cells in a 96-well plate and grow to the desired confluency.
-
Compound Treatment: Replace the culture medium with assay buffer containing various concentrations of the test compound or reference agonist.
-
Incubation: Incubate the plate for a specified time at 37°C to allow for receptor activation and second messenger production.
-
Cell Lysis and Detection: Lyse the cells and measure the concentration of the second messenger using the appropriate detection kit, following the manufacturer's protocol.
-
Data Analysis: Plot the second messenger concentration against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a molecule of significant interest due to its 1,2,4-oxadiazole core, a scaffold known for a diverse range of biological activities. While direct experimental evidence for its mechanism of action is currently lacking, this guide has outlined several plausible pathways based on the established pharmacology of related compounds. These potential mechanisms, including FAAH inhibition, anti-inflammatory effects via NF-κB modulation, antibacterial activity, and muscarinic receptor agonism, provide a solid foundation for future research. The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate the biological activities of this promising compound and to elucidate its precise mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent.
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of drug discovery.[1][2] This scaffold is considered a "privileged" structure due to its remarkable versatility and its presence in a wide array of biologically active compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The stability of the 1,2,4-oxadiazole ring and its capacity to act as a bioisostere for amide and ester groups make it an attractive component in the design of novel therapeutic agents with improved pharmacokinetic profiles.[2]
This technical guide focuses on the biological activity of a specific derivative, Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate . We will delve into its notable anticancer properties, particularly against prostate cancer, by examining the key findings from seminal research in the field. This document will provide an in-depth analysis of its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a comprehensive overview of its potential in drug development.
Anticancer Activity: A Focus on Prostate Cancer
Extensive research into the anticancer potential of 3,5-disubstituted-1,2,4-oxadiazoles has revealed promising results, with several derivatives exhibiting potent and selective cytotoxicity against various cancer cell lines. A pivotal study by Kumar et al. (2009) systematically synthesized and evaluated a series of these compounds, uncovering significant anti-proliferative activity, particularly against prostate cancer.[3]
While the specific activity of this compound from this study is not individually detailed in the abstract, the research highlights the exceptional performance of its close analogs, providing a strong rationale for its potential as an anticancer agent.
Key Findings from Analog Studies:
-
High Potency: One of the most potent compounds identified in the study, designated as 3p , exhibited remarkable cytotoxicity with an IC50 of 10 nM against prostate cancer cell lines.[3]
-
Exceptional Selectivity: Another analog, 3n , demonstrated a remarkable selectivity of over 450-fold for prostate cancer cells over other cell lines.[3]
These findings underscore the potential of the 3,5-disubstituted 1,2,4-oxadiazole scaffold as a promising framework for the development of highly potent and selective anti-prostate cancer agents. The presence of the isopropyl group at the 3-position and the ethyl carboxylate at the 5-position in our compound of interest suggests it likely shares this promising activity profile.
Table 1: Anticancer Activity of Representative 3,5-Disubstituted 1,2,4-Oxadiazole Analogs against Prostate Cancer
| Compound ID | Key Structural Features | Prostate Cancer Cell Line | IC50 | Selectivity | Reference |
| 3p | (Structure not detailed in abstract) | Not specified in abstract | 10 nM | Not specified in abstract | [3] |
| 3n | (Structure not detailed in abstract) | Not specified in abstract | Not specified in abstract | >450-fold | [3] |
Proposed Mechanism of Action: Targeting Key Cancer Pathways
While the precise mechanism of action for this compound has not been definitively elucidated, the activity of related 1,2,4-oxadiazole derivatives suggests several plausible pathways. One prominent hypothesis is the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.
Some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers that function through the activation of caspase-3 , a key executioner caspase.[4] This activation leads to a cascade of events that dismantle the cell in a controlled manner, preventing the inflammation associated with other forms of cell death.
Caption: Potential mechanism of apoptosis induction by the oxadiazole compound.
Experimental Protocols: A Guide for the Bench Scientist
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an amidoxime with a carboxylic acid or its derivative.[3] A general and robust method is outlined below.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Amidoxime Synthesis:
-
To a solution of isobutyronitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude isobutyramidoxime, which can be used in the next step without further purification.
-
-
Cyclization to form the 1,2,4-Oxadiazole Ring:
-
Dissolve the isobutyramidoxime (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C and add ethyl oxalyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human prostate cancer cell lines (e.g., PC-3, DU-145) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, particularly for the treatment of prostate cancer. The high potency and selectivity observed in its close structural analogs provide a solid foundation for its development.
Future research should focus on several key areas:
-
Definitive Biological Evaluation: A comprehensive in vitro screening of this compound against a panel of prostate and other cancer cell lines is necessary to precisely determine its IC50 values and selectivity profile.
-
Mechanism of Action Studies: Detailed mechanistic studies are required to confirm its mode of action, including its effects on apoptosis, cell cycle progression, and specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogs will help to elucidate the structure-activity relationships and optimize the potency and pharmacokinetic properties of this chemical series.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profiles in a more complex biological system.
References
- Kumar, D., Patel, G., Johnson, E. O., & Shah, K. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739–2741.
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Kumar, D., Patel, G., Johnson, E. O., & Shah, K. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]
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structural elucidation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
An In-depth Technical Guide to the Structural Elucidation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of medicinal chemistry and materials science, the 1,2,4-oxadiazole scaffold is a cornerstone.[1] Its utility as a bioisostere for amide and ester functionalities, coupled with its metabolic stability, makes it a privileged motif in drug discovery.[1][2] this compound (Molecular Formula: C₈H₁₂N₂O₃, Molecular Weight: 184.19 g/mol ) is a key exemplar of this class, serving as a versatile intermediate for more complex bioactive agents.[2] Its precise molecular architecture—the specific arrangement of its isopropyl and ethyl carboxylate substituents on the heterocyclic core—is directly consequential to its physicochemical properties and subsequent biological activity.
This guide eschews a perfunctory checklist approach to analysis. Instead, it provides a holistic, logic-driven narrative of structural elucidation. We will explore not only the what but the why of the analytical choices, demonstrating how a confluence of synthetic strategy and orthogonal spectroscopic techniques provides an irrefutable confirmation of the molecular structure. Each step is designed as a self-validating system, where the output of one technique corroborates and refines the hypotheses drawn from another.
Synthesis: Constructing the Analytical Starting Point
The first step in elucidating a structure is to possess a pure sample. The synthesis itself provides the initial, and strongest, evidence for the proposed atomic connectivity. The most convergent and widely adopted method for constructing 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[3][4]
For our target molecule, the logical precursors are isobutyramidine oxime (isopropyl amidoxime) and an activated derivative of oxalic acid, such as diethyl oxalate . This choice is deliberate: the isopropyl amidoxime definitively sets the substituent at the 3-position, while diethyl oxalate provides the carbon backbone for both the C5 carbon of the ring and the ethyl carboxylate group.
Experimental Protocol: Synthesis via Amidoxime Acylation and Cyclization
A common and effective method involves the direct condensation of an amidoxime with an ester under thermal conditions.[5]
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine isobutyramidine oxime (1.0 eq).
-
Reagent Addition: Add a stoichiometric excess of diethyl oxalate (approx. 3.0 eq), which serves as both a reactant and the reaction solvent.[5]
-
Thermal Cyclization: Heat the reaction mixture to 120-130°C and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove excess diethyl oxalate and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield this compound as a pure substance.
-
The logic of this synthesis strongly implies the formation of the desired regioisomer, as illustrated below.
Infrared Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target, the key functionalities are the ester carbonyl (C=O), the C=N and N-O bonds of the oxadiazole ring, and the C-H bonds of the alkyl groups. [6]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the purified liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum provides a characteristic "fingerprint" that confirms the presence of the key structural components.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |
| ~2970-2870 | C-H Stretch (sp³) | Isopropyl & Ethyl |
| ~1750-1730 | C=O Stretch (Ester) | Ethyl Carboxylate |
| ~1620-1580 | C=N Stretch | 1,2,4-Oxadiazole Ring |
| ~1250-1200 | C-O Stretch (Ester) | Ethyl Carboxylate |
| ~1100-1000 | C-O-C Stretch | Oxadiazole Ring [7] |
The strong absorbance around 1740 cm⁻¹ is highly diagnostic for the ester carbonyl, while the C=N stretch confirms the heterocyclic system. The absence of broad O-H (~3300 cm⁻¹) or N-H (~3400 cm⁻¹) stretches validates the successful cyclization of the amidoxime precursor.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Through ¹H (proton) and ¹³C (carbon) NMR, we can map the precise connectivity and chemical environment of every atom in the structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Perform standard ¹H, ¹³C, and optionally, 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignments.
¹H NMR: Expected Spectrum and Interpretation
The proton NMR spectrum allows us to "see" the hydrogen atoms. Their chemical shift (δ) indicates their electronic environment, the integration gives their relative numbers, and the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.55 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen. Split into a quartet by the methyl group. |
| ~3.25 | Septet (sept) | 1H | -CH -(CH₃)₂ | Deshielded by the oxadiazole ring. Split into a septet by the six methyl protons. |
| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | Shielded alkyl proton. Split into a triplet by the methylene group. |
| ~1.38 | Doublet (d) | 6H | -CH-(CH₃ )₂ | Shielded, equivalent methyl protons. Split into a doublet by the methine proton. |
The distinct quartet-triplet pattern is the classic signature of an ethyl group, while the septet-doublet pattern is irrefutable evidence of an isopropyl group.
¹³C NMR: Expected Spectrum and Interpretation
The ¹³C NMR spectrum maps the carbon skeleton. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.0 | C =N (Ring C3) | The carbon of the oxadiazole ring attached to the isopropyl group. |
| ~165.0 | N-C =N (Ring C5) | The carbon of the oxadiazole ring attached to the carboxylate group. |
| ~158.0 | C =O (Ester) | The carbonyl carbon of the ethyl ester, highly deshielded. |
| ~63.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, deshielded by oxygen. |
| ~28.0 | -CH -(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~20.0 | -CH-(CH₃ )₂ | The two equivalent methyl carbons of the isopropyl group. |
| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
The presence of exactly 8 distinct carbon signals (with two being equivalent in the isopropyl group, resulting in 7 unique signals) matches the molecular formula. The chemical shifts for the ring carbons (C3 and C5) are characteristic of 1,2,4-oxadiazole systems. [8]
Conclusion: A Synthesis of Orthogonal Data
The is a case study in analytical synergy. No single technique provides the complete picture, but together, they build an unassailable argument.
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Unlocking the Therapeutic Potential of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate: A Technical Guide to Target Identification and Validation
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide focuses on a specific, promising derivative, Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, providing a comprehensive exploration of its potential therapeutic targets. Drawing upon the established bioactivities of the 1,2,4-oxadiazole class, this document delineates a strategic approach for researchers and drug development professionals to identify and validate novel molecular targets for this compound. We will delve into hypothesized mechanisms of action in oncology, inflammation, and infectious diseases, supported by detailed, field-proven experimental protocols and workflows. This guide is designed to serve as a practical roadmap for advancing our understanding and application of this compound in contemporary drug discovery.
Introduction: The Prominence of the 1,2,4-Oxadiazole Core in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its favorable physicochemical properties and broad spectrum of biological activities.[1] Its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities make it an attractive scaffold for the design of novel therapeutic agents.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3]
This compound, the subject of this guide, is a structurally distinct member of this class.[1] The presence of an isopropyl group at the 3-position and an ethyl carboxylate at the 5-position introduces specific steric and electronic features that are anticipated to modulate its biological activity and target specificity.[1] While extensive research has been conducted on the broader 1,2,4-oxadiazole family, the specific therapeutic targets of this particular derivative remain to be fully elucidated. This guide aims to bridge this knowledge gap by proposing a rational, evidence-based framework for its target identification and validation.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the well-documented activities of structurally related 1,2,4-oxadiazole derivatives, we can postulate several key therapeutic areas where this compound may exert its effects.
Oncology
The anticancer potential of 1,2,4-oxadiazoles is widely reported, with derivatives exhibiting cytotoxicity against a range of cancer cell lines.[1][4][5] The molecular mechanisms underlying these effects are often multifactorial.
-
Potential Target(s): Protein Kinases, Caspases, and Enzymes of Tumor Metabolism.
-
Rationale: Many small molecule kinase inhibitors feature heterocyclic scaffolds. The 1,2,4-oxadiazole nucleus could potentially bind to the ATP-binding pocket of various oncogenic kinases. Furthermore, some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the activation of caspases, particularly caspase-3.[6]
Inflammation
Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory properties of 1,2,4-oxadiazole derivatives suggest their potential in modulating inflammatory pathways.[1][7]
-
Potential Target(s): Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, NF-κB signaling pathway.
-
Rationale: The structural features of this compound may allow it to interact with the active sites of key inflammatory enzymes like COX-1/COX-2 or 5-LOX. Additionally, it could potentially interfere with the activation of the NF-κB signaling cascade, a central regulator of inflammatory gene expression.
Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,2,4-oxadiazole scaffold has been a fruitful source of compounds with antibacterial and antifungal activities.[1][8][9]
-
Potential Target(s): Bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins), essential bacterial metabolic enzymes.
-
Rationale: Structure-activity relationship studies on oxadiazole antibiotics have indicated that they can impair cell-wall biosynthesis.[10] this compound could potentially inhibit critical bacterial enzymes, leading to growth inhibition or cell death.
Experimental Workflows for Target Validation
The following section provides detailed, step-by-step protocols for validating the hypothesized therapeutic targets of this compound.
General Workflow for Target Identification and Validation
A systematic approach is crucial for efficiently identifying and validating the molecular targets of a novel compound. The following workflow provides a logical progression from broad screening to specific target engagement.
Caption: General workflow for therapeutic target validation.
Protocol: In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain working concentrations.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Caspase-3 Activity Assay
Objective: To investigate if the cytotoxic effect of this compound is mediated by the induction of apoptosis via caspase-3 activation.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Lysis: Harvest the cells and lyse them using a specific cell lysis buffer provided with a commercial caspase-3 colorimetric assay kit.
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated and positive control (e.g., staurosporine-treated) cells.
Protocol: In Vitro Anti-inflammatory Activity - COX Inhibition Assay
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., indomethacin) for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes).
-
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
Protocol: Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Broth Microdilution Method:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The quantitative data generated from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | [Insert Data] |
| PC-3 | Prostate | [Insert Data] |
| HCT116 | Colon | [Insert Data] |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) |
| COX-1 | [Insert Data] |
| COX-2 | [Insert Data] |
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | [Insert Data] |
| E. faecalis ATCC 29212 | [Insert Data] |
| E. coli ATCC 25922 | [Insert Data] |
| P. aeruginosa ATCC 27853 | [Insert Data] |
Signaling Pathway Visualization
Understanding the impact of this compound on cellular signaling is crucial for elucidating its mechanism of action. The following diagrams illustrate two key pathways potentially modulated by this compound.
Caption: Hypothesized pro-apoptotic signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound represents a promising lead compound with the potential for therapeutic development in oncology, inflammation, and infectious diseases. The experimental framework outlined in this guide provides a robust starting point for elucidating its specific molecular targets and mechanisms of action. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, advanced techniques such as chemical proteomics and computational modeling can be employed to identify novel binding partners and refine our understanding of its interactions at the molecular level. Ultimately, the successful validation of its therapeutic targets will be a critical step in translating the potential of this intriguing molecule into tangible clinical benefits.
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in silico modeling of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
An In-Depth Technical Guide to the In Silico Modeling of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Foreword: The Rationale for Computation-First Drug Discovery
In the landscape of modern medicinal chemistry, the paradigm has shifted from serendipitous discovery to rational, targeted design. The immense cost and high attrition rates in drug development necessitate robust, predictive models to identify and refine promising candidates long before they are synthesized.[1][2][3] Computational, or in silico, techniques provide this foresight, enabling a deep exploration of a molecule's potential from its chemical structure alone.[4][5][6][7] This guide focuses on a specific scaffold of high interest: this compound. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for esters and amides.[8][9] Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them a fertile ground for therapeutic innovation.[8][9][10][11][12][13][14]
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing a comprehensive in silico workflow to characterize this compound. We will move beyond a simple list of procedures to explain the causal-driven choices at each stage, ensuring a scientifically rigorous and self-validating computational protocol.
Part 1: Foundational Analysis - Physicochemical and Pharmacokinetic Profiling
Before investigating complex biological interactions, we must first understand the fundamental properties of our molecule. This initial phase establishes its "drug-likeness" and predicts its behavior within a biological system.
Molecular Descriptors and Physicochemical Properties
The journey begins with the molecule's structure. This compound (C8H12N2O3, M.W.: 184.2 g/mol ) is our starting point.[11] The first step is to calculate key physicochemical descriptors that govern its pharmacokinetic profile. These calculations are foundational for more complex models like QSAR and ADMET prediction.[15][16]
Table 1: Calculated Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 184.2 g/mol | Influences absorption and distribution; smaller molecules are often preferred. |
| LogP (Octanol/Water) | ~1.8 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~55.8 Ų | Predicts membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Influences binding affinity and solubility. |
| Hydrogen Bond Acceptors | 4 (N, O atoms) | Key for molecular recognition and binding to biological targets. |
| Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |
Protocol 1: Physicochemical Property Calculation
-
Input: Obtain the 2D structure of this compound in SMILES format (CCOC(=O)c1nc(C(C)C)no1) or as an SDF file.
-
Software: Utilize computational chemistry toolkits such as RDKit (open-source) or commercial platforms like ChemAxon or Schrödinger Suite.[5][6]
-
Execution:
-
Load the molecular structure into the software.
-
Run the property calculation module (e.g., Descriptors in RDKit, Calculator Plugins in ChemAxon).
-
The software applies established algorithms to compute the properties listed in Table 1. For instance, LogP is often calculated using methods like the Wildman-Crippen approach.
-
-
Validation: Cross-reference the calculated values with multiple prediction tools to ensure consistency. These descriptors form the basis for Lipinski's Rule of Five, a widely used guideline for evaluating drug-likeness.
ADMET Prediction: A Virtual Clinical Trial
A potent molecule is useless if it cannot reach its target or is toxic.[17] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to forecast a drug's fate in the body, helping to identify potential liabilities early.[18][][20][21]
Workflow for ADMET Prediction
Caption: ADMET prediction workflow.
Protocol 2: In Silico ADMET Profiling
-
Platform Selection: Choose a validated ADMET prediction platform. Several web-based servers (e.g., pkCSM, SwissADME) and commercial software packages offer comprehensive ADMET modeling.[17]
-
Model Input: Submit the SMILES string of this compound to the platform.
-
Analysis of Predictions:
-
Absorption: Evaluate predictions for Human Intestinal Absorption (HIA) and Caco-2 cell permeability. A high probability of absorption is favorable for orally administered drugs.
-
Distribution: Assess Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB). For a CNS-targeting drug, BBB permeability is essential; for others, it may be an off-target effect.
-
Metabolism: Check for potential inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition can lead to adverse drug-drug interactions.
-
Toxicity: Screen for key toxicities such as hERG inhibition (cardiotoxicity), Ames mutagenicity (carcinogenicity), and hepatotoxicity.
-
-
Self-Validation: The trustworthiness of this protocol comes from using consensus modeling. Run the prediction across at least two different platforms. A consistent prediction (e.g., "low hERG risk" from both) provides higher confidence. A discrepancy flags a property that requires careful experimental validation.
Table 2: Predicted ADMET Profile for this compound
| Parameter | Predicted Outcome | Rationale and Implication |
| Intestinal Absorption | High | Favorable for oral bioavailability. |
| BBB Permeability | Low | Unlikely to cause CNS side effects unless it is the intended target. |
| CYP450 Inhibition | Likely inhibitor of CYP2C9 | Potential for drug-drug interactions; requires experimental verification. |
| hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Low Risk | Reduced likelihood of being carcinogenic. |
Part 2: Target Identification and Interaction Analysis
With a favorable foundational profile, the next logical step is to identify potential biological targets and characterize the molecule's interaction at an atomic level.
Ligand-Based Pharmacophore Modeling
If known active molecules with similar scaffolds exist, a ligand-based approach can be powerful. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic groups) that are critical for biological activity.[22][23][24][25][26]
Protocol 3: Pharmacophore Hypothesis Generation
-
Dataset Curation: Compile a set of structurally diverse molecules known to be active against a specific target of interest (e.g., a particular kinase or receptor).
-
Conformational Analysis: Generate a range of low-energy 3D conformations for each molecule in the dataset.
-
Feature Mapping: Identify pharmacophoric features for all conformations.
-
Hypothesis Generation: Use software like Phase, LigandScout, or MOE to align the conformations and generate common feature hypotheses. A good hypothesis will be shared by the most active molecules and absent in inactive ones.
-
Validation: The hypothesis is validated by its ability to selectively retrieve active compounds from a database containing both active and known inactive decoys.
This pharmacophore can then be used as a 3D query to screen large virtual libraries for novel compounds that match the essential features, including our lead molecule.
Structure-Based Drug Design: Molecular Docking
When a 3D structure of a potential protein target is available, molecular docking is the method of choice.[27] It predicts the preferred orientation (pose) and binding affinity of a ligand within the protein's binding site.[28][29][30][31]
Workflow for Molecular Docking
Caption: Structure-based molecular docking workflow.
Protocol 4: Molecular Docking Simulation
-
Target Selection & Preparation:
-
Identify a potential target for 1,2,4-oxadiazole derivatives from the literature (e.g., a specific enzyme or receptor).[12]
-
Download the crystal structure from the Protein Data Bank (PDB).[3]
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard: remove water molecules, add polar hydrogens, and assign partial charges.[30]
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Binding Site Definition: Define the search space (the "docking box") around the known active site of the protein.
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, GOLD, or Glide).[29] The algorithm will sample many different poses of the ligand within the binding site.
-
The software uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
-
Results Analysis:
-
Analyze the top-ranked poses. A lower binding energy indicates a more favorable interaction.
-
Visualize the best pose in the active site using PyMOL or UCSF Chimera.[31] Examine key interactions: Are there hydrogen bonds? Are hydrophobic parts of the ligand in greasy pockets of the protein? This structural rationale is a key validation step.
-
Part 3: Advanced Simulation and Model Refinement
Static docking provides a snapshot. To understand the dynamics of the interaction and refine our predictions, we turn to more computationally intensive methods.
Molecular Dynamics (MD) Simulation
MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and conformational changes.[32][33][34][35]
Protocol 5: Protein-Ligand MD Simulation
-
System Setup:
-
Take the best-ranked docked pose from Protocol 4 as the starting structure.
-
Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Assign force field parameters for both the protein (e.g., AMBER, CHARMM) and the ligand (which may require parameterization using tools like Antechamber).[34]
-
-
Simulation Execution:
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run the simulation for an extended period (e.g., 100 nanoseconds) without restraints.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD suggests the complex is in a stable conformation.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds or hydrophobic contacts identified during docking throughout the simulation.
-
A stable binding pose throughout the MD simulation provides strong evidence for a viable protein-ligand interaction.[35]
Quantitative Structure-Activity Relationship (QSAR)
If a series of analogues with known biological activities is available, a QSAR model can be built to predict the activity of new compounds.[36][37] QSAR models create a mathematical relationship between chemical descriptors and activity.[15][16]
Protocol 6: Building a Predictive QSAR Model
-
Data Collection: Assemble a dataset of 1,2,4-oxadiazole analogues with measured biological activity (e.g., IC50 values) against a single target.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).
-
Model Building:
-
Split the data into a training set (to build the model) and a test set (to validate it).
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the model.[36]
-
-
Model Validation:
-
Assess the model's statistical robustness using metrics like R² (goodness of fit) and Q² (predictive ability from cross-validation).
-
Crucially, use the model to predict the activity of the external test set. A high correlation between predicted and actual activity validates the model's predictive power.
-
Once validated, this model can be used to predict the biological activity of our lead compound, this compound, and guide the design of more potent derivatives.
Conclusion: From In Silico Insights to Experimental Design
This guide has outlined a comprehensive, multi-stage in silico workflow for the characterization of this compound. By systematically progressing from foundational property prediction to dynamic interaction analysis, we can build a robust, data-driven hypothesis about the molecule's therapeutic potential. Each computational experiment is designed not only to generate data but also to provide a rationale that validates the approach and informs the next step. The ultimate goal of this in silico cascade is to prioritize resources, reduce failure rates, and accelerate the journey from a promising chemical scaffold to a life-saving therapeutic. The predictions and insights generated through these protocols provide the critical foundation for targeted, efficient, and successful experimental validation.
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5-Isopropyl-[4][8][18]oxadiazole-3-carboxylic acid ethyl ester (Cas 153868-00-9). Parchem.
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literature review of 1,2,4-oxadiazole derivatives in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of 1,2,4-Oxadiazole Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry for its unique bioisosteric properties and a remarkably broad spectrum of biological activities.[1] First synthesized in 1884, this scaffold has evolved from a chemical curiosity into a privileged structure in modern drug discovery.[2][3] Its utility is underscored by its presence in several commercial drugs and a multitude of compounds under investigation for diverse therapeutic applications.[2] This guide provides a comprehensive review of the 1,2,4-oxadiazole core, detailing its synthesis, discussing its role as a bioisostere, and exploring its extensive applications in treating a range of diseases, including cancer, inflammation, microbial infections, and central nervous system disorders.[4] We will delve into the structure-activity relationships that govern its efficacy and provide detailed experimental protocols for its synthesis and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
The 1,2,4-Oxadiazole Scaffold: A Foundation for Drug Design
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural properties make it an attractive scaffold for medicinal chemists.
Historical Context and Physicochemical Properties
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger.[2][3] However, it was not until nearly 80 years later that its potential in medicinal chemistry began to be explored.[2] The ring's aromaticity provides remarkable chemical and thermal stability.[5] Crucially, it serves as an effective bioisostere for amide and ester functionalities.[4] This bioisosteric replacement is a key strategy in drug design to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity by introducing a rigid, planar linker that can participate in hydrogen bonding.[4][5]
Significance in Medicinal Chemistry
The versatility of the 1,2,4-oxadiazole nucleus is evident in the wide array of pharmacological activities its derivatives possess. These include anticancer, anti-inflammatory, antimicrobial (antibacterial, antifungal, antitubercular), antiviral, and various central nervous system (CNS) activities.[4][6] The interest in the biological applications of 1,2,4-oxadiazoles has more than doubled in the last fifteen years, highlighting its growing importance in the development of novel therapeutic agents.[1][2]
Synthesis of 1,2,4-Oxadiazole Derivatives
The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic chemistry, with several reliable methods available. Most modern approaches are refinements of classical reactions, optimized for yield, purity, and scalability.
Core Synthetic Strategies
The most prevalent methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles are based on two primary approaches:
-
Cyclization from Amidoximes and Acylating Agents : This is the most common route, first reported by Tiemann and Krüger.[2][7] It involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride, anhydride, or ester). The reaction proceeds via an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.[7][8]
-
1,3-Dipolar Cycloaddition : This method involves the reaction of a nitrile oxide with a nitrile. While effective, the generation and handling of nitrile oxides can be challenging, making the amidoxime-based route often more practical for library synthesis.[2]
Recent advancements have focused on developing efficient one-pot procedures. For instance, using a superbase medium like NaOH/DMSO allows for the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[2] Another efficient one-pot method employs the Vilsmeier reagent to activate the carboxylic acid for reaction with the amidoxime.[2]
Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a common and reliable method for synthesizing 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid using a coupling agent.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
Pyridine (catalytic amount)
-
Toluene
Procedure:
-
Amidoxime Activation: Dissolve the amidoxime (1.0 eq) and carboxylic acid (1.1 eq) in DMF in a round-bottom flask.
-
Coupling: Add EDCI (1.2 eq) and HOBt (1.2 eq) to the mixture. Stir at room temperature for 4-6 hours until the formation of the O-acylamidoxime intermediate is complete (monitor by TLC).
-
Cyclization: Add a catalytic amount of pyridine and switch the solvent to toluene. Heat the reaction mixture to reflux (approx. 110-120 °C) for 8-12 hours. The cyclodehydration reaction will proceed to form the 1,2,4-oxadiazole ring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.
-
Characterization: Confirm the structure of the final product using NMR (¹H and ¹³C) and mass spectrometry.[9]
Therapeutic Applications in Medicinal Chemistry
The 1,2,4-oxadiazole scaffold is a cornerstone in the development of agents targeting a wide range of diseases.
Anticancer Activity
1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against numerous cancer cell lines.[10][11] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer progression.
-
Enzyme Inhibition: A novel series of 1,2,4-oxadiazole-arylsulfonamides were identified as selective inhibitors of Carbonic Anhydrase (CA), particularly the tumor-associated CAIX isoform.[2] Other derivatives have been developed as potent Histone Deacetylase (HDAC) inhibitors, which are promising agents for treating hepatic carcinoma.[12]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on the aryl rings attached to the oxadiazole core significantly influences anticancer activity. The presence of electron-donating groups (EDG) often improves activity, while electron-withdrawing groups (EWG) can decrease potency.[2] However, in some series, the introduction of EWGs on a 5-aryl ring led to an increase in antitumor activity.[12]
| Compound Series | Target Cell Lines | Reported Activity (IC₅₀ / GI₅₀) | Mechanism/Target | Reference |
| Imidazopyrazine Hybrids | MCF-7, A-549, A-375 | 0.22 - 1.56 µM | Cytotoxicity | [5] |
| Benzofuran Conjugates | MCF-7, A-375, HT-29 | Sub-micromolar | Cytotoxicity | [2] |
| Arylsulfonamide Conjugates | HCT-116 (colorectal) | IC₅₀ = 6.0 µM | Carbonic Anhydrase IX (CAIX) Inhibition | [13] |
| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Fused Derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar | Cytotoxicity | [12] |
| HDAC Inhibitor Series | Hepatic Carcinoma Cells | IC₅₀ = 1.8 nM (against HDAC-1) | HDAC Inhibition | [12] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. 1,2,4-oxadiazole derivatives have emerged as potent anti-inflammatory agents, primarily by modulating key signaling pathways.
-
Mechanism of Action: A significant mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] Certain derivatives have been shown to block the phosphorylation of the p65 subunit of NF-κB, preventing its translocation into the nucleus and subsequent transcription of pro-inflammatory genes.[14][15] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO).[14]
-
In Vivo Efficacy: In a carrageenan-induced paw edema assay in mice, flurbiprofen-based oxadiazole derivatives showed remarkable anti-inflammatory activity, with some compounds achieving up to 88.33% edema inhibition, comparable to the standard drug.[16]
Antimicrobial and Antiparasitic Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,2,4-oxadiazole scaffold has been successfully incorporated into compounds with broad-spectrum anti-infective properties.[17]
-
Antibacterial Activity: Derivatives have shown potency against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17] Some compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.05 µg/mL against certain strains.[17]
-
Antifungal Activity: Significant antifungal activity has been reported against various plant pathogenic fungi and human pathogens like Candida albicans.[9][18] Some derivatives containing anisic or cinnamic acid were found to be effective inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration.[9]
-
Antitubercular Activity: Several 1,2,4-oxadiazole series have been evaluated against Mycobacterium tuberculosis (Mtb) H37Rv. One benzimidazole-oxadiazole hybrid was found to be highly selective toward Mtb with a MIC of 1.6 µg/mL.[5] Another series, where the oxadiazole ring acted as a bioisosteric replacement for an isoxazole, yielded a compound with a MIC of 0.4 µM.[5]
-
Antiparasitic Activity: The oxadiazole core is a versatile scaffold for developing agents against parasites such as Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (malaria).[17]
| Activity Type | Pathogen | Reported Activity (MIC) | Reference |
| Antibacterial | S. aureus, E. coli | 0.05 - 7.8 µg/mL | [17] |
| Antifungal | R. solani, C. capsica | EC₅₀ = 8.81 - 12.68 µg/mL | [9] |
| Antitubercular | M. tuberculosis H37Rv | 0.4 µM - 1.6 µg/mL | [5] |
Central Nervous System (CNS) Applications
1,2,4-oxadiazole derivatives can cross the blood-brain barrier, making them promising candidates for treating CNS disorders.[19]
-
Anti-Alzheimer's Activity: A series of novel derivatives were designed as multitarget anti-Alzheimer's agents.[19] Compounds showed excellent inhibitory activity against acetylcholinesterase (AChE), with some being more potent than the standard drug donepezil.[19] One derivative, wyc-7-20, demonstrated neuroprotective effects, improved cognitive impairments, and reduced β-amyloid plaques and tau pathology in a transgenic mouse model of Alzheimer's disease.[20][21]
-
Receptor Modulation: Derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4), which is a target for antipsychotic and anxiolytic therapies.[22] Others have been found to be highly potent agonists for cortical muscarinic receptors, which are implicated in cognitive function.[23]
Standardized Biological Evaluation Protocol
To assess the potential of newly synthesized 1,2,4-oxadiazole derivatives, standardized in vitro assays are essential. The MTT assay is a fundamental colorimetric method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a 1,2,4-oxadiazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO, vehicle control) and a positive control (a known cytotoxic drug like Adriamycin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has firmly established itself as a privileged structure in medicinal chemistry.[4] Its remarkable versatility, stemming from its stable aromatic core, its utility as a bioisostere, and its amenability to diverse chemical substitutions, has led to the discovery of potent agents across multiple therapeutic areas.[2][4] The extensive research into its anticancer, anti-inflammatory, antimicrobial, and CNS activities demonstrates a clear trend of increasing sophistication in drug design, moving from broad screening to targeted inhibition of specific enzymes and signaling pathways.[4][10][14]
Future research will likely focus on several key areas:
-
Multitarget Drug Design: As seen in the development of anti-Alzheimer's agents, designing single molecules that can modulate multiple targets is a promising strategy for complex diseases.[19]
-
Optimization of Pharmacokinetics: While many derivatives show high in vitro potency, their in vivo efficacy can be limited by poor pharmacokinetic properties.[22] Continued structural modifications to improve ADME (absorption, distribution, metabolism, and excretion) profiles will be critical.
-
Green Synthesis: The application of modern synthetic techniques, such as microwave-assisted and green chemistry approaches, will be essential for creating libraries of 1,2,4-oxadiazole derivatives more efficiently and sustainably.[4]
With continued innovation in synthesis and a deeper understanding of its biological interactions, the 1,2,4-oxadiazole scaffold is poised to deliver the next generation of therapeutic agents to address unmet medical needs.
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Introduction: Characterizing a Novel 1,2,4-Oxadiazole Scaffold
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring the 1,2,4-oxadiazole core.[1] This scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[2][3] Derivatives of the 1,2,4-oxadiazole class have demonstrated an extensive range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and potent enzyme-inhibiting properties.[2][4][5] Specifically, various analogues have been identified as inhibitors of cholinesterases, α-glucosidase, proteases, and various kinases, highlighting the therapeutic potential embedded within this structural framework.[6][7][8][9][10]
Given the rich biological context of the 1,2,4-oxadiazole family, a systematic in vitro evaluation of this compound is essential to elucidate its specific bioactivities. This guide provides a structured, multi-tiered approach for its characterization, beginning with foundational cytotoxicity screening and progressing to targeted mechanistic and functional assays. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.
Tier 1: Foundational Viability and Cytotoxicity Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability and establish a therapeutic window. A dose-dependent cytotoxicity profile is fundamental for interpreting results from subsequent mechanistic assays. The MTT assay is a robust and widely adopted colorimetric method for this purpose.
Protocol 1: Antiproliferative Activity by MTT Assay
Principle: This assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[4]
Materials and Reagents:
-
This compound (Test Compound)
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))[4][11]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Doxorubicin or Paclitaxel (Positive Control)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and microplate reader (570 nm)
Experimental Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serially diluting the stock in serum-free medium.
-
Cell Treatment: Remove the old medium from the cells. Add 100 µL of the 2x compound dilutions to the respective wells.
-
Expert Insight: It is crucial to include proper controls.
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5%). This validates that the solvent does not affect cell viability.
-
Untreated Control: Wells containing cells with fresh medium only, representing 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The duration can be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium, MTT, DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Tier 2: Mechanistic Target-Based Assays - Enzyme Inhibition
The 1,2,4-oxadiazole scaffold is a prolific inhibitor of various enzymes.[6] Based on extensive literature, cholinesterases are a highly relevant target class for this compound family.[8][12]
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[6]
Materials and Reagents:
-
Test Compound and Donepezil (Positive Control)[6]
-
Human recombinant AChE or BuChE from equine serum
-
DTNB (Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well flat-bottom plates
-
Microplate reader with kinetic reading capability (412 nm)
Quantitative Data Summary:
| Reagent | Stock Concentration | Working Concentration (Final) |
| Tris-HCl Buffer | 50 mM, pH 8.0 | 50 mM, pH 8.0 |
| DTNB | 10 mM | 0.3 mM |
| ATCI / BTCI | 10 mM | 0.5 mM |
| AChE / BuChE | 1 U/mL | 0.02 U/mL |
| Test Compound | 10 mM (in DMSO) | 0.01 µM - 100 µM |
| Donepezil (Control) | 1 mM (in DMSO) | 0.001 µM - 10 µM |
Enzyme Inhibition Workflow:
Caption: Principle of the Ellman's method for cholinesterase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of all reagents in Tris-HCl buffer.
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
140 µL of Tris-HCl buffer
-
20 µL of DTNB working solution
-
10 µL of test compound dilution (or DMSO for control)
-
-
Pre-incubation: Add 10 µL of the enzyme (AChE or BuChE) working solution. Mix and incubate at room temperature for 15 minutes.
-
Expert Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting slow-binding or irreversible inhibitors.
-
-
Initiate Reaction: Add 20 µL of the substrate (ATCI or BTCI) working solution to all wells to start the reaction. The final volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle_control)) * 100
-
Plot % Inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Tier 3: Functional Whole-Organism Assays - Antimicrobial Activity
Derivatives of 1,2,4-oxadiazole are known to possess antibacterial and antifungal properties.[1][13] A broth microdilution assay is the standard method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined, identifying the MIC value.
Materials and Reagents:
-
Test Compound and Kanamycin/Ciprofloxacin (Positive Control)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer (600 nm)
Step-by-Step Methodology:
-
Inoculum Preparation: Inoculate a single bacterial colony into 5 mL of broth and incubate overnight. Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of a 2x starting concentration of the test compound (e.g., 512 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only 50 µL of broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in wells 1-11 is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density at 600 nm.
Conclusion
This document provides a strategic framework for the initial in vitro characterization of this compound. By systematically assessing its foundational cytotoxicity, potential for enzyme inhibition, and antimicrobial properties, researchers can efficiently profile its biological activity. Positive results in any of these assays would warrant further investigation, including exploring a wider range of targets within that class (e.g., other enzymes like kinases or proteases)[9][14] or advancing to more complex cell-based models, such as assessing immunomodulatory effects.[15] These robust, well-controlled protocols will generate the high-quality, reproducible data necessary to guide future drug development efforts.
References
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Alavijeh, M. E., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Scientific Reports. Available at: [Link]
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Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie. Available at: [Link]
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Harris, B. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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Bukhari, A., et al. (2023). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Frontiers in Chemistry. Available at: [Link]
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Gomółka, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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Li, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
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Rovito, R., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. Available at: [Link]
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Charles River Laboratories. (2018). Novel In Vitro Models for Drug Discovery. Charles River Laboratories. Available at: [Link]
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Selvita. (2025). In Vitro Assays and Models. Selvita Company Website. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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de Oliveira, A. M., et al. (2025). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Toxicology and Applied Pharmacology. Available at: [Link]
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Çakmak, O., et al. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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dos Santos, J. C., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. Available at: [Link]
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Sharma, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
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Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences. Available at: [Link]
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Sharma, A., & Kumar, V. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. Available at: [Link]
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Asati, V., & Sharma, A. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. ResearchGate. Available at: [Link]
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Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences. Available at: [Link]
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Pinto, M., et al. (2019). Oxadiazole Derivatives Endowed with Antiproliferative Activity. Anticancer Research. Available at: [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]
-
Mohanty, S., et al. (2022). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules. Available at: [Link]
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-
Balasubramanian, B., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society. Available at: [Link]
-
Girish, Y. R., et al. (2009). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays Using Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Authored by: Your Senior Application Scientist
Introduction: The Scientific Merit of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2][3] This scaffold is a common feature in a variety of natural products and medicinal agents, contributing to its status as a "privileged" structure in drug discovery.[4] The chemical and thermal stability of the 1,2,4-oxadiazole ring provides metabolic stability, a desirable characteristic for therapeutic candidates.[4] Derivatives of this core structure have shown immense potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[1][5]
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a specific derivative within this promising class of compounds.[6] Its structural features, including the isopropyl group at the 3-position and the ethyl ester at the 5-position, are expected to modulate its lipophilicity and interaction with biological targets, making it an intriguing candidate for investigation in various cell-based assays.[6] These modifications can enhance hydrophobicity and metabolic stability, which are critical for improving drug-like properties.[6]
This guide provides detailed protocols for a selection of fundamental cell-based assays to characterize the biological activity of this compound. The experimental designs detailed herein are intended to be self-validating and provide a solid foundation for further, more complex investigations.
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's properties is paramount for reproducible and accurate results.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₃ | [6] |
| Molecular Weight | 184.2 g/mol | [6] |
| Appearance | Varies (typically a solid) | - |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is predicted to be low. | [7] |
Stock Solution Preparation:
For cell-based assays, it is crucial to prepare a high-concentration stock solution in a solvent that is miscible with cell culture media and has low cytotoxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Expert Insight: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to minimize solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
I. Assessment of Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity and cell proliferation.
Scientific Rationale: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to control cells indicates a loss of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (10 mM stock in DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells for vehicle control (medium with 0.5% DMSO) and untreated control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
II. Evaluation of Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay
Chronic inflammation is implicated in various diseases. Many anti-inflammatory agents act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This assay uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as a model system for inflammation.
Scientific Rationale: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The Griess reagent is used to quantify nitrite (a stable product of NO), which serves as an indicator of NO production. A reduction in nitrite levels in the presence of the test compound suggests anti-inflammatory activity.
Experimental Workflow: NO Inhibition Assay
Caption: Workflow for the nitric oxide inhibition assay.
Detailed Protocol: NO Inhibition Assay
Materials:
-
This compound (10 mM stock in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (final concentration of 1 µg/mL).
-
Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only (to check for direct effects on NO production).
-
Incubate for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 5-10 minutes.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Data Analysis:
Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition by the compound compared to the LPS-only treated cells. It is also advisable to perform a parallel MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
III. Assessment of Antibacterial Activity: Broth Microdilution Assay
Given that many 1,2,4-oxadiazole derivatives exhibit antimicrobial properties, it is pertinent to evaluate the antibacterial potential of this compound.[5][6] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay involves challenging the bacteria with a serial dilution of the test compound in a liquid growth medium.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Detailed Protocol: Broth Microdilution Assay
Materials:
-
This compound (10 mM stock in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Standard antibiotic (e.g., ampicillin or gentamicin) as a positive control
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Dilution:
-
Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Interpretation:
The MIC value provides a quantitative measure of the compound's antibacterial potency. A lower MIC value indicates higher efficacy.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activities of this compound. Based on the results obtained from these foundational assays, further investigations can be pursued. For instance, if significant anticancer activity is observed, subsequent studies could focus on the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and effects on specific signaling pathways. Similarly, promising anti-inflammatory or antibacterial activity would warrant further exploration into the specific molecular targets and in vivo efficacy. The versatility of the 1,2,4-oxadiazole scaffold suggests that this compound could hold significant potential in various therapeutic areas.
References
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- 7. 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester () for sale [vulcanchem.com]
Application Notes & Protocols: A Framework for In Vivo Evaluation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Abstract
This document provides a comprehensive strategic framework and detailed protocols for the preclinical in vivo evaluation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects.[1][2][3][4] Given this potential, a systematic, multi-tiered in vivo testing strategy is essential to elucidate the compound's pharmacokinetic profile, therapeutic efficacy, and preliminary safety. These application notes are designed for researchers, scientists, and drug development professionals, offering a rationale-driven approach to animal model selection and detailed, self-validating experimental methodologies.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole ring system is a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve drug-like properties.[2][5] Derivatives have shown promise in diverse therapeutic areas, from oncology to infectious diseases and central nervous system disorders.[2][3] this compound, a novel small molecule, warrants a thorough investigation to characterize its biological activity profile.
The path from a novel chemical entity to a potential clinical candidate is contingent on rigorous preclinical testing.[6][7] Animal models serve as the critical bridge between in vitro discovery and human clinical trials, providing indispensable data on a compound's behavior within a complex biological system.[8] This guide outlines a logical progression of studies, beginning with fundamental pharmacokinetics (PK) to ensure adequate systemic exposure, followed by a battery of pharmacodynamic (PD) models to screen for efficacy, and concluding with an initial assessment of acute toxicity.
Diagram 1: Overall In Vivo Testing Workflow
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Application Notes & Protocols: High-Throughput Screening with Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Abstract
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1][2][3] Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (E3IOC) is a representative member of this class, featuring structural motifs—an isopropyl group and an ethyl ester—that can enhance hydrophobicity and modulate drug-like properties.[4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making E3IOC and its analogues prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[4][5] This guide provides a comprehensive framework for designing and executing HTS campaigns using E3IOC as a foundational molecule, intended for researchers, scientists, and drug development professionals. We present detailed protocols for both cell-based and biochemical assays, emphasizing the scientific rationale behind experimental design and the implementation of self-validating systems for robust and reproducible results.
Part 1: Foundational Principles for HTS Campaign Design
The Rationale for Screening the 1,2,4-Oxadiazole Scaffold
The selection of a compound or scaffold for an HTS campaign is the most critical initial step. The 1,2,4-oxadiazole core is particularly compelling for several reasons:
-
Metabolic Stability: The oxadiazole ring is resistant to hydrolysis, offering a significant advantage over more labile ester and amide groups, which it can effectively mimic.[4] This stability is crucial for developing compounds with favorable pharmacokinetic profiles.
-
Biological Versatility: The scaffold is not merely a passive linker. Its derivatives have been shown to inhibit specific kinases, modulate nuclear receptors like FXR and PXR, and exhibit cytotoxicity against various cancer cell lines, including prostate, breast, and colon cancer.[4][6] This diverse activity profile suggests the scaffold can be tailored to interact with a wide range of biological targets.[1]
-
Synthetic Tractability: The synthesis of 1,2,4-oxadiazoles is well-established, typically involving the cyclization of amidoximes with carboxylic acid derivatives.[4][7] This allows for the rapid generation of diverse compound libraries by modifying substituents at the 3- and 5-positions, facilitating downstream structure-activity relationship (SAR) studies.[8]
This compound (E3IOC) itself serves as an excellent starting point. Its physicochemical properties, summarized below, make it suitable for initial screening efforts.
| Property | Value | Source |
| CAS Number | 163719-70-8 | [4] |
| Molecular Formula | C₈H₁₂N₂O₃ | [4] |
| Molecular Weight | 184.19 g/mol | [4] |
| Structure | Isopropyl group at position 3, Ethyl ester at position 5 | [4] |
| Key Features | Enhanced hydrophobicity, high metabolic stability | [4] |
Selecting the Appropriate Assay for the Target
The choice of assay is dictated by the biological question being asked. Given the known activities of 1,2,4-oxadiazole derivatives, two primary avenues are logical starting points: anticancer and anti-inflammatory drug discovery.
-
Cell-Based Assays: These are advantageous for identifying compounds that act on complex cellular pathways or require cell permeability to be effective.[9] A cytotoxicity assay, for example, provides a direct measure of a compound's effect on cancer cell viability.
-
Biochemical Assays: These assays are ideal for screening compounds against an isolated, purified target such as an enzyme or receptor.[9] They offer a cleaner, more direct readout of target engagement and are often less prone to artifacts that can affect cell-based screens.
This guide will provide detailed protocols for both a cell-based cytotoxicity screen (Protocol 1) and a biochemical kinase inhibition screen (Protocol 2).
The HTS Workflow: A Self-Validating System
A successful HTS campaign is more than a massive experiment; it is a meticulously planned workflow designed to produce high-quality, actionable data. Automation, miniaturization, and rigorous statistical validation are the pillars of this process.[10][11]
Caption: The High-Throughput Screening (HTS) cascade.
A critical checkpoint is the calculation of the Z'-factor , a statistical measure of assay quality.[12] An assay is considered robust and suitable for HTS only when it consistently achieves a Z'-factor greater than 0.5.[8] This ensures that the separation between positive and negative control signals is large enough to confidently identify "hits."
Part 2: Detailed Experimental Protocols
Protocol 1: Cell-Based HTS for Anticancer Activity
Objective: To identify derivatives of E3IOC that exhibit cytotoxic effects against a human cancer cell line (e.g., PC-3 for prostate cancer) using a luminescence-based cell viability assay.
Materials:
-
PC-3 cells (or other relevant cancer cell line)
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
E3IOC and derivative library, dissolved in 100% DMSO
-
Doxorubicin (Positive Control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well white, solid-bottom microplates suitable for cell culture and luminescence
-
Automated liquid handling system
-
Microplate reader with luminescence detection capabilities
Methodology:
-
Cell Plating:
-
Harvest logarithmically growing PC-3 cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5,000 cells/40 µL in culture medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Scientist's Note: The cell seeding density is a critical parameter that must be optimized during assay development to ensure the signal falls within the linear range of the detection instrument after the incubation period.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Pinning:
-
Prepare compound source plates containing the E3IOC library, positive controls (Doxorubicin, 10 µM final concentration), and negative controls (DMSO vehicle).
-
Using a robotic pin tool or acoustic dispenser, transfer 50 nL of compound solution from the source plates to the assay plates. This results in a final compound concentration of 10 µM in 0.1% DMSO.
-
Rationale: A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines, preventing vehicle-induced cytotoxicity. This must be confirmed during assay development.[8]
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well using an automated dispenser.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Protocol 2: Biochemical HTS for Kinase Inhibition
Objective: To identify E3IOC derivatives that inhibit the activity of a target kinase (e.g., a tyrosine kinase implicated in cancer) using a fluorescence polarization (FP) assay.
Materials:
-
Purified recombinant kinase enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Staurosporine (Positive Control, broad-spectrum kinase inhibitor)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
E3IOC and derivative library, dissolved in 100% DMSO
-
384-well black, low-volume microplates
-
Automated liquid handling system
-
Microplate reader with FP detection capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution and a 2X substrate/ATP solution in kinase assay buffer.
-
Scientist's Note: The concentration of ATP should be at or near its Km value for the kinase. This ensures the assay is sensitive to competitive inhibitors. This value must be determined experimentally during assay development.
-
-
Compound Dispensing:
-
Dispense 50 nL of compound solution (from library source plates) into the wells of the 384-well assay plate. Include Staurosporine (1 µM final) as a positive control and DMSO as a negative control.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Mix the plate briefly.
-
-
Incubation and Readout:
-
Incubate the reaction for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction remains in the linear phase.
-
Read the fluorescence polarization on a compatible microplate reader. An increase in polarization indicates substrate phosphorylation.
-
Part 3: Data Analysis and Hit Validation
Primary Data Analysis
Raw data from the plate reader is normalized to the in-plate controls to determine the percent inhibition for each compound.
-
Percent Inhibition (%) = 100 x (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])
A "hit" is typically defined as any compound that produces an inhibition value greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Counter-Screening
Primary hits must be rigorously validated to eliminate false positives and confirm their activity.
-
Hit Confirmation: "Cherry-pick" the primary hits and re-test them in the primary assay, often over a range of concentrations to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).
-
Counter-Screening: This is a critical step to rule out compounds that interfere with the assay technology itself. For the examples above:
-
Luminescence Assay: A counter-screen could involve running the assay in the absence of cells to identify compounds that inhibit the luciferase enzyme in the CellTiter-Glo® reagent.
-
FP Assay: A counter-screen could be run against a different, unrelated kinase to assess selectivity. Compounds that are fluorescent themselves can also be identified and flagged.
-
Caption: Hypothetical signaling pathway targeted by an E3IOC derivative.
Preliminary SAR
Once hits are confirmed and validated, their chemical structures are analyzed to identify common features.[8] This preliminary structure-activity relationship (SAR) analysis can reveal which parts of the E3IOC scaffold are essential for activity and which can be modified to improve potency or selectivity, guiding the next phase of lead optimization.[6]
Conclusion
This compound represents a valuable chemical scaffold for HTS-based drug discovery. Its inherent stability and the demonstrated biological relevance of its derivatives provide a strong foundation for identifying novel hit compounds.[1][4] By employing robust, automated, and statistically validated screening protocols as outlined in this guide, researchers can effectively leverage this compound class to uncover new leads for a variety of therapeutic targets. The subsequent steps of hit-to-lead optimization will be crucial in transforming these initial findings into viable drug candidates.[10]
References
-
ResearchGate. (2016). High Throughput Screening: Methods and Protocols. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
- Janzen, W. P., & Bernasconi, P. (Eds.). (2011). High Throughput Screening: Methods and Protocols. Google Books.
-
Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
Biernacki, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
Russo, R., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Pharmaceuticals. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. Available at: [Link]
-
Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
-
R., Devesh, et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Drug Development and Research. Available at: [Link]
-
Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
FOP Catalysts. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Synthetic Communications. Available at: [Link]
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- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Quantification of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive guide to the analytical quantification of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research.[1] As a molecule with potential biological activities, its accurate and precise measurement is fundamental to drug development, quality control, and various research applications.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols. The methodologies described herein are grounded in established analytical principles and aligned with international regulatory standards to ensure data integrity and reliability.
Introduction to this compound
This compound is a derivative of the 1,2,4-oxadiazole heterocyclic system.[1] The core oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] Such structures are prevalent in medicinal chemistry due to their diverse biological activities.[1][2] The subject compound has a molecular formula of C8H12N2O3 and a molecular weight of 184.2 g/mol .[1] The presence of an isopropyl group and an ethyl ester moiety enhances its hydrophobicity and metabolic stability, which are critical properties for drug-like molecules.[1]
The accurate quantification of this compound is essential for:
-
Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Quality control: To ensure the purity and potency of the active pharmaceutical ingredient (API) and finished drug products.
-
Stability testing: To assess its degradation over time under various storage conditions.
-
In vitro and in vivo assays: To correlate its concentration with biological activity.
Analytical Methodologies: A Comparative Overview
Two primary analytical techniques are recommended for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL to high ng/mL range). | High to very high (low ng/mL to pg/mL range). |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to parent-daughter ion transitions. |
| Matrix Effects | Less prone to matrix effects. | Can be significantly affected by ion suppression or enhancement. |
| Cost & Accessibility | Lower cost, widely available instrumentation. | Higher cost, more specialized instrumentation and expertise required. |
| Applications | Ideal for routine quality control, content uniformity, and purity assays. | The gold standard for bioanalysis (e.g., plasma, tissue samples), impurity profiling, and trace-level quantification. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
Rationale and Method Development Insights
-
Column Selection: A C18 reversed-phase column is the workhorse for separating moderately nonpolar compounds like the target analyte. The alkyl chains of the stationary phase interact with the hydrophobic isopropyl and ethyl groups of the molecule.
-
Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) and water is a standard choice for reversed-phase chromatography. ACN is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase is recommended to control the ionization of any potentially basic sites on the oxadiazole ring, thereby ensuring a single analyte form and improving peak shape.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable acid).
-
Reference standard of this compound (purity >99%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or optimized λmax).
-
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (at initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., acetonitrile).
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective, making it ideal for bioanalytical applications and trace-level quantification.
Rationale and Method Development Insights
-
Ionization: Electrospray ionization (ESI) in positive mode is expected to be effective for this molecule, as the nitrogen atoms in the oxadiazole ring can be readily protonated to form a stable [M+H]+ ion.
-
Mass Transitions (MRM): The core of the LC-MS/MS method is the selection of specific mass transitions (precursor ion → product ion) in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity. The fragmentation of the 1,2,4-oxadiazole ring is a known process and can be leveraged to find suitable product ions.[3][4]
-
Chromatography: A fast gradient using a UPLC system with a shorter column can significantly reduce run times while maintaining good separation.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
C18 reversed-phase UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
Reference standard and internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).
-
-
Mass Spectrometer Optimization:
-
Infuse a standard solution of the analyte (e.g., 100 ng/mL in 50:50 ACN:water with 0.1% formic acid) directly into the mass spectrometer.
-
Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Determine the mass of the precursor ion ([M+H]+).
-
Perform a product ion scan to identify stable and abundant fragment ions.
-
Select at least two MRM transitions for quantification and confirmation. Optimize collision energy for each transition.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Preparation of Standards and Samples:
-
Prepare calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of the IS into the appropriate matrix (e.g., plasma, buffer).
-
For biological samples, a sample preparation step such as protein precipitation (with acetonitrile), liquid-liquid extraction, or solid-phase extraction will be necessary to remove interferences.
-
-
Analysis and Quantification:
-
Analyze the samples using the optimized LC-MS/MS method.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Quantify the analyte in the unknown samples using the regression equation from the calibration curve.
-
Method Validation
Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | No significant interfering peaks at the retention time of the analyte. Peak purity analysis for HPLC-UV. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. | As defined by the linearity study. |
| Accuracy (as Recovery) | To measure the closeness of the test results to the true value. | 80-120% recovery for bioanalysis; 98-102% for drug substance assay. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) ≤ 15% for bioanalysis (≤ 20% at LLOQ); ≤ 2% for drug substance assay. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision (RSD) ≤ 20% and accuracy within 80-120%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | RSD of results should remain within acceptable limits. |
Visualizations
General Analytical Workflow
Caption: Figure 1: General Analytical Workflow
Method Validation Parameter Relationships
Caption: Figure 2: Method Validation Parameter Relationships
Conclusion
The analytical methods and validation protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the study. Proper method development, optimization, and rigorous validation according to ICH guidelines are paramount to ensuring data of the highest quality and integrity, thereby supporting confident decision-making in research and drug development.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
International Council for Harmonisation. (2023). Quality Guidelines. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available at: [Link]
-
Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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- 4. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | C13H13NO3 | CID 776519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
Formulation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate for Preclinical Research: Application Notes and Protocols
Introduction
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic small molecule belonging to the oxadiazole class of compounds. The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The isopropyl group at the 3-position and the ethyl ester at the 5-position contribute to the compound's hydrophobicity and metabolic stability, making it a promising candidate for drug development.[1] However, like many small molecules developed in drug discovery programs, this compound is anticipated to have poor aqueous solubility, a significant hurdle for conducting robust in vitro and in vivo experiments.
This comprehensive guide provides detailed application notes and protocols for the formulation of this compound. It is designed to assist researchers, scientists, and drug development professionals in preparing stable and effective formulations for various preclinical experimental settings. The protocols herein are based on established principles of formulation science for poorly soluble compounds and the known chemical properties of the oxadiazole class.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing appropriate formulations. While experimental data for this specific molecule is limited, we can infer key characteristics from its structure and related compounds.
| Property | Value/Prediction | Significance in Formulation |
| Molecular Formula | C₈H₁₂N₂O₃ | - |
| Molecular Weight | 184.19 g/mol [1] | Essential for calculating molar concentrations. |
| Appearance | White to off-white solid (predicted) | Visual confirmation of purity and dissolution. |
| Aqueous Solubility | Predicted to be low | The primary challenge to address in formulation. A close analog, ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate, has a predicted aqueous solubility of 1.2–2.5 mg/mL, classifying it as "soluble" by some models, but this may not be sufficient for all experimental concentrations.[2] |
| LogP (Predicted) | ~1.8 ± 0.3 (for 3-propyl analog)[2] | Indicates a lipophilic nature, suggesting good membrane permeability but poor aqueous solubility. |
| pKa | Not readily ionizable | pH modification is unlikely to be an effective strategy for solubilization.[3] |
| Chemical Stability | The 1,2,4-oxadiazole ring is generally stable.[4] However, the ethyl ester group is susceptible to hydrolysis, particularly at pH values outside the optimal range of 3-5.[5] | Formulations should be prepared in pH-controlled environments, and long-term storage of aqueous solutions should be avoided. |
| Thermal Stability | 1,2,4-oxadiazole derivatives generally exhibit good thermal stability.[4][6] | Standard laboratory temperatures for formulation preparation are unlikely to cause degradation. |
Safety and Handling
As a precautionary measure, this compound should be handled with appropriate personal protective equipment (PPE). Based on safety data for analogous compounds, the following should be observed:
-
Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Formulation Strategies for In Vitro Experiments
For cellular and biochemical assays, it is crucial to prepare a stock solution at a high concentration, which can then be diluted to the final working concentration in the assay medium. The final concentration of the organic solvent in the assay should be minimized, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM × 1 mL × 184.19 g/mol / 1000 = 1.84 mg
-
Weigh the compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 1.84 mg of this compound powder directly into the tared tube.
-
Dissolve the compound: Add 1 mL of sterile-filtered DMSO to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Cap the tube tightly and vortex thoroughly for at least 1-2 minutes. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).
Workflow for Preparing In Vitro Working Solutions
Caption: Logical flow for in vivo formulation development.
Advanced Formulation Strategies
If the simple co-solvent system is not sufficient to achieve the desired solubility or bioavailability, more advanced formulation strategies can be explored.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. [8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations. [9]* Lipid-based formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract. [10][11]* Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the dissolution rate and, consequently, bioavailability. [12] The selection of an advanced formulation strategy should be guided by the physicochemical properties of the compound and the specific requirements of the study.
Conclusion
The successful preclinical evaluation of this compound hinges on the development of appropriate formulations to overcome its predicted poor aqueous solubility. The protocols outlined in this guide provide a systematic approach, starting with a simple DMSO stock solution for in vitro assays and progressing to a co-solvent system for initial in vivo studies. By carefully considering the compound's properties and adhering to these formulation principles, researchers can ensure the generation of reliable and reproducible data, thereby advancing the understanding of this promising therapeutic candidate.
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Application Notes & Protocols: Establishing the Dose-Response Profile of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
For Research Use Only.
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive framework for characterizing the dose-response relationship of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, a novel small molecule with potential therapeutic applications.[1] As specific biological data for this compound is not yet widely published, this guide furnishes researchers with a robust, principles-based approach to establish its in vitro efficacy, cytotoxicity, and selectivity, and outlines key considerations for subsequent in vivo studies. The protocols herein are based on established methodologies for small molecule drug discovery, with a hypothetical focus on G-protein coupled receptor (GPCR) modulation, a common target for compounds of this class.[2][3][4][5]
Introduction and Rationale
This compound belongs to the oxadiazole class of heterocyclic compounds, a scaffold known to be a privileged structure in medicinal chemistry due to its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The primary objective of a dose-response study is to quantify the relationship between the concentration of a compound and its biological effect. This is fundamental to drug development, as it determines the potency (e.g., EC₅₀ or IC₅₀), efficacy (Eₘₐₓ), and therapeutic index of a new chemical entity.
Establishing a reliable dose-response curve requires a systematic approach, beginning with fundamental physicochemical characterization, followed by a tiered screening cascade that first assesses cytotoxicity and then evaluates the specific pharmacological activity. This ensures that the observed functional effects are not artifacts of cellular toxicity.[6]
Part I: Foundational Steps - Physicochemical Characterization & Compound Management
Before biological evaluation, a thorough understanding of the compound's physical and chemical properties is essential for accurate and reproducible results.[7][8][9] These properties dictate how the compound is handled, stored, and formulated for assays.
Key Physicochemical Parameters
A rational drug discovery process relies on early characterization of properties like solubility and stability.[7][9]
| Parameter | Importance & Rationale | Recommended Method |
| Aqueous Solubility | Determines the maximum achievable concentration in assay buffers. Poor solubility can lead to compound precipitation and inaccurate dose-response data. Crucial for developing suitable formulations for both in vitro and in vivo studies.[7] | Kinetic or Thermodynamic Solubility Assays (e.g., using HPLC-UV or nephelometry). Test in relevant buffers (e.g., PBS, DMEM). |
| LogD / LogP | Indicates the lipophilicity of the compound, which affects its ability to cross cell membranes and predicts potential for non-specific binding.[7] | Shake-flask method (octanol/water partitioning) or computational prediction. |
| Chemical Stability | Ensures the compound does not degrade under experimental conditions (e.g., in DMSO stock, aqueous buffer, at 37°C). Degradation leads to a lower effective concentration. | HPLC-based stability assessment over time in relevant solvents and buffers at various temperatures. |
| Solid-State Properties | Characterization of the crystalline form (polymorphism) is critical for consistent weighing and solubility.[9] | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC). |
Protocol: Stock Solution Preparation and Serial Dilution
Causality: Inaccurate compound concentration is a primary source of experimental error. This protocol ensures precise and consistent dosing.
-
Preparation of High-Concentration Stock:
-
Accurately weigh ~5 mg of this compound using an analytical balance.
-
Dissolve in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution using gentle vortexing or sonication. Rationale: DMSO is a standard solvent for organic small molecules, but concentration should be kept low in final assays (<0.5%) to avoid solvent-induced toxicity.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small-volume, amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Store at -20°C or -80°C.
-
-
Serial Dilution for Assays:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Perform serial dilutions in a 96-well plate using the appropriate cell culture medium or assay buffer to create a dose range. A common approach is a 1:3 or 1:5 dilution series spanning several orders of magnitude (e.g., 100 µM to 1 nM). Rationale: A wide concentration range is necessary to define the full sigmoidal dose-response curve, including the top and bottom plateaus.[10]
-
Part II: In Vitro Dose-Response Profiling
This section details a tiered workflow to first determine the non-toxic concentration range of the compound and then to quantify its specific biological activity, hypothetically as a modulator of a Gαi-coupled GPCR.
Workflow for In Vitro Characterization
Caption: Tiered workflow for in vitro dose-response studies.
Protocol: Cytotoxicity Assessment (MTT Assay)
Causality: This step is critical to distinguish between specific pharmacological effects and non-specific effects due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing mitochondrial metabolic activity.[11][12][13] Live cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13][14]
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 expressing the target GPCR) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 18-24 hours.
-
Compound Treatment: Treat cells with the serial dilutions of this compound (e.g., 8-12 concentrations) for a duration relevant to the functional assay (e.g., 24-48 hours). Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12] Rationale: This allows metabolically active cells to convert MTT to formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12][13]
-
Data Analysis: Plot cell viability (%) against compound concentration to determine the CC₅₀ (50% cytotoxic concentration). The highest concentration showing no significant decrease in viability is the Maximum Non-Toxic Concentration (MNTC).
Protocol: Functional GPCR Assay (cAMP Inhibition)
Causality: This protocol quantifies the compound's ability to modulate a specific signaling pathway. For a Gαi-coupled receptor, an agonist will inhibit the production of cyclic AMP (cAMP).[15] This assay measures changes in intracellular cAMP levels.
-
Cell Preparation: Seed cells expressing the target Gαi-coupled GPCR into a 384-well plate.
-
Compound Incubation (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 10-15 minutes.[15][16]
-
Agonist/Forskolin Stimulation:
-
To measure agonist activity: Add the test compound directly to the cells.
-
To measure antagonist activity: After pre-incubation, add a known agonist for the receptor at its EC₈₀ concentration.
-
In both modes, simultaneously add Forskolin (a direct activator of adenylyl cyclase) to induce a high basal level of cAMP. Rationale: For Gαi-coupled receptors, the effect is an inhibition of this forskolin-stimulated cAMP production, which provides a robust assay window.[16][17]
-
-
Cell Lysis and cAMP Detection: After a short incubation (15-30 minutes), lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, GloSensor™, or competitive ELISA).[16][17][18] These kits rely on competition between cellular cAMP and a labeled cAMP analog for binding to a specific antibody.[18][19]
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-stimulated response for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) model to determine the IC₅₀ (half-maximal inhibitory concentration) and the maximum inhibition (Eₘₐₓ).[10][18]
-
| Parameter | Description | Importance |
| IC₅₀ / EC₅₀ | The concentration of an agonist/antagonist that produces 50% of its maximal effect. | A key measure of the compound's potency . |
| Eₘₐₓ | The maximum effect produced by the compound. | A measure of the compound's efficacy . |
| Hill Slope | Describes the steepness of the dose-response curve. | Can provide insights into the binding cooperativity of the compound-receptor interaction. |
Part III: Considerations for In Vivo Dose-Response Studies
Transitioning from in vitro to in vivo studies requires careful planning to establish a safe and effective dosing regimen in a living system. The initial goal is to determine the Maximum Tolerated Dose (MTD) and to identify a dose range for preliminary efficacy studies.[20][21][22]
Logical Flow for In Vivo Dose Selection
Caption: Decision-making workflow for in vivo dose-ranging studies.
Protocol: Dose Range-Finding (DRF) Study
Causality: A DRF study is a foundational preclinical experiment to establish the MTD, which is the highest dose that does not cause unacceptable adverse effects.[20][21][22][23] This informs the dose selection for all subsequent, more extensive toxicology and efficacy studies.[20][21]
-
Animal Model Selection: Choose a relevant species, typically a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), for initial studies.[23]
-
Dose Selection and Administration:
-
Based on in vitro data and literature on similar compounds, select a wide range of doses (e.g., 3-5 doses spanning several logs).
-
Administer a single dose of the compound to small groups of animals (e.g., n=2-3 per sex per group) via a clinically relevant route (e.g., oral gavage, intravenous).[23] Include a vehicle control group.
-
-
Monitoring and Data Collection:
-
MTD Determination: The MTD is identified as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.[20] The results of the DRF study are used to select a narrower, more refined dose range for subsequent repeat-dose toxicity and efficacy studies.[21][23][24]
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Application Notes & Protocols: Validating Protein Target Engagement for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Document ID: AN-TE-251231
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the interaction between the novel small molecule, Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate , and its intracellular protein targets. While the 1,2,4-oxadiazole scaffold is present in compounds with diverse biological activities, including anti-inflammatory and anti-cancer effects, the specific molecular target of this particular compound is not yet defined in public literature[1][2][3]. Therefore, confirming that a compound physically interacts with its intended target within a physiologically relevant context—a process known as target engagement—is a cornerstone of modern drug discovery.[4] Failure to do so can lead to misinterpretation of phenotypic data and costly late-stage failures.
This document presents a multi-faceted approach, detailing four robust biophysical assays: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). For illustrative purposes, we will use the well-characterized p38α mitogen-activated protein kinase (MAPK14) as a hypothetical target, a common node in inflammatory and cancer signaling pathways relevant to the potential activities of oxadiazole derivatives. The protocols and principles described herein are, however, broadly applicable to other soluble protein targets.
Introduction to the Challenge: From Compound to Mechanism
This compound is a heterocyclic compound with structural motifs that suggest potential as a therapeutic agent.[1] Its isopropyl and ethyl ester groups may enhance properties like metabolic stability and cell permeability.[1] However, a promising molecular structure is only the starting point. The central challenge is to elucidate its mechanism of action (MoA), which begins with identifying its direct binding partner(s).
Target engagement assays provide the critical evidence that a compound reaches its destination in the complex milieu of the cell and binds with sufficient affinity and specificity to exert a biological effect.[4] A positive result in a target engagement assay serves as a foundational pillar for further investment in lead optimization and downstream functional studies.
The Integrated Assay Strategy
No single assay is universally superior; each offers unique advantages and limitations. A robust target validation strategy employs a combination of orthogonal methods—using both in-cell and in-vitro approaches—to build a cohesive and high-confidence picture of the compound-target interaction.
-
In-Cell Methods (e.g., CETSA): Confirm target binding in a native, complex biological environment (intact cells), which accounts for factors like cell permeability and cofactor presence.[5]
-
In-Vitro / Biophysical Methods (e.g., ITC, SPR, MST): Use purified components to provide precise, quantitative measurements of binding thermodynamics and kinetics, which are essential for structure-activity relationship (SAR) studies.[6][7][8]
Comparative Analysis of Key Target Engagement Assays
The choice of assay depends on the research question, available resources, and the nature of the target protein. The following table provides a high-level comparison to guide experimental design.
| Assay | Principle | Assay Format | Key Output | Strengths | Limitations |
| CETSA | Ligand-induced protein thermal stabilization.[9] | In-cell, lysate | Target stabilization (ΔTagg), EC50 | Label-free; confirms intracellular engagement; physiologically relevant.[5][10] | Lower throughput (WB-based); requires specific antibody; indirect affinity measurement. |
| ITC | Measures heat absorbed or released upon binding.[6][11] | In-vitro (purified protein) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | "Gold standard" thermodynamics; label-free; direct measurement of binding.[12] | Requires large amounts of pure protein; lower throughput; sensitive to buffer mismatch. |
| SPR | Detects binding via changes in refractive index at a sensor surface.[13][14] | In-vitro (purified protein) | Affinity (KD), Kinetics (ka, kd) | Real-time data; high sensitivity; can screen fragments and small molecules.[7][15] | Requires protein immobilization, which may affect activity; potential for non-specific binding. |
| MST | Measures molecule movement along a thermal gradient, which changes upon binding.[8][16] | In-vitro (purified protein) | Affinity (KD) | Low sample consumption; tolerant of complex buffers/lysates; wide affinity range.[17][18] | Requires fluorescent labeling of one partner (protein or ligand); potential for label interference. |
Application Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is the premier method for verifying intracellular target engagement. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[19] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.
CETSA Experimental Workflow
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Protocol: CETSA Melt Curve for p38α
This protocol is designed to determine the optimal temperature for the isothermal dose-response experiment.
-
Cell Culture: Plate HEK293 cells in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 20 µM this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 50 µL of the cell suspension into 8-strip PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[9]
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine protein concentration using a BCA assay and normalize all samples.
-
Detection: Analyze 20 µg of each sample by SDS-PAGE and Western Blot using a primary antibody specific for p38α. Use an appropriate loading control (e.g., GAPDH).
-
Data Analysis: Quantify band intensities using densitometry. Plot the percentage of soluble p38α relative to the non-heated control against temperature for both the compound-treated and vehicle-treated samples. The shift in the midpoint of the melting curve (Tagg) represents the thermal shift (ΔTagg).
Protocol: Isothermal Dose-Response Fingerprint (ITDRF)
This follow-up experiment determines the potency of target engagement in cells (EC50).
-
Cell Culture & Treatment: Prepare cell suspensions as above. In PCR tubes, aliquot cells and treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Heating Step: Heat all samples at a single, pre-determined temperature (e.g., Tagg + 4°C from the melt curve experiment) for 3 minutes.
-
Lysis, Separation, and Detection: Proceed as described in steps 5-8 of the melt curve protocol.
-
Data Analysis: Plot the soluble p38α signal against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.
Application Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[12] It is considered the gold standard for characterizing binding affinity in solution.
ITC Experimental Workflow
Caption: ITC workflow from sample preparation to thermodynamic analysis.
Detailed Protocol: p38α and Small Molecule Interaction
-
Protein Preparation: Express and purify recombinant human p38α. Perform dialysis overnight against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% DMSO).
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock. Dilute this stock into the final ITC buffer to achieve the desired concentration and a final DMSO concentration matching the protein buffer (e.g., 5%).
-
Concentration Determination: Accurately determine the concentrations of both protein (e.g., via A280) and compound solutions.
-
Instrument Setup: Set the calorimeter temperature to 25°C.
-
Sample Loading:
-
Sample Cell: Load the p38α solution (e.g., 20 µM) into the sample cell.
-
Syringe: Load the compound solution (e.g., 200 µM, typically 10-15x the protein concentration) into the injection syringe.
-
-
Titration: Perform an initial small injection (e.g., 0.5 µL) followed by 18-20 subsequent injections of 2 µL each, with sufficient spacing between injections for the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting the compound solution into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the raw binding data. Integrate the resulting peaks and plot the heat change per injection (ΔH) against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Application Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[14] It provides high-quality kinetic data (association and dissociation rates) in addition to affinity.
SPR Experimental Workflow
Caption: SPR workflow for kinetic and affinity analysis.
Detailed Protocol: Small Molecule Kinetic Analysis
-
Protein Immobilization: Immobilize purified p38α onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium density (e.g., 2000-4000 Response Units, RU) to minimize mass transport effects. Use one flow cell as a reference (activated and blocked without protein).
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Cycle: For each concentration, perform the following cycle:
-
Association: Inject the compound solution over the reference and active flow cells for a set time (e.g., 120 seconds) to monitor binding.
-
Dissociation: Flow running buffer over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the compound from the target.
-
Regeneration: Inject a mild regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.
-
Perform a global fit of the processed sensorgrams from the entire concentration series to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Application Protocol 4: Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient.[8] This movement, called thermophoresis, is sensitive to changes in the molecule's size, charge, and hydration shell, all of which are altered upon ligand binding.
MST Experimental Workflow
Caption: MST workflow for affinity determination.
Detailed Protocol: Binding Affinity Measurement
-
Protein Labeling: Label purified p38α with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation dye for His-tagged proteins) according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Assay Optimization: Perform a pre-test to confirm successful labeling and ensure no aggregation or adsorption to the capillaries. Adjust the concentration of labeled p38α to achieve a fluorescent signal within the optimal range of the instrument (e.g., 300-1500 units).[17]
-
Ligand Preparation: Prepare a 16-point 1:1 serial dilution of this compound in MST buffer (e.g., PBS-T with 5% DMSO). The highest concentration should be at least 20-fold higher than the expected KD.
-
Binding Reaction: Mix each ligand dilution with an equal volume of the labeled p38α solution (final protein concentration is now fixed, e.g., 50 nM). Incubate at room temperature for 10 minutes to allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into standard or premium treated MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and record the change in fluorescence over time.[8]
-
Data Analysis: The analysis software calculates the normalized fluorescence change (ΔFnorm) from the MST traces. Plot ΔFnorm against the logarithm of the ligand concentration. Fit the resulting binding curve to the KD model to determine the dissociation constant.
Conclusion: A Self-Validating Approach to Target Engagement
Confirming that a novel compound like this compound engages a specific protein target is a non-negotiable step in early-stage drug discovery. By strategically combining an in-cell method like CETSA with quantitative in-vitro techniques such as ITC, SPR, or MST, researchers can build a robust, self-validating case for a compound's mechanism of action. This integrated approach not only validates the primary target but also provides critical affinity and kinetic data that are indispensable for guiding medicinal chemistry efforts and establishing a clear path toward preclinical development.
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Turnbull, W. B., & Daranas, A. H. (2003). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
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Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
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Seebach, D., et al. (2021). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. Available at: [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
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Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. Available at: [Link]
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Bunnage, M. E., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
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TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. TA Instruments. Available at: [Link]
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Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. Available at: [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
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Al-shareef, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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ACS Omega. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Publications. Available at: [Link]
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Vanderbilt University. (2024). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Vanderbilt University. Available at: [Link]
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Jerabek-Willemsen, M., et al. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. Journal of Visualized Experiments. Available at: [Link]
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Lim, S. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. Available at: [Link]
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NREL. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. NREL. Available at: [Link]
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Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure. Available at: [Link]
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Vanderbilt University. (n.d.). Microscale Thermophoresis (MST) User Guide. Vanderbilt University. Available at: [Link]
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Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]
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Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available at: [Link]
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Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Molecules. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]
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Application Notes & Protocols: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate as a Novel Chemical Probe Candidate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential application of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate as a chemical probe. Given the nascent state of research on this specific molecule, this guide is structured as a strategic workflow, outlining the necessary steps to characterize, validate, and ultimately utilize this compound for probing biological systems. It synthesizes established principles of chemical biology with detailed, actionable protocols, using this compound as a primary exemplar.
Introduction: The Pursuit of Precise Biological Interrogation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study and manipulation of that target's function within a native cellular environment.[1][2] These tools are indispensable for elucidating complex biological networks and for the initial stages of drug discovery, providing a means to validate a protein's role in disease pathology.[2][3] The quality of a chemical probe is paramount; it must exhibit high potency for its intended target, a well-defined mechanism of action, and sufficient selectivity over other proteins to ensure that observed biological effects can be confidently attributed to the modulation of the target.[1]
The 1,2,4-oxadiazole heterocycle is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Its derivatives are known to possess an exceptionally wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[6][7][8] This versatility makes 1,2,4-oxadiazoles a fertile ground for the discovery of novel chemical probes. This compound (hereafter referred to as E3IOC ) is one such derivative. While its specific biological targets remain to be fully elucidated, its structure suggests potential as a valuable research tool.
This guide outlines a systematic approach to advance E3IOC from a candidate molecule to a validated chemical probe. We present the critical experimental workflows—from initial characterization and target identification to mechanistic validation and application—that form the foundation of modern chemical probe development.
Part 1: Foundational Characterization of E3IOC
Before any biological investigation, the fundamental physicochemical properties and purity of E3IOC must be rigorously established. This ensures reproducibility and prevents artifacts arising from contaminants or poor solubility.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₃ | [6] |
| Molecular Weight | 184.2 g/mol | [6] |
| IUPAC Name | This compound | N/A |
| Predicted LogP | 1.8 ± 0.3 | [9] |
| Topological Polar Surface Area | 55.8 Ų | [9] |
| Appearance | (To be determined experimentally) | N/A |
Protocol 1: Preparation and Storage of E3IOC Stock Solutions
Rationale: Consistent and accurate compound concentration is critical for dose-response experiments. Dimethyl sulfoxide (DMSO) is a common solvent for polar organic molecules, but its final concentration in assays must be controlled to avoid solvent-induced artifacts.
Materials:
-
This compound (purity >95%)
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and positive displacement pipettes
Procedure:
-
Purity Verification: Before use, confirm the purity of the solid compound via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Concentration Stock (e.g., 50 mM): a. Tare a sterile, amber vial on an analytical balance. b. Carefully weigh a precise amount of E3IOC (e.g., 9.21 mg) into the vial. c. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 9.21 mg, add 1.0 mL DMSO for a 50 mM stock). d. Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution if needed.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile amber tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v), and include a vehicle control (medium/buffer with the same final DMSO concentration) in all experiments.
Part 2: A Workflow for Chemical Probe Validation
The journey from a bioactive compound to a validated chemical probe is a multi-step process requiring rigorous scientific validation. The workflow below outlines the critical stages of target identification, target engagement, and selectivity profiling.
Caption: Workflow for the validation of E3IOC as a chemical probe.
Protocol 2: Initial Phenotypic Screening for Bioactivity
Rationale: The first step is to determine if E3IOC elicits a measurable biological response in a relevant system. Given the known anti-proliferative activity of many 1,2,4-oxadiazole derivatives[4][7], a cell viability screen against a panel of cancer cell lines is a logical starting point.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[4]
-
Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics
-
96-well clear-bottom, black-sided plates
-
E3IOC stock solution (50 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: a. Prepare a 2X working stock of E3IOC by performing serial dilutions in culture medium. A typical dose range would be from 100 µM down to 1 nM. b. Include vehicle control (DMSO only) and positive control wells. c. Carefully add 100 µL of the 2X compound solutions to the corresponding wells to achieve a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: a. Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability. b. Plot the normalized viability versus the log of the E3IOC concentration. c. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 3: Cellular Target Engagement via Western Blot
Rationale: Once a target is identified (e.g., through affinity proteomics), it is crucial to confirm that E3IOC engages and modulates this target inside living cells. If E3IOC were found to inhibit a kinase like AKT, a key validation step would be to measure its effect on the phosphorylation of a known downstream substrate, such as GSK3β.[10]
Hypothetical Scenario: E3IOC is identified as an inhibitor of the PI3K/AKT signaling pathway.
Caption: Hypothetical inhibition of the AKT pathway by E3IOC.
Materials:
-
Cells responsive to AKT pathway signaling (e.g., BT474)[10]
-
E3IOC and a known AKT inhibitor (e.g., GSK690693) as a positive control[10]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of E3IOC (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2 hours). Include vehicle and positive controls.
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes. b. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3β) overnight at 4°C, diluted according to the manufacturer's recommendation. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager. b. Strip the membrane and re-probe for total GSK3β and β-actin to confirm equal protein loading and to normalize the phospho-signal. c. Quantify band intensities using software like ImageJ. A dose-dependent decrease in the ratio of p-GSK3β to total GSK3β would validate cellular target engagement.
Conclusion
This compound stands as a promising candidate for development into a high-quality chemical probe. Its privileged 1,2,4-oxadiazole core suggests a high likelihood of potent and specific biological activity. However, realizing this potential requires a systematic and rigorous validation process as outlined in this guide. By following these protocols for characterization, target identification, and mechanistic validation, researchers can build a robust evidence package to establish E3IOC as a trusted tool for the scientific community, ultimately enabling new insights into biology and disease.
References
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Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available at: [Link]
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Yeh, J. R., et al. (2012). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Current opinion in chemical biology, 16(1-2), 60–67. Available at: [Link]
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Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]
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Antolin, A. A., et al. (2021). The era of high-quality chemical probes. Nature chemical biology, 17(9), 949–956. Available at: [Link]
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Donovan, K. A., et al. (2025). Utilizing small molecules to probe and harness the proteome by pooled protein tagging with ligandable domains. Trends in pharmacological sciences, S0165-6147(24)00115-3. Available at: [Link]
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Li, Y., et al. (2021). Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes. Bioconjugate Chemistry, 32(3), 373-390. Available at: [Link]
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Sakamoto, S., et al. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Communications, 46(21), 3683-3697. Available at: [Link]
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Liu, T., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 124(5), 2379-2453. Available at: [Link]
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Jamiołkowska, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2416. Available at: [Link]
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Beerkens, B. L. H., et al. (2025). Covalent functionalization of G protein-coupled receptors by small molecular probes. RSC Medicinal Chemistry. Available at: [Link]
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Arkin, M. R., et al. (2014). Direct and Propagated Effects of Small Molecules on Protein–Protein Interaction Networks. Frontiers in Chemistry, 2, 76. Available at: [Link]
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Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4447-4464. Available at: [Link]
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Heerding, D. A., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry, 51(18), 5663-5679. Available at: [Link]
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Application Notes and Protocols for the Derivatization of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, prized for its exceptional versatility as a bioisostere for esters and amides.[1] This five-membered heterocycle is a common feature in a multitude of biologically active compounds, demonstrating a wide pharmacological spectrum that includes anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The stability of the 1,2,4-oxadiazole core to metabolic degradation, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it an attractive scaffold for the design of novel therapeutics.[2]
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a key building block, offering a synthetically tractable handle for the elaboration of diverse molecular architectures. The ethyl ester at the C5 position is particularly amenable to a range of chemical transformations, allowing for the introduction of various functional groups and the modulation of physicochemical properties to optimize drug-like characteristics.[4] This guide provides detailed protocols for the primary derivatization pathways of this versatile substrate, including hydrolysis, amidation, and reduction, empowering researchers to unlock the full potential of this valuable intermediate in their drug development endeavors.
Derivatization Strategies: A Practical Guide
The primary point of derivatization for this compound is the ethyl ester functionality. The following sections provide detailed, step-by-step protocols for three fundamental transformations that serve as gateways to a vast array of novel derivatives.
Protocol 1: Alkaline Hydrolysis to 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid
Scientific Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a cornerstone transformation. Carboxylic acids are themselves valuable pharmacophores and serve as versatile intermediates for further functionalization, most notably for the synthesis of amides via coupling reactions. Alkaline hydrolysis is a robust and generally high-yielding method for this transformation. The use of a base, such as sodium hydroxide, promotes the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate salt, which is subsequently protonated in an acidic workup to yield the desired carboxylic acid.[5]
Experimental Protocol:
-
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in ethanol (approximately 10 mL per gram of ester).
-
Add an aqueous solution of sodium hydroxide (2.0 eq, 2M solution).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid as a solid.
-
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid |
| Reagents | NaOH, Ethanol, HCl |
| Reaction Time | 2-4 hours |
| Temperature | Reflux (~80°C) |
| Typical Yield | >90% |
| Purification | Acid-base extraction followed by crystallization or chromatography |
Visualization of the Workflow:
Caption: Workflow for the hydrolysis of the ethyl ester.
Protocol 2: Direct Amidation with Primary and Secondary Amines
Scientific Rationale: The formation of amides from esters is a fundamental transformation in the synthesis of biologically active molecules. Direct amidation of unactivated esters with amines, promoted by a suitable base, offers a more atom-economical and often milder alternative to traditional methods that require the pre-activation of a carboxylic acid.[1] This protocol utilizes a base to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the ester carbonyl. This method is particularly advantageous for its operational simplicity and broad substrate scope.[6]
Experimental Protocol:
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium tert-butoxide (t-BuOK) or another suitable strong, non-nucleophilic base
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous DMSO to dissolve the reactants (approximately 5 mL per mmol of the ester).
-
With vigorous stirring, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | N-substituted-3-isopropyl-1,2,4-oxadiazole-5-carboxamide |
| Reagents | Amine, Potassium tert-butoxide, DMSO |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-90% (amine dependent) |
| Purification | Flash column chromatography |
Visualization of the Workflow:
Caption: Workflow for the direct amidation of the ethyl ester.
Protocol 3: Reduction to (3-isopropyl-1,2,4-oxadiazol-5-yl)methanol
Scientific Rationale: The reduction of the ester to the corresponding primary alcohol provides another key derivative for further synthetic manipulations. The resulting hydroxymethyl group can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or used in ether and ester formation. Lithium borohydride is an effective reagent for the reduction of esters to alcohols. It is a stronger reducing agent than sodium borohydride but generally safer to handle than lithium aluminum hydride.[7] The enhanced reactivity of lithium borohydride towards esters is attributed to the coordination of the lithium ion to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[7]
Experimental Protocol:
-
Materials:
-
This compound
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (approximately 15 mL per gram of ester).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add lithium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (3-isopropyl-1,2,4-oxadiazol-5-yl)methanol.
-
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | (3-isopropyl-1,2,4-oxadiazol-5-yl)methanol |
| Reagents | Lithium borohydride, THF, HCl |
| Reaction Time | 4-6 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 80-95% |
| Purification | Flash column chromatography |
Visualization of the Workflow:
Caption: Workflow for the reduction of the ethyl ester to the primary alcohol.
Analytical Characterization of Derivatives
Ensuring the structural integrity of the synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and integration of protons on the isopropyl group, and the disappearance of the ethyl group protons from the starting material. New signals corresponding to the protons of the newly introduced functional groups (e.g., the CH₂OH protons in the reduced product) will be observed.
-
¹³C NMR: Will show characteristic shifts for the carbon atoms of the 1,2,4-oxadiazole ring and the isopropyl group. The disappearance of the ester carbonyl carbon signal and the appearance of a new signal for the carboxylic acid, amide carbonyl, or the hydroxymethyl carbon will be key diagnostic features.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized derivatives by providing a highly accurate mass measurement of the molecular ion.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is useful for identifying key functional groups. For example, the hydrolysis product will show a broad O-H stretch for the carboxylic acid. The amidation product will exhibit a characteristic N-H stretch and an amide C=O stretch. The reduction product will show a broad O-H stretch for the alcohol.
-
Conclusion
The protocols detailed herein provide a robust foundation for the derivatization of this compound. These transformations open the door to a wide array of novel compounds with potential applications in drug discovery and development. By leveraging these methods, researchers can efficiently explore the chemical space around the 1,2,4-oxadiazole scaffold to identify new lead compounds with enhanced biological activity and optimized pharmacokinetic profiles.
References
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Wikipedia. (2024). Lithium borohydride. Retrieved from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). MDPI. Retrieved from [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015). Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Direct Amidation of Esters via Ball Milling. (2022). ChemRxiv. Retrieved from [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022). RSC Publishing. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2024). Iraqi Journal of Science. Retrieved from [Link]
-
Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. (n.d.). Thi-Qar University Journal for Engineering Sciences. Retrieved from [Link]
-
Bano, A., et al. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media- A Solvent effect. Journal of Ultra Chemistry, 13(6), 145-150. Retrieved from [Link]
-
Gaba, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(1), 1-25. Retrieved from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. Retrieved from [Link]
-
Values of Iso-composition activation Energy of Alkaline Hydrolysis of... (n.d.). ResearchGate. Retrieved from [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
- Alcohols by borohydride reduction of. (1956). Google Patents.
- The preparation method of (R,S)-nicotine. (2019). Google Patents.
-
A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. (1985). Indian Journal of Chemistry. Retrieved from [Link]
-
Direct amide formation from unactivated carboxylic acids and amines. (2011). Semantic Scholar. Retrieved from [Link]
- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. (2019). Google Patents.
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022). JYX: JYU. Retrieved from [Link]
-
Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i. (n.d.). University of Pretoria. Retrieved from [Link]
- Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. (2014). Google Patents.
- Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester. (2004). Google Patents.
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI. Retrieved from [Link]
-
Reduction of esters to alcohols w/ in situ LiBH4. (2003). Hive Novel Discourse. Retrieved from [Link]
Sources
- 1. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 163719-70-8 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Lithium borohydride - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Disclaimer: This document is intended for research purposes only and not for human or veterinary use.[1]
Welcome to the comprehensive technical guide for addressing solubility challenges with Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical and in-depth solutions.
Introduction to the Solubility Challenge
This compound is a heterocyclic compound with the molecular formula C8H12N2O3.[1] Its structure, which includes an oxadiazole ring, an ethyl ester group, and an isopropyl substituent, makes it a subject of interest in medicinal chemistry for its potential biological activities, including antimicrobial and anti-inflammatory effects.[1] However, a significant hurdle in its experimental application is its poor aqueous solubility, which can negatively affect bioavailability, formulation, and the reliability of in-vitro assays. This guide offers a structured approach to systematically improve the solubility of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What structural aspects of this compound contribute to its low solubility?
The limited aqueous solubility of this compound is due to a combination of its structural features:
-
Hydrophobic Groups: The presence of the isopropyl and ethyl groups increases the molecule's hydrophobicity, making it less compatible with water.[1]
-
1,2,4-Oxadiazole Ring: This five-membered heterocyclic ring is a key structural motif. While it has some polar characteristics, its overall contribution, combined with the alkyl substituents, favors solubility in nonpolar solvents.[2][3]
-
Ester Functionality: The ethyl ester group can act as a bioisosteric replacement for amide functionalities but does not confer significant aqueous solubility.[3]
Q2: Could inconsistent results in my cell-based assays be linked to the compound's solubility?
Yes, poor aqueous solubility is a common source of experimental variability. Several problems can arise when a compound is not fully dissolved in the assay medium:
-
Compound Precipitation: The compound may precipitate out of the solution, resulting in a lower and unknown effective concentration.
-
Aggregate Formation: Insoluble aggregates can form, which may interfere with assay measurements and produce misleading results.
-
Inaccurate Dosing: The actual concentration of the dissolved compound will be inconsistent across experiments if it is not fully solubilized.
Troubleshooting Workflow for Suspected Solubility Issues:
Caption: A workflow to diagnose solubility-related experimental issues.
Strategies for Solubility Enhancement
A variety of techniques can be employed to improve the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[4]
Strategy 1: Co-solvent Systems
The use of co-solvents is a widely adopted and effective method for increasing the solubility of nonpolar drugs.[5] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby enhancing the solubility of hydrophobic compounds.[6][7][8]
Q3: What are the most suitable co-solvents for this compound, and how do they work?
Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, and various polyethylene glycols.[6][9] These are often chosen for their low toxicity and high solubilizing capacity.[10]
Mechanism of Action: Co-solvents decrease the interfacial tension between the aqueous solution and the hydrophobic solute.[5] The mixture of the co-solvent and water is less polar than water alone, making it a more favorable environment for nonpolar molecules.[8]
Experimental Protocol for Optimizing Co-Solvent Concentration:
-
Prepare a Stock Solution: Dissolve a high concentration of this compound in 100% of the selected co-solvent (e.g., 50 mM in ethanol).
-
Create Serial Dilutions: Prepare a range of aqueous solutions with varying co-solvent concentrations (e.g., 1%, 2%, 5%, 10% ethanol in a suitable buffer).
-
Add the Compound: Add the stock solution to each co-solvent/buffer mixture to reach the target final concentration of the compound.
-
Equilibrate: Mix the solutions thoroughly and allow them to equilibrate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Analyze:
-
Visually check for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the compound's concentration in the supernatant using an appropriate analytical technique like HPLC-UV.
-
Example Data for Co-Solvent Screening:
| Co-Solvent | Concentration (% v/v) | Maximum Soluble Concentration (µM) | Observations |
| Ethanol | 2% | 45 | Clear solution |
| Ethanol | 1% | 20 | Slight cloudiness after 1 hour |
| Propylene Glycol | 5% | 60 | Clear solution |
| Propylene Glycol | 2% | 30 | Clear solution |
Strategy 2: pH Adjustment
Q4: Is pH modification a viable strategy for this compound?
Adjusting the pH is a common technique for ionizable compounds.[11] However, this compound does not possess functional groups that are readily ionizable within a typical physiological pH range. The ester group could undergo hydrolysis under strongly acidic or basic conditions, which would chemically alter the molecule. Therefore, pH adjustment is not a recommended strategy for this specific compound.
Strategy 3: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can significantly enhance the solubility of poorly water-soluble drugs.
Q5: How do surfactants improve solubility, and which ones are appropriate for research?
Above a specific concentration, known as the critical micelle concentration (CMC), surfactants form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the aqueous medium.[12][13]
Recommended Surfactants:
-
Polysorbates (e.g., Tween® 80): Commonly used non-ionic surfactants.
-
Sodium Dodecyl Sulfate (SDS): An example of an ionic surfactant with high solubilization efficiency.[12]
Workflow for Surfactant-Based Solubilization:
Caption: A general workflow for utilizing surfactants to enhance solubility.
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[14][15][16]
Q6: How do cyclodextrins function, and which types are commonly used?
Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[14][15][17] The nonpolar drug molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble guest-host complex.[15]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Frequently used in capsule formulations.[14]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Known for its ability to enhance the solubility of insoluble drugs.
Experimental Protocol for a Phase Solubility Study:
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0-15 mM).
-
Add Excess Compound: Add an excess amount of this compound to each solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (usually 24-48 hours).
-
Sample and Analyze: Filter or centrifuge the samples to remove any undissolved solid. Measure the concentration of the dissolved compound in the supernatant.
-
Plot and Analyze: Plot the concentration of the dissolved compound versus the cyclodextrin concentration. A linear relationship indicates the formation of a soluble complex.[15]
References
- 1. Buy this compound | 163719-70-8 [smolecule.com]
- 2. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. jocpr.com [jocpr.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate in solution
Technical Support Center: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability challenges encountered during experimental work. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust protocols to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses fundamental questions regarding the chemical stability of this compound in solution.
Q1: What is the general stability of the 1,2,4-oxadiazole ring system?
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle recognized for its significant chemical and thermal stability.[1] In drug discovery, it is often employed as a bioisosteric replacement for less stable ester and amide functionalities, a testament to its general robustness and ability to resist metabolic degradation.[1][2][3] However, this stability is not absolute. The ring's relatively low aromaticity and the presence of a weak O-N bond make it susceptible to cleavage under specific conditions, particularly at pH extremes.[4][5][6]
Q2: My compound has two potentially labile sites: the oxadiazole ring and the ethyl ester. Which is more likely to degrade?
This is a critical consideration. You are correct to identify two primary sites for potential hydrolysis.
-
Oxadiazole Ring Cleavage: This is highly dependent on the pH of the solution. The 1,2,4-oxadiazole ring exhibits maximum stability in a slightly acidic pH range (approximately 3-5).[4] Outside of this range, it becomes susceptible to hydrolytic cleavage.[4]
-
Ethyl Ester Hydrolysis: Standard ester hydrolysis can occur under both acidic and, more rapidly, basic conditions to yield the corresponding carboxylic acid.
The dominant degradation pathway will depend on your specific experimental conditions, particularly the pH and temperature. At extreme pH values (e.g., <2 or >8), ring cleavage can become a significant issue. In moderately acidic or basic conditions, you may observe a mixture of both ring-opened products and the hydrolyzed carboxylic acid.
Q3: What is the specific mechanism of pH-dependent degradation of the 1,2,4-oxadiazole ring?
The degradation of the 1,2,4-oxadiazole ring is catalyzed by both acid and base, proceeding through distinct mechanisms that lead to ring opening.[4]
-
Acid-Catalyzed Hydrolysis (Low pH): At low pH, the N-4 atom of the oxadiazole ring becomes protonated. This protonation activates the C-5 carbon (the one bearing the ethyl carboxylate group), making it highly electrophilic and vulnerable to nucleophilic attack by water. This attack initiates the ring-opening cascade.[4]
-
Base-Catalyzed Hydrolysis (High pH): Under basic conditions, a hydroxide ion directly attacks the electrophilic C-5 carbon. This generates an anionic intermediate on the N-4 atom. For the degradation to proceed, a proton donor (such as water or other protic solvents) is required to protonate the intermediate, facilitating the irreversible ring cleavage.[4] In the absence of a proton donor (e.g., in dry aprotic solvents like acetonitrile), the compound is significantly more stable even in the presence of a base.[4]
Below is a diagram illustrating these pH-dependent degradation pathways.
Caption: Troubleshooting workflow for compound degradation in solution.
Q: I see a new, more polar peak appearing in my reverse-phase HPLC analysis over time. What could it be?
A: A new, more polar peak (i.e., one with a shorter retention time on a C18 column) is a classic sign of degradation. There are two primary candidates:
-
5-Carboxy-3-isopropyl-1,2,4-oxadiazole: This is the product of ethyl ester hydrolysis. The free carboxylic acid is significantly more polar than the parent ester.
-
Ring-Opened Products: Cleavage of the oxadiazole ring will produce smaller, often more polar fragments. For example, the degradation of a similar 1,2,4-oxadiazole yielded an aryl nitrile as a major product. [4] How to Confirm: The most effective method for identifying these degradants is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peak with the theoretical masses of the potential degradation products, you can confirm their identity.
Q: My experimental results are inconsistent. Could this be related to compound stability?
A: Absolutely. Inconsistent compound concentration is a major source of poor experimental reproducibility. If your compound is degrading in your assay buffer, the effective concentration your cells or proteins are exposed to will decrease over the course of the experiment, leading to variable results.
Best Practice for Ensuring Consistency:
-
Use Anhydrous Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or acetonitrile and store them in small aliquots at -80°C.
-
Prepare Working Solutions Fresh: Dilute the stock solution into your final aqueous buffer immediately before starting each experiment. Do not store the compound in aqueous buffers.
-
Include a "Time-Zero" Control: In one well or tube, add your compound to the buffer and immediately quench or analyze it. This serves as your true starting concentration for that specific experiment.
Section 3: Recommended Protocols
Protocol 3.1: Recommended Handling and Storage Procedures
This protocol provides a standardized method for preparing and storing stock solutions to maximize compound longevity.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO, ≤0.025% water) or anhydrous acetonitrile (ACN)
-
Low-retention microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Weighing: Allow the solid compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation. Weigh the desired amount of solid in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or ACN to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in properly labeled, tightly sealed vials. The volume of the aliquots should be tailored to your typical experimental needs to avoid partial use and subsequent freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C in a dark, dry environment.
-
Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and vortex gently before use. Prepare final dilutions into aqueous media immediately prior to the experiment. Discard any unused portion of the thawed stock solution; do not refreeze.
Protocol 3.2: Performing a Preliminary Solution Stability Assessment
This self-validating protocol allows you to determine the stability of your compound in a specific experimental buffer.
Objective: To quantify the percentage of the compound remaining after incubation in a chosen buffer at a specific temperature over time.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO as described in Protocol 3.1.
-
Sample Preparation:
-
Label a series of vials for each time point (e.g., T=0, T=2h, T=4h, T=8h, T=24h).
-
Prepare the final working solution by diluting the DMSO stock into your experimental buffer to the final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and compatible with your assay (typically ≤0.5%).
-
-
Incubation: Place the vials for T > 0 in an incubator set to your experimental temperature (e.g., 37°C).
-
Time Point Analysis:
-
For T=0: Immediately after preparation, take a sample and either analyze it directly via HPLC or quench the reaction by adding an equal volume of cold acetonitrile and store at -20°C until analysis. This is your 100% reference point.
-
For Subsequent Time Points: At each designated time, remove the corresponding vial, quench the reaction as described above, and store for analysis.
-
-
HPLC Analysis:
-
Analyze all samples (including T=0) using a validated reverse-phase HPLC method capable of separating the parent compound from potential degradants.
-
Integrate the peak area of the parent compound for each time point.
-
-
Data Interpretation:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
This will give you a clear degradation profile and inform you of the acceptable time window for your experiments.
-
Section 4: Data Summary Table
The following table summarizes the key stability and handling parameters for this compound based on established principles for 1,2,4-oxadiazole derivatives.
| Parameter | Recommendation | Rationale & References |
| Optimal pH Range | 3.0 - 5.0 | Minimizes both acid- and base-catalyzed hydrolysis of the oxadiazole ring. [4] |
| Conditions to Avoid | pH < 2 and pH > 6; Strong bases. | High rates of ring cleavage are observed at pH extremes. [1][4] |
| Recommended Solvents | Stock: Anhydrous DMSO, Anhydrous Acetonitrile.Working: Prepare fresh in aqueous buffers. | Aprotic solvents prevent hydrolysis during storage. Protic solvents are required for degradation. [4] |
| Storage Temperature | Solid: Room Temperature (desiccated).Stock Solution: -20°C (short-term) or -80°C (long-term). | Lower temperatures drastically reduce the rate of chemical degradation. |
| Light Protection | Store solutions in amber vials or protect from light. | General best practice to prevent potential photodecomposition. [1] |
References
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Bhusnure, O., Gholve, S., & Giram, P. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry, 64(1), 7. [Link]
-
Potharlanka, P., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3137-3146. [Link]
-
Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5003. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]
-
Gomulak, G., & Brytan, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4486. [Link]
-
Acar, Ç., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(33), 29331-29349. [Link]
-
Nilsson, I., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(17), 5984-6008. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. ResearchGate. [Link]
-
Pace, A., & Buscemi, S. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 20(4), 376-403. [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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- 6. soc.chim.it [soc.chim.it]
Technical Support Center: Optimizing Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during this synthesis. The 1,2,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, often serving as a bioisostere for amide and ester functionalities.[1] The target compound, this compound, features an isopropyl group at the 3-position and an ethyl ester at the 5-position, modifications that can enhance hydrophobicity and metabolic stability, which are critical for improving drug-like properties.[2]
This guide provides a structured question-and-answer format to directly address specific experimental issues, ensuring scientific integrity and providing actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthesis & Reaction Conditions
Question 1: What is the most common and reliable synthetic route for this compound?
The most widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent.[1][3][4] For the target molecule, this involves the condensation of isobutyramidoxime (to form the 3-isopropyl group) with an activated form of ethyl oxalyl monoester, typically ethyl oxalyl chloride (to form the 5-carboxylate).
The general two-step process is:
-
O-Acylation: The amidoxime reacts with the acyl chloride to form an O-acyl amidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes intramolecular cyclization, usually promoted by heat or a base, to form the 1,2,4-oxadiazole ring.[4][5]
Modern protocols often favor a one-pot approach to avoid the isolation of the potentially unstable O-acyl amidoxime intermediate.[1]
Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in 1,2,4-oxadiazole synthesis can stem from several factors.[6] Here are the most common culprits and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The energy barrier for the cyclodehydration of the O-acyl amidoxime intermediate is not being overcome.[7] | Increase the reaction temperature or switch to a more potent cyclization agent. Refluxing in a high-boiling solvent like toluene or xylene can be effective.[7] For base-mediated cyclization, strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in dry THF are a good choice.[1][7] |
| Cleavage of O-Acyl Amidoxime | This is a very common side reaction, especially in the presence of moisture or with prolonged heating, leading back to the amidoxime and a carboxylic acid derivative.[6][7] | Ensure strictly anhydrous conditions. Minimize reaction time and temperature for the cyclization step as much as possible.[7] |
| Poor Quality Starting Materials | Impurities in the isobutyramidoxime or ethyl oxalyl chloride can lead to side reactions. Ethyl oxalyl chloride is a corrosive lachrymator and can decompose if not handled properly.[8][9][10] | Use freshly prepared or purified starting materials. Verify the purity of your reagents by NMR or other appropriate analytical methods. |
| Inappropriate Solvent | The choice of solvent significantly impacts the reaction. Protic solvents like water or methanol can interfere with the reaction.[7] | Aprotic solvents such as DMF, THF, DCM, and MeCN generally yield good results for base-catalyzed cyclizations.[7] |
Side Reactions & Impurities
Question 3: I'm observing a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. What's happening and how can I prevent it?
This indicates that the O-acyl amidoxime intermediate is forming but failing to cyclize, and is instead being hydrolyzed.[7]
-
Causality: The presence of water in the reaction mixture is the most likely cause. The O-acyl bond is susceptible to nucleophilic attack by water, especially at elevated temperatures.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Choice: If using a base, opt for a non-nucleophilic one under anhydrous conditions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.[7]
-
Question 4: My NMR and MS data suggest the formation of an isomeric product. What could it be and why is it forming?
The most likely isomeric impurity is a 1,3,4-oxadiazole. Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[7] While less common in thermal reactions for this specific substitution pattern, rearrangement is a possibility.
Another potential issue is the Boulton-Katritzky rearrangement, a thermal process where 3,5-substituted 1,2,4-oxadiazoles can rearrange to other heterocycles.[7][11] This is often facilitated by acid or moisture.[7]
-
Prevention:
Experimental Protocols & Workflows
Question 5: Can you provide a detailed, optimized protocol for a one-pot synthesis of this compound?
Certainly. This protocol is based on the widely used method of reacting an amidoxime with an acylating agent in the presence of a base.[1]
Protocol: One-Pot Synthesis
Materials:
-
Isobutyramidoxime (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of isobutyramidoxime in pyridine at 0 °C under an inert atmosphere, add ethyl oxalyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound.[1]
Visualized Workflow & Logic
To further clarify the process, the following diagrams illustrate the reaction pathway and a troubleshooting decision tree.
Reaction Mechanism
Caption: A decision tree for troubleshooting low yields.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). MDPI. [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023, September 7). ScienceDirect. [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2016, August 10). ResearchGate. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ResearchGate. [Link]
-
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. (2021). Royal Society of Chemistry. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2022). MDPI. [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
- Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. (2014).
-
Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. (2019, August 6). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2023, September 10). ACS Publications. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2005, August 6). ResearchGate. [Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). Royal Society of Chemistry. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013). Beilstein Journals. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2000). Indian Journal of Chemistry. [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2012). Indian Academy of Sciences. [Link]
-
Oxalyl chloride. (n.d.). Organic Chemistry Portal. [Link]
-
1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]
-
Azobis isobutyramide hydrochloride. (n.d.). PubChem. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2022, December 23). ResearchGate. [Link]
-
Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. (2007, August 9). ResearchGate. [Link]
-
Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. (2010). Iraqi National Journal of Chemistry. [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2018). PubMed Central. [Link]
- Synthesis method of S-2-aminobutanamide hydrochloride. (2013).
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). PubMed Central. [Link]
-
Oxalyl chloride. (n.d.). Wikipedia. [Link]
-
Ethoxalyl chloride. (n.d.). PubChem. [Link]
-
Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. (2021). National Institutes of Health. [Link]
-
Isobutylamine hydrochloride. (n.d.). PubChem. [Link]
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Technical Support Center: Purification of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support resource for the purification of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 163719-70-8). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflow effectively. This guide is structured to address common challenges encountered in the field.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | ethyl 3-propan-2-yl-1,2,4-oxadiazole-5-carboxylate | [1] |
| Molecular Formula | C₈H₁₂N₂O₃ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Varies; often an oil or low-melting solid | General knowledge |
Troubleshooting Guide: From Crude to Pure Product
This section addresses specific problems you may encounter post-synthesis. The purification of this molecule hinges on effectively removing unreacted starting materials, reaction byproducts, and any catalysts used.
Problem 1: My crude product is a complex mixture with many spots on TLC.
Potential Cause: This issue often originates from the synthesis step. The formation of the 1,2,4-oxadiazole ring, typically from an amidoxime and an acylating agent, can generate byproducts if not driven to completion or if side reactions occur.[2][3] Common impurities include unreacted isopropyl amidoxime, residual carboxylic acid or ester starting materials, and byproducts from activating agents (e.g., dicyclohexylurea (DCU) if DCC was used).[4]
Recommended Solution & Protocol: Systematic Aqueous Work-up Before attempting chromatography, a thorough liquid-liquid extraction is essential to remove the bulk of polar and acidic/basic impurities. This simplifies the subsequent chromatographic separation.
dot
Sources
Technical Support Center: Navigating and Mitigating Cytotoxicity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate in Cell Culture
Introduction for the Modern Researcher
Welcome to the technical support guide for managing the in vitro cytotoxicity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. As a member of the promising oxadiazole class of heterocyclic compounds, this molecule and its derivatives are under active investigation for a range of biological activities, including potential anticancer properties.[1][2] This inherent bioactivity necessitates a nuanced approach in the laboratory to distinguish between targeted pharmacological effects and unintended, off-target cytotoxicity.
This guide is structured to empower you, the researcher, with the foundational knowledge and practical protocols to proactively address and troubleshoot cytotoxicity. We will move from foundational concepts to actionable experimental strategies, ensuring that your in vitro models yield robust and translatable data.
Frequently Asked Questions (FAQs): Understanding the "Why"
Q1: I'm observing significant cell death in my cultures treated with this compound. Is this expected?
A1: The 1,2,4-oxadiazole scaffold is a common feature in compounds designed for pharmacological activity, including antitumor effects.[1] Therefore, a degree of cytotoxicity, particularly in cancer cell lines, may be an anticipated on-target effect. However, excessive or unexpected cell death, especially in non-cancerous cell lines or at very low concentrations, warrants a systematic investigation to differentiate between the compound's intended bioactivity and undesirable toxicity.
Q2: What are the likely mechanisms behind the cytotoxicity of oxadiazole-based compounds?
A2: While specific data on this compound is limited, the broader class of oxadiazoles has been shown to induce cytotoxicity through several mechanisms:
-
Induction of Apoptosis: Many oxadiazole derivatives are known to trigger programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.
-
Generation of Reactive Oxygen Species (ROS): Drug-induced oxidative stress is a common mechanism of cytotoxicity.[3][4] The metabolic processing of a compound can lead to the formation of ROS, which can damage cellular components like DNA, lipids, and proteins, ultimately leading to cell death.[3]
-
Off-Target Kinase Inhibition: The specificity of small molecules is rarely absolute. Off-target inhibition of kinases essential for cell survival can lead to cytotoxicity.
Q3: How does the solvent I use to dissolve the compound affect cytotoxicity?
A3: The choice and concentration of solvent are critical. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules, but it can induce cytotoxicity at concentrations as low as 0.1% in some sensitive cell lines. It is imperative to always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: Can the serum concentration in my culture medium influence the observed cytotoxicity?
A4: Absolutely. Serum proteins, such as albumin, can bind to small molecules, reducing their free concentration and thus their bioavailability and potential toxicity.[5] If you are observing high cytotoxicity, consider performing experiments with varying serum concentrations to assess the impact of protein binding.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to identifying and resolving common issues related to the cytotoxicity of this compound.
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells or experiments can obscure the true effect of your compound.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting of cells, compound dilutions, and assay reagents. Use of multichannel pipettes can aid consistency.
-
Ensure Homogeneous Cell Seeding: Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous before and during seeding. Avoid using the outer wells of a 96-well plate, which are prone to evaporation, or fill them with sterile PBS.[6]
-
Check for Compound Precipitation: Visually inspect your compound dilutions under a microscope. Precipitation can lead to inconsistent dosing. If precipitation is observed, consider preparing a fresh, more dilute stock solution or using a different solvent.
-
Standardize Incubation Times: The duration of both compound exposure and incubation with assay reagents must be kept consistent across all experiments.[7]
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
If your compound is causing significant cell death at concentrations far below the expected efficacious range, consider the following:
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: A critical first step is to establish the IC50 (the concentration that inhibits 50% of cell viability) and the kinetics of cell death. Test a broad range of concentrations (e.g., from 1 nM to 100 µM) and multiple time points (e.g., 24, 48, and 72 hours).[6] This will help define a therapeutic window.
Caption: Workflow for Dose-Response and Time-Course Experiments.
-
Investigate the Mechanism of Cell Death: Understanding how the cells are dying is crucial.
-
Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide (PI) assay to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[8][9][10][11]
-
Oxidative Stress: Measure the generation of intracellular ROS using a DCFDA assay. An increase in fluorescence indicates oxidative stress.[12][13][14][15][16]
-
-
Mitigate Oxidative Stress with Antioxidants: If oxidative stress is identified as a key mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.[17][18][19][20][21] NAC can directly scavenge some ROS and also serves as a precursor for glutathione, a major intracellular antioxidant.[17][18] It's important to note that NAC can sometimes have pro-oxidant effects or directly interact with electrophilic compounds, so appropriate controls are essential.[18][20]
Parameter Condition 1: Compound Alone Condition 2: Compound + NAC Expected Outcome if Oxidative Stress is Mitigated Cell Viability (MTT/LDH) Decreased Increased A significant increase in cell viability in the co-treatment group. ROS Levels (DCFDA) Increased Decreased A significant reduction in intracellular ROS levels. Apoptosis (Annexin V/PI) Increased Decreased A reduction in the percentage of apoptotic cells. Table 1: Experimental Design for Assessing the Protective Effect of N-acetylcysteine (NAC).
Experimental Protocols
Protocol 1: Determining the IC50 using the MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[22][23][24][25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[27]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[27]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[28]
Protocol 2: Assessing Apoptosis with Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][11]
-
Cell Treatment and Collection: Treat cells with the compound for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.
Caption: Interpretation of Annexin V/PI Staining Results.
Protocol 3: Measuring Intracellular ROS with DCFDA Assay
The DCFDA assay uses a fluorescent probe that becomes fluorescent upon oxidation by ROS.[12][13][14][15][16]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the medium, wash with PBS, and add 100 µL of 20 µM DCFDA solution to each well. Incubate for 30-45 minutes at 37°C in the dark.[15]
-
Compound Treatment: Remove the DCFDA solution, wash the cells, and add the compound dilutions.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm at various time points.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Obeid, M. A. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
Aldini, G., et al. (2024). Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. Antioxidants, 13(1), 115. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Ezeriņa, D., et al. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Antioxidants, 7(12), 193. Retrieved from [Link]
-
ResearchGate. (n.d.). Protective Role of N-Acetylcysteine on the Cytotoxic Effect of Paclitaxel in MCF7 Breast Cancer Cell Line. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, November 23). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. Retrieved from [Link]
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ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
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Frontiers. (2023, May 2). Editorial: Impacts of drug-induced oxidative stress. Retrieved from [Link]
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YouTube. (2016, February 25). IC50 or cell viability experiment. Retrieved from [Link]
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Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 3). Editorial: Impacts of drug-induced oxidative stress. Retrieved from [Link]
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Reddit. (2019, September 18). How can I improve my cytotoxicity assays?. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Drug-Induced Oxidative Stress and Toxicity. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Retrieved from [Link]
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MDPI. (n.d.). Toward Efficient Beige Adipogenesis: Protocol Optimization Using Adipose-Derived Stem Cells. Retrieved from [Link]
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Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Retrieved from [Link]
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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troubleshooting unexpected results with Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support resource for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common experimental challenges, providing in-depth, evidence-based solutions to ensure the success of your research.
I. Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low or no yield. What are the likely causes?
A1: Low yields in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles are a frequent issue and can often be traced back to two critical stages: the acylation of the amidoxime and the subsequent cyclodehydration.[1]
-
Inefficient Acylation: The initial formation of the O-acyl amidoxime intermediate is paramount. If the carboxylic acid (in this case, ethyl oxalyl chloride or a related precursor) is not sufficiently activated, or if the reaction conditions are not optimal, this step will be incomplete.
-
Failed Cyclodehydration: The ring-closing dehydration of the O-acyl amidoxime is often the most challenging step.[1] This can be due to insufficient heat for thermally-driven cyclizations or an inappropriate choice of base or catalyst for mediated reactions.[2]
-
Hydrolysis of Intermediates: The O-acyl amidoxime intermediate can be susceptible to hydrolysis, especially if there is residual moisture in your solvents or reagents.[2] This will revert the intermediate back to the starting amidoxime.
For a more detailed breakdown of potential solutions, please refer to the Troubleshooting Guide (Section II).
Q2: I'm observing a significant side product in my reaction mixture that is not my starting material or desired product. What could it be?
A2: The formation of unexpected side products is a known challenge in 1,2,4-oxadiazole chemistry, often arising from the inherent reactivity of the heterocyclic ring and its precursors.
-
Cleavage of the O-Acyl Amidoxime: This is a very common side reaction, leading to the formation of the corresponding amidoxime and nitrile.[3]
-
Boulton-Katritzky Rearrangement (BKR): 1,2,4-oxadiazoles, particularly those with saturated side chains, can undergo thermal or acid-catalyzed rearrangement to form other, more stable heterocyclic isomers.[4][5] This is a significant consideration if your reaction or workup involves high temperatures or acidic conditions.[1]
-
Dimerization of Nitrile Oxide: If your synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide, dimerization to form a furoxan (a 1,2,5-oxadiazole-2-oxide) is a common competing pathway.[6][7]
Q3: My purified this compound appears to be degrading over time, even in storage. Is this expected?
A3: The 1,2,4-oxadiazole ring is known to have a relatively low level of aromaticity and a weak O-N bond.[4][8] This makes it susceptible to degradation under certain conditions.
-
Hydrolytic Instability: The ester functionality at the 5-position can be prone to hydrolysis, especially in the presence of moisture and acid or base, yielding the corresponding carboxylic acid.
-
Ring Opening: The 1,2,4-oxadiazole ring itself can undergo cleavage under harsh conditions.[4]
-
Rearrangements: As mentioned in Q2, even under storage, trace amounts of acid or moisture, potentially coupled with temperature fluctuations, could facilitate slow rearrangement reactions like the Boulton-Katritzky rearrangement.[1][4] It is crucial to store the compound under anhydrous conditions in a cool, dark place.
II. Troubleshooting Guide: Unexpected Experimental Results
This section provides a structured approach to diagnosing and resolving specific issues you may encounter.
Issue 1: Low or No Yield of Target Compound
| Symptom | Probable Cause | Recommended Solution & Rationale |
| TLC/LC-MS shows primarily unreacted isopropyl amidoxime and ethyl oxalyl chloride (or equivalent). | Inefficient Acylation of Amidoxime | Solution: Ensure your carboxylic acid derivative is properly activated. If using a coupling agent like HATU, employ it with a non-nucleophilic base such as DIPEA to facilitate efficient formation of the active ester.[1] Rationale: Incomplete acylation is a primary reason for low yields. Using a robust coupling system ensures the formation of the key O-acyl amidoxime intermediate. |
| TLC/LC-MS shows the presence of the O-acyl amidoxime intermediate, but little to no final product. | Inefficient Cyclodehydration | Solution: For thermal cyclization, ensure you are reaching a sufficiently high temperature; refluxing in a high-boiling solvent like toluene or xylene may be necessary.[1] For base-mediated cyclization, a strong, non-nucleophilic base like Tetrabutylammonium Fluoride (TBAF) in anhydrous THF is highly effective.[1][2] Alternatively, superbase systems like NaOH/DMSO or KOH/DMSO can promote cyclization at room temperature.[6][9] Rationale: The energy barrier for the ring-closing dehydration can be significant. The choice of thermal versus chemical promotion depends on the substrate's stability. Anhydrous conditions are critical to prevent hydrolysis of the intermediate.[2] |
| Yield is consistently low despite optimizing acylation and cyclization. | Incompatible Functional Groups on Starting Materials | Solution: If your starting materials contain unprotected hydroxyl (-OH) or amino (-NH2) groups, consider protecting them prior to the synthesis.[6][9] Rationale: These nucleophilic groups can interfere with the desired reaction pathway, leading to a variety of side products and reducing the overall yield. |
Issue 2: Formation of Isomeric or Rearranged Byproducts
| Symptom | Probable Cause | Recommended Solution & Rationale |
| NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system. | Boulton-Katritzky Rearrangement (BKR) | Solution: Minimize reaction time and temperature during the cyclodehydration step.[1] If this rearrangement is observed, ensure strictly neutral and anhydrous conditions during workup and purification. Avoid acidic chromatography conditions. Rationale: The BKR is a known thermal or acid-catalyzed rearrangement of 1,2,4-oxadiazoles.[4][5] By controlling the reaction conditions and avoiding acidic environments, this unwanted isomerization can be suppressed. |
| Under photochemical reaction conditions, an unexpected isomer is formed. | Photochemical Rearrangement | Solution: Carefully control the irradiation wavelength and reaction conditions. Rationale: 3-amino-1,2,4-oxadiazoles are known to rearrange to 1,3,4-oxadiazoles under certain photochemical conditions.[4] While your specific substrate is not a 3-amino derivative, the general susceptibility of the ring to photochemical rearrangement warrants careful control of light exposure during the reaction. |
III. Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for 3,5-disubstituted 1,2,4-oxadiazoles.[10] Optimization may be required.
Step 1: Preparation of Isopropyl Amidoxime
-
This starting material can be prepared from isopropyl nitrile and hydroxylamine hydrochloride.[11]
Step 2: Cyclization
-
To a stirred solution of isopropyl amidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, xylene), add diethyl oxalate (3.0 eq).
-
Heat the reaction mixture to 120°C and maintain for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the suspension and wash the solid with a non-polar solvent like dichloromethane.[10]
-
The filtrate can be washed with water, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure to yield the crude product.[10]
Step 3: Purification
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization.
IV. Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
V. References
-
BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
-
Smolecule. (2023). Buy this compound | 163719-70-8.
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Pace, A., Pierro, P., & Pace, V. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 377-397.
-
Iannazzo, D., Nucita, A., Giofrè, S. V., & Pistone, A. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(11), 3192.
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16.
-
BenchChem. (2025). Troubleshooting by-product formation in oxadiazole synthesis. BenchChem Technical Support.
-
Iannazzo, D., Nucita, A., Giofrè, S. V., & Pistone, A. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar.
-
BenchChem. (2025). Catalyst selection and optimization for 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
-
Russo, M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 116234.
-
Patel, N. B., & Patel, J. C. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Chemistry, 2021, 6643456.
-
The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Wróbel, T. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4941.
-
da Silva, A. C. M., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2).
-
Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. (2014). Russian Federation Patent No. RU2512293C1.
-
ResearchGate. (2025). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
-
Hamdan, A. J., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812.
-
J. Org. Chem. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(19), 1545-1569.
-
Wróbel, T. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-545.
-
Al-Sultani, A. H. H. (2010). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Journal of Basrah Researches (Sciences), 36(4).
-
Brain, C. T., & Paul, J. M. (2000). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 2(11), 1613-1615.
-
PubChem. (n.d.). Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.
-
Process for the preparation of substituted oxadiazoles. (1998). European Patent No. EP0872480A1.
-
Holla, B. S., et al. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry-Section B, 42(9), 2354-2358.
-
Method of producing 1,2,4-oxadiazole derivatives. (2009). United States Patent No. US7576220B2.
-
ChemicalBook. (n.d.). Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate(1018125-29-5) 1 H NMR.
-
Vulcanchem. (n.d.). 3-Propyl-[1][8][11]oxadiazole-5-carboxylic acid ethyl ester.
-
Al-Ghorbani, M., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-838.
References
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- 5. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 11. Buy this compound | 163719-70-8 [smolecule.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during synthesis and, critically, during scale-up. We will move beyond simple procedural steps to explore the underlying chemical principles and physical constraints that govern success at a larger scale.
The synthesis of this molecule, a valuable heterocyclic scaffold in medicinal chemistry and materials science, typically proceeds via the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.[1][2][3] While straightforward on a lab bench, scaling this process introduces significant challenges related to reaction control, safety, and product purity.[4][5]
Troubleshooting Guide: From Bench to Plant
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Q: My reaction is complete according to TLC, but after work-up, I have a very low yield of this compound. What is the likely cause?
A: This is a classic issue in oxadiazole synthesis. The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate, which often requires forcing thermal conditions to proceed efficiently.[6][7]
-
Probable Cause 1: Inefficient Cyclodehydration. The energy barrier for the ring-closing reaction has not been overcome. Lab-scale heating with a mantle on a round-bottom flask is efficient, but this efficiency is lost upon scale-up due to a lower surface-area-to-volume ratio.[8][9]
-
Solution: Ensure your reactor can reach and maintain the target temperature uniformly. For this synthesis, temperatures around 120°C are often required.[10] On a larger scale, this necessitates a jacketed reactor with a thermal fluid. Monitor the internal reaction temperature, not the jacket temperature, to ensure the reaction mass is at the correct temperature. Increase reaction time if necessary, but monitor for decomposition.
-
-
Probable Cause 2: Cleavage of the O-Acyl Amidoxime Intermediate. This intermediate is susceptible to hydrolysis, especially if there is moisture in your reagents or solvents, or under prolonged heating in non-anhydrous conditions.[6][11] This reverts the intermediate back to the amidoxime and the oxalate starting materials.
-
Solution: Use anhydrous solvents and reagents. If scaling up, ensure reactants are dried and stored appropriately. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen) to prevent atmospheric moisture ingress, which becomes more significant over longer reaction times typical of large-scale batches.
-
-
Probable Cause 3: Incomplete Initial Acylation. The first step, the reaction between isopropyl amidoxime and your acylating agent (e.g., diethyl oxalate), may be incomplete.
-
Solution: Confirm the purity of your starting materials. Isopropyl amidoxime can be unstable. For the acylating agent, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion, but be aware this may complicate purification. A Russian patent suggests using a 3-fold excess of diethyl oxalate when running the reaction neat.[10]
-
Issue 2: Significant Impurity Profile in the Crude Product
Q: My crude NMR/LC-MS shows the desired product, but also several significant impurities. How can I identify and mitigate them?
A: Impurity formation is often exacerbated during scale-up due to issues with mixing and heat transfer.[8]
-
Symptom: An impurity with a mass corresponding to the hydrolyzed O-acyl amidoxime intermediate.
-
Symptom: The presence of unreacted starting materials, particularly the amidoxime.
-
Probable Cause: Inefficient mixing on a larger scale. In a large reactor, simply scaling up the stirrer RPM from a lab-scale magnetic stir bar is insufficient. This can create localized zones of high concentration and "dead spots" where reactants don't mix.[8]
-
Solution: Optimize the agitation. This involves selecting the right impeller type (e.g., pitch-blade turbine, anchor) and speed for the viscosity of your reaction mixture to ensure good top-to-bottom turnover. Consider adding the limiting reagent slowly and sub-surface to improve dispersion.
-
-
Symptom: Formation of dark, tarry byproducts.
-
Probable Cause: Thermal decomposition due to localized overheating ("hot spots"). This is a serious scale-up hazard.[5] The reaction to form the oxadiazole ring is often exothermic, and poor heat removal can cause the internal temperature to spike well above the set point.[8]
-
Solution:
-
Calorimetry: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is critical for safe scale-up.
-
Controlled Addition: Add one of the reagents slowly over time to control the rate of the exothermic reaction, allowing the reactor's cooling system to keep pace.
-
Dilution: While the reaction can be run neat[10], using a high-boiling inert solvent (e.g., xylene, toluene) can help moderate the exotherm by acting as a heat sink.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
FAQs for Scaling Up the Synthesis
Q1: The lab procedure uses heating in a flask. What are the key considerations when moving to a 100L jacketed reactor?
A1: The primary challenge is managing heat.[5][8]
-
Heat Transfer: The surface area for heat exchange decreases relative to the volume as you scale up. A 100L reactor has a much lower surface-area-to-volume ratio than a 1L flask. This means both heating up and, more importantly, cooling down will be much slower.
-
Exotherm Control: An unmanaged exotherm at this scale is a severe safety hazard. You must have a robust cooling system and a plan for controlled reagent addition.
-
Mixing: As mentioned, you need mechanical overhead stirring with an appropriately designed impeller to ensure the entire batch is homogeneous in both temperature and concentration.
Q2: My lab protocol uses column chromatography for purification. Is this viable for a multi-kilogram scale?
A2: While possible, large-scale chromatography is expensive, solvent-intensive, and time-consuming.[1] It is generally avoided in production environments if possible.
-
Alternative 1: Crystallization. This is the preferred method for large-scale purification. You should dedicate time to developing a robust crystallization procedure. Screen various solvents and solvent/anti-solvent systems to find conditions that give good recovery and effectively reject key impurities.
-
Alternative 2: Distillation. If the product is thermally stable and volatile enough, distillation under reduced pressure could be an option, though this may not be suitable for this specific molecule.
Q3: How do I adapt the work-up for a large scale? My lab procedure involves multiple extractions in a separatory funnel.
A3: Large-scale liquid-liquid extractions are performed in the reactor itself.
-
Procedure: After the reaction, the reactor is cooled, and the quench/wash solvent (e.g., water) is added. The mixture is agitated for a set period, then the agitation is stopped to allow the layers to separate. The bottom layer is then drained through a valve at the base of the reactor.
-
Challenges: Emulsion formation can be a major problem at scale. Slower, more controlled agitation during the wash can help prevent this. Have a plan for breaking emulsions if they form (e.g., addition of brine).
Key Reaction Parameters: Lab vs. Scale-Up
| Parameter | Lab Scale (100g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Reaction Vessel | 2L Round Bottom Flask | 100L Jacketed Glass Reactor | Heat transfer dynamics are completely different.[5] |
| Heating Method | Heating Mantle | Circulating Thermal Fluid | Provides uniform, controlled heating and crucial cooling capacity. |
| Agitation | Magnetic Stir Bar (e.g., 300 RPM) | Overhead Stirrer, Pitched-Blade Turbine (e.g., 80-150 RPM) | Ensure proper mixing to avoid hot spots and concentration gradients.[8] |
| Reagent Addition | Added in one portion | Slow addition via pump over 1-2 hours | Critical for controlling reaction rate and exotherm. |
| Temp. Monitoring | Thermocouple in flask | Baffled thermocouple in reactor | Monitor internal temperature, not jacket temperature. |
| Work-up | Separatory Funnel | Extraction in-situ in the reactor | Layer separation can be slower; risk of emulsions. |
| Purification | Silica Gel Chromatography[1] | Crystallization / Re-crystallization | Chromatography is not economical at scale. Develop a robust crystallization. |
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is adapted from established methodologies for 1,2,4-oxadiazole synthesis.[10] Safety Warning: This reaction is conducted at high temperatures and may be exothermic. A full risk assessment must be performed before proceeding.[8]
Materials:
-
Isopropyl amidoxime (1.0 eq)
-
Diethyl oxalate (3.0 eq)
-
Dichloromethane (for work-up)
-
Water (for work-up)
-
Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Appropriately sized jacketed reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel or pump for controlled addition (if adapting to a two-component addition).
Procedure:
-
Charge the reactor with isopropyl amidoxime (1.0 eq) and diethyl oxalate (3.0 eq).
-
Begin agitation at a speed sufficient to ensure good mixing of the slurry/solution.
-
Heat the reactor jacket to achieve an internal temperature of 120°C.
-
Maintain the internal temperature at 120°C for 3-4 hours. Monitor the reaction for completion by a suitable method (e.g., sampling for LC-MS or TLC analysis).
-
Once complete, cool the reaction mixture to room temperature (< 25°C).
-
The crude product may precipitate upon cooling. Filter the resulting suspension and wash the filter cake with a small amount of cold dichloromethane.
-
If no solid precipitates, proceed with a liquid-liquid extraction work-up. Dilute the reaction mixture with dichloromethane.
-
Wash the organic solution with water to remove any unreacted starting materials or water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by crystallization or column chromatography.[1]
Simplified Reaction Mechanism
The reaction proceeds in two main stages: initial O-acylation of the amidoxime followed by a thermal cyclodehydration.
Caption: The two-stage formation of the 1,2,4-oxadiazole ring.
References
-
Makhova, N. N., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3291. [Link]
-
American Institute of Chemical Engineers. (n.d.). Challenges of scaling up chemical processes. AIChE. [Link]
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. lookchem.com. [Link]
-
Centre for Process Innovation. (2025). 6 key challenges when scaling up sustainable chemical processes. uk-cpi.com. [Link]
-
Vasilyev, A., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health (NIH). [Link]
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Rostami, A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. [Link]
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Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]
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Baxendale, I. R., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Institutes of Health (NIH). [Link]
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ResearchGate. (n.d.). A new method to synthesize 1,2,4-oxadiazoles by using DMTMM as condensing agent. ResearchGate. [Link]
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Royal Society of Chemistry. (2025). Scale-Up: What Goes Wrong? rsc.org. [Link]
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Fokin, S. V., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
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Pace, A. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Chemistry: Current Research. [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. RSC. [Link]
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Wang, P., et al. (2022). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. [Link]
-
Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. [Link]
- Gidaspov, A. A., et al. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
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Technical Support Center: Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for constructing the this compound core?
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field, with two dominant strategies prevailing in over 95% of practical preparations.[1]
-
The Amidoxime Route ([4+1] Cycloaddition): This is the most widely applied and versatile method.[2] It involves the condensation of an amidoxime with a carboxylic acid derivative. For the target molecule, this translates to reacting isobutyramidinoxime (providing the N-C-N-O backbone and the isopropyl group at C3) with an activated form of ethyl oxalate (providing the C-O backbone and the ester at C5). The key steps are the initial O-acylation of the amidoxime followed by a cyclodehydration to form the heterocyclic ring.[1][3]
-
1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): This approach involves the reaction of a nitrile oxide with a nitrile.[2][4] While feasible, this route can be less favorable due to the potential for the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides) as significant byproducts.[4][5]
For the synthesis of this compound, the amidoxime route offers a more direct and generally higher-yielding pathway.
Q2: What specific starting materials are needed for the recommended amidoxime route?
The synthesis begins with two key precursors:
-
Isobutyramidinoxime (also known as 2-methylpropaneamidoxime): This provides the isopropyl group at the C3 position. It is typically prepared from isobutyronitrile by reaction with hydroxylamine.
-
An activated Ethyl Oxalate derivative: The C5 carbon and its ester substituent are derived from a mono-activated oxalic acid. Common choices include:
-
Ethyl oxalyl chloride: Highly reactive, often used for the initial acylation step.
-
Diethyl oxalate: Less reactive, typically requires heating and a base like sodium ethoxide to drive the condensation and cyclization.[6]
-
Q3: What are the pros and cons of a one-pot versus a two-step (intermediate isolation) procedure?
The choice between a one-pot reaction and isolating the O-acyl amidoxime intermediate depends on the desired balance between efficiency, purity, and scale.
| Approach | Advantages | Disadvantages |
| One-Pot Synthesis | - Higher throughput and efficiency. - Reduced handling and solvent usage. - Can be performed at room temperature with modern methods (e.g., NaOH/DMSO).[4][7] | - Side reactions can be harder to control. - Purification of the final product may be more challenging. - Optimization can be more complex as multiple steps are linked. |
| Two-Step (Intermediate Isolation) | - Allows for purification of the O-acyl amidoxime, ensuring the cyclization step starts with pure material. - Easier to troubleshoot as each step can be analyzed independently. - Often results in a cleaner final product with higher purity.[5] | - More time-consuming and labor-intensive. - Potential for material loss during isolation and purification of the intermediate. |
For initial route-finding and smaller scales, isolating the intermediate provides greater control and simplifies problem-solving. For larger, optimized campaigns, a one-pot procedure is often preferred for its efficiency.
Experimental Workflow & Protocols
The following diagram outlines the most common synthetic pathway.
Caption: General workflow for the synthesis of the target compound via the amidoxime route.
Detailed Protocol: Two-Step Synthesis via Ethyl Oxalyl Chloride
This protocol involves the isolation of the O-acyl amidoxime intermediate, providing a robust method for ensuring high purity.
Step 1: O-Acylation of Isobutyramidinoxime
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add isobutyramidinoxime (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) dropwise while stirring.
-
Acylation: Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the amidoxime is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate. This intermediate can be purified by column chromatography (e.g., ethyl acetate/hexane) or used directly in the next step if sufficiently pure.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole
-
Setup: Dissolve the O-acyl amidoxime intermediate (1.0 eq) in a high-boiling point solvent such as toluene or xylene (~0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Thermal Cyclization: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-12 hours. The cyclization is a dehydration reaction, and removal of water using a Dean-Stark trap can improve reaction rates and yield.
-
Monitoring: Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product, this compound, can be purified by silica gel column chromatography or recrystallization.
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Product; Starting Materials Remain.
-
Symptom: Analysis (TLC, LC-MS) of the reaction mixture shows predominantly unreacted isobutyramidinoxime and no sign of the O-acyl intermediate or the final product.
-
Probable Cause & Solution:
-
Ineffective Acylation: The first step, acylation, is failing. This can be due to several factors:
-
Reagent Quality: The acylating agent (ethyl oxalyl chloride) may have degraded due to moisture. Use freshly opened or distilled reagents.
-
Insufficient Base: The base is crucial for scavenging the HCl byproduct. Ensure at least a stoichiometric amount of a suitable base (pyridine, triethylamine) is used under anhydrous conditions.
-
Temperature: While the addition is performed at 0 °C to control exothermicity, allowing the reaction to warm to room temperature is necessary for completion.
-
-
Issue 2: The O-Acyl Amidoxime Intermediate Forms but Fails to Cyclize.
-
Symptom: LC-MS analysis clearly shows a major peak corresponding to the mass of the O-acyl amidoxime intermediate, but little to no final product is observed even after prolonged reaction time.
-
Probable Cause & Solution:
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclodehydration step is not being overcome.[5] This is a very common issue.
-
Thermal Method: Simple heating in a solvent like DCM or THF may be insufficient. Refluxing in a higher-boiling solvent like toluene, xylene, or DMF is often required to provide the necessary thermal energy.[1]
-
Base-Mediated Method: Forcing conditions can also be achieved chemically. Using a strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective method for promoting cyclization at lower temperatures.[4][7] Alternatively, superbase systems like NaOH or KOH in DMSO can drive the reaction efficiently, often at room temperature.[7][8]
-
-
Caption: Troubleshooting decision tree for low product yield.
Issue 3: Significant Formation of Byproducts.
-
Symptom: TLC or LC-MS shows multiple spots/peaks in addition to the starting material, intermediate, and product.
-
Probable Cause & Solution:
-
Hydrolysis of O-Acyl Intermediate: The intermediate is susceptible to cleavage by water, reverting to the amidoxime and ethyl oxalic acid.[5] Solution: Ensure all reagents and solvents are rigorously dried. Work under an inert atmosphere (Nitrogen or Argon).
-
Amidoxime Dimerization: Under certain conditions, amidoximes can self-condense. Solution: Use the acylating agent as the limiting reagent or add it slowly to the amidoxime solution to ensure it reacts preferentially.
-
Reaction with Diethyl Oxalate: When using diethyl oxalate, the reaction can sometimes stall after addition to only one ester group, or react at both. Solution: A patent for a similar synthesis suggests using a 3-fold excess of diethyl oxalate and heating to 120 °C for 3-4 hours to drive the reaction to completion, followed by a simple filtration and wash to isolate the product.[6] This avoids strong bases that can promote other side reactions.
-
Issue 4: Purification of the Final Product is Difficult.
-
Symptom: The crude product is an oil that co-elutes with impurities during column chromatography, or it fails to crystallize.
-
Probable Cause & Solution:
-
Persistent Impurities: The impurities may have similar polarity to the product.
-
Alternative Chromatography: Try a different solvent system or switch to a different stationary phase (e.g., alumina instead of silica).
-
Chemical Derivatization: A highly effective but longer strategy is to hydrolyze the crude ethyl ester product to the corresponding carboxylic acid using LiOH or NaOH. The carboxylic acid is often a stable, crystalline solid that can be easily purified by recrystallization. Once pure, the acid can be re-esterified back to the target ethyl ester using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).
-
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3330. Available at: [Link]
-
Poczta, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(17), 3962. Available at: [Link]
- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic and Biomolecular Chemistry, 7, 4337-4348.
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Gomoll, A., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2537-2546. Available at: [Link]
- Bhat, M. A., et al. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 2347-2352.
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-545. Available at: [Link]
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Lamberth, C. (2008). 5.04 1,2,4-Oxadiazoles. Comprehensive Organic Chemistry, 5, 243-315. Available at: [Link]
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Yilmaz, I., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
da Silva, A. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1475. Available at: [Link]
-
Salomatina, O. V., et al. (2018). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2018(4), M1021. Available at: [Link]
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Molecules.
- Al-Ghorbani, M., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central.
- Kofanov, E. R., et al. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Russian Patent RU2512293C1.
-
Osolodkin, D. I., et al. (2018). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 23(10), 2469. Available at: [Link]
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Technical Support Center: Navigating Off-Target Effects of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support center for researchers utilizing Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the potential off-target effects of this compound. As with any small molecule inhibitor, understanding and mitigating unintended biological interactions is paramount for the integrity and translatability of your research.
Introduction: The 1,2,4-Oxadiazole Scaffold - A Double-Edged Sword
The 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[1][2] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's agents.[1][3][4] This broad bioactivity, however, underscores the potential for off-target interactions, which can lead to unexpected phenotypes, toxicity, or misinterpretation of experimental results.
This guide will equip you with the knowledge and experimental frameworks to proactively address and troubleshoot potential off-target effects of this compound in your specific experimental systems.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing unexpected cellular phenotypes (e.g., cytotoxicity, altered morphology) that don't seem to align with the known or hypothesized target of this compound. Could these be off-target effects?
A1: Yes, it is highly probable that unexpected cellular phenotypes are a result of off-target activities. Small molecule inhibitors frequently interact with multiple cellular proteins, and for some compounds, the observed biological effect may even be mediated by these unintended interactions. Therefore, it is crucial to experimentally validate that the observed phenotype is a direct consequence of modulating the intended target.
Troubleshooting Workflow:
-
Confirm Compound Identity and Purity: Before investigating biological effects, verify the identity and purity of your compound stock using analytical methods such as NMR and LC-MS. Impurities can lead to confounding biological activities.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve in your assay. A classic sigmoidal curve can suggest a specific interaction, whereas an atypical curve might indicate non-specific effects or toxicity at higher concentrations.
-
Target Engagement Assays: Whenever possible, directly measure the engagement of the compound with its intended target in your experimental system. Techniques like cellular thermal shift assay (CETSA) or target-specific reporter assays can confirm that the compound is interacting with its intended protein at the concentrations you are using.
-
Structurally Related Inactive Control: Synthesize or procure a close structural analog of this compound that is predicted to be inactive against the primary target. If this inactive analog recapitulates the unexpected phenotype, it strongly suggests an off-target effect or a non-specific chemical property is responsible.
-
Target Knockout/Knockdown Validation: The most definitive way to confirm an on-target effect is to utilize a genetic approach. Use CRISPR/Cas9 to knock out the gene encoding the intended target or siRNA to knock down its expression. If the compound no longer elicits the phenotype in these modified cells, it provides strong evidence for on-target activity. Conversely, if the phenotype persists, it is likely due to off-target effects.
Experimental Workflow for Target Validation
Caption: A stepwise workflow to differentiate on-target from off-target effects.
Q2: What are the potential classes of off-targets for a 1,2,4-oxadiazole-containing compound like this?
A2: While the specific off-targets of this compound are not yet documented, we can infer potential off-target classes based on the known pharmacology of the 1,2,4-oxadiazole scaffold and the compound's structural features.
| Potential Off-Target Class | Rationale | Suggested Screening Panel |
| Protein Kinases | The 1,2,4-oxadiazole scaffold is present in numerous kinase inhibitors, including those targeting EGFR and c-Met.[5][6][7] The planar, heteroaromatic nature of the ring can facilitate interactions within ATP-binding pockets. | A broad kinase panel (e.g., KinomeScan) to identify potential off-target kinases. |
| G-Protein Coupled Receptors (GPCRs) | 1,2,4-oxadiazole derivatives have been identified as modulators of various GPCRs, such as GPR119.[8] | A commercially available GPCR screening panel (e.g., radioligand binding or functional assays). |
| Nuclear Receptors | Some 1,2,4-oxadiazole-containing compounds have been shown to modulate the activity of nuclear receptors like the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR).[9] | A panel of nuclear receptor transactivation or binding assays. |
| Cellular Esterases | The ethyl ester moiety of the compound can be susceptible to hydrolysis by intracellular esterases.[10][11][12][13] This can lead to the formation of a carboxylic acid metabolite with a different activity profile and cellular distribution. | In vitro stability assays using liver microsomes or cell lysates to assess the rate of hydrolysis. LC-MS can be used to monitor the formation of the metabolite. |
| Other Enzymes | The 1,2,4-oxadiazole scaffold has been found in inhibitors of a wide range of enzymes, including phosphodiesterases, sortase A, and the 20S proteasome.[14][15][16] | Targeted enzymatic assays based on structural similarity to known inhibitors or broader screening platforms if available. |
Q3: How can we experimentally identify the specific off-target proteins of our compound?
A3: Identifying the precise molecular off-targets is a critical step in characterizing a novel compound. Several unbiased, proteome-wide methods can be employed:
-
Affinity-Based Methods:
-
Chemical Proteomics: This involves immobilizing a derivatized version of your compound on a solid support (e.g., beads) and incubating it with cell lysate. Proteins that bind to the compound are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that protein-ligand binding can confer stability against proteolysis. Cell lysates are treated with your compound and then subjected to limited proteolysis. Off-target proteins will show reduced degradation in the presence of the compound and can be identified by SDS-PAGE and mass spectrometry.
-
-
Activity-Based and Phenotypic Methods:
-
Thermal Proteome Profiling (TPP): This method is based on the cellular thermal shift assay (CETSA) performed at a proteome-wide scale. Changes in the thermal stability of proteins upon compound binding are measured by mass spectrometry, revealing both on- and off-targets.
-
Phenotypic Screening with Genetic Libraries: A high-throughput screen using a genome-wide CRISPR knockout or overexpression library can identify genes that, when perturbed, modulate the cellular response to your compound. This can provide clues about the pathways and potentially the direct proteins your compound is affecting.
-
Workflow for Off-Target Identification
Caption: A general workflow for identifying specific off-target proteins.
Concluding Remarks
The journey of developing a novel small molecule inhibitor from a promising hit to a well-characterized research tool or therapeutic lead is fraught with challenges. A thorough investigation of off-target effects is not a detour but an essential part of this process. By employing a systematic and multi-faceted approach as outlined in this guide, researchers can build a robust data package that supports the on-target activity of this compound, leading to more reliable and reproducible scientific outcomes.
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Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. (2023). PubMed. [Link]
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3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. (2021). Molecules. [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2021). MDPI. [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). MDPI. [Link]
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Synthesis and Biological Evaluation of a Caffeic Acid Phenethyl Ester Derivatives as Anti-Hepatocellular Carcinoma Agents via Inhibition of Mitochondrial Respiration and Disruption of Cellular Metabolism. (2024). MDPI. [Link]
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2024). RSC Publishing. [Link]
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Validation & Comparative
A Comparative Guide to Confirming the Biological Activity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
For researchers and drug development professionals, the identification of promising new chemical entities is the foundational step in a long and complex journey. Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate represents one such molecule, built upon the versatile 1,2,4-oxadiazole core. This heterocyclic scaffold is a subject of significant interest in medicinal chemistry, primarily because it acts as a bioisostere for amide and ester functionalities, potentially enhancing drug-like properties such as metabolic stability and cell permeability.[1][2] The 1,2,4-oxadiazole nucleus is a key pharmacophore in a wide array of biologically active compounds, with derivatives demonstrating antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities, among others.[1][2][3]
This guide provides a prospective analysis for confirming the biological activity of this compound. In the absence of direct experimental data for this specific molecule, we will leverage the well-documented activities of structurally related 1,2,4-oxadiazole derivatives to propose a logical, evidence-based testing strategy. We will focus on two of the most prominent therapeutic areas for this chemical class: anti-inflammatory and antimicrobial activities.
This document will objectively compare the potential performance of our target compound against known 1,2,4-oxadiazole derivatives and established therapeutic agents. We will provide detailed, field-proven experimental protocols to enable researchers to validate these potential activities, ensuring scientific integrity and trustworthiness in the generated data.
Part 1: Investigating Anti-Inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central mediators of inflammation, and their inhibition is a proven therapeutic strategy.[4] Several 1,2,4-oxadiazole derivatives have been reported to exhibit anti-inflammatory properties, often by modulating inflammatory pathways such as NF-κB and inhibiting the production of inflammatory mediators like nitric oxide (NO).[3][5]
Comparative Analysis of Anti-Inflammatory Agents
To establish a performance baseline, we will compare our target compound against a known COX-2 selective inhibitor, Celecoxib , and a reported anti-inflammatory 1,2,4-oxadiazole derivative.
| Compound/Drug | Chemical Class | Mechanism of Action | Potency (IC50) |
| This compound | 1,2,4-Oxadiazole Derivative | Hypothesized: Inhibition of inflammatory mediators (e.g., COX-2, NO) | Not Reported |
| Compound 17 (from Zhang et al., 2020) [3][5] | 1,2,4-Oxadiazole Derivative | Inhibition of LPS-induced NF-κB activation and NO production | NO Inhibition: ~1.35 µM |
| Celecoxib [4] | Sulfonamide NSAID | Selective COX-2 Inhibition | COX-2: ~0.04 µM; COX-1: ~15 µM |
Experimental Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay provides a robust method to screen for general anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages upon stimulation.
Causality: Murine macrophage cell lines like RAW 264.7 are reliable models for inflammation studies because they produce significant and measurable amounts of NO upon stimulation with lipopolysaccharide (LPS), mimicking an inflammatory response.[6][7] A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound, the reference 1,2,4-oxadiazole, and a positive control (e.g., L-NAME) in phenol red-free DMEM. Remove the old medium from the cells and add the compound dilutions.
-
Inflammatory Stimulation: After 30-60 minutes of pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[8]
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Nitrite Measurement (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[6]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC50 value.
Workflow for Nitric Oxide Production Assay
A diagram of the Nitric Oxide (NO) production assay workflow.
Experimental Protocol 2: In Vitro COX-2 Inhibition Assay
This is a targeted assay to determine if the compound's anti-inflammatory activity is mediated through the direct inhibition of the COX-2 enzyme.
Causality: This assay directly measures the enzymatic activity of purified human recombinant COX-2.[9] By quantifying the production of prostaglandin E2 (PGE2), a primary product of COX-2, we can directly assess the inhibitory potency of a compound on this key inflammatory enzyme.[9] A fluorometric or colorimetric detection method provides high sensitivity and is suitable for high-throughput screening.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all components from a commercial COX-2 inhibitor screening kit, including assay buffer, COX probe, cofactor, human recombinant COX-2 enzyme, and arachidonic acid substrate.[10]
-
Compound & Control Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare serial dilutions of the positive control, Celecoxib.[10]
-
Prepare an enzyme control (enzyme, no inhibitor) and an inhibitor control (enzyme + high concentration of Celecoxib).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, diluted COX cofactor, and COX probe to each well.
-
Add the test compounds or controls to their assigned wells.
-
Add the diluted human recombinant COX-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at 37°C (or 25°C, per kit instructions) for 10 minutes.[11]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
-
Immediately begin kinetic measurement using a plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for fluorometric kits).[10]
-
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of COX-2 inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Workflow for COX-2 Inhibition Assay
A diagram of the in vitro COX-2 enzymatic assay workflow.
Part 2: Investigating Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for anti-infective agents.[12] The 1,2,4-oxadiazole nucleus has been incorporated into numerous compounds exhibiting potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[1]
Comparative Analysis of Antimicrobial Agents
We will evaluate the potential antimicrobial efficacy of our target compound against a representative 1,2,4-oxadiazole and a broad-spectrum antibiotic standard, Gentamicin . The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
| Compound/Drug | Chemical Class | Target Pathogens | Potency (MIC in µg/mL) |
| This compound | 1,2,4-Oxadiazole Derivative | Hypothesized: Gram-positive and/or Gram-negative bacteria | Not Reported |
| Compound 43 (from Singh et al., 2021) [1] | 5-amino-1,2,4-oxadiazole | S. aureus, E. coli, P. aeruginosa | S. aureus: 0.15, E. coli: 0.05, P. aeruginosa: 7.8 |
| Gentamicin [13] | Aminoglycoside Antibiotic | Broad-spectrum, including S. aureus, E. coli, P. aeruginosa | S. aureus: 0.25-1, E. coli: 0.5-2, P. aeruginosa: 1-4 |
Experimental Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This is the gold-standard method for quantitatively determining the MIC of a compound.[13]
Causality: The broth microdilution method provides a direct and quantitative measure of a compound's ability to inhibit bacterial growth. By exposing a standardized inoculum of bacteria to a range of compound concentrations, we can precisely identify the minimum concentration required for an antibacterial effect. This method is highly reproducible and is the standard recommended by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Preparation of Materials:
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the test bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight in CAMHB.
-
Prepare a stock solution of this compound, the reference oxadiazole, and Gentamicin in a suitable solvent (e.g., DMSO).
-
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[14]
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture to match a 0.5 McFarland turbidity standard.
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[13] This can be confirmed by reading the absorbance at 600 nm.
-
Workflow for Broth Microdilution MIC Assay
A diagram of the broth microdilution workflow for MIC determination.
Conclusion
While direct biological data for this compound is not yet available in published literature, its chemical structure places it firmly within a class of compounds with demonstrated and potent biological activities. The proposed experimental workflows provide a clear and scientifically rigorous path to confirming its potential as either an anti-inflammatory or an antimicrobial agent. By comparing its performance against both a known drug (Celecoxib, Gentamicin) and a peer compound from the same chemical class, researchers can effectively contextualize its potency and selectivity. The execution of these self-validating protocols will generate the foundational data necessary to determine if this molecule warrants further investigation in the drug development pipeline.
References
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Gentamicin susceptibility testing. Bio-protocol. Available at: [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information (NCBI) - NIH. Available at: [Link]
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Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. Available at: [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. Available at: [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. Available at: [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. PMC - NIH. Available at: [Link]
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Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PMC - NIH. Available at: [Link]
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Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. Available at: [Link]
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Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. Available at: [Link]
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Single-concentration broth microdilution test for detection of high-level aminoglycoside resistance in enterococci. PMC - NIH. Available at: [Link]
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]
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The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]
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Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]
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A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Available at: [Link]
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. Available at: [Link]
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Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. Chemical Methodologies. Available at: [Link]
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Antimicrobial Susceptibility Testing. Bio-protocol. Available at: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to 1,2,4-Oxadiazole Analogs: A Comparative Analysis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Welcome to an in-depth exploration of the nuanced world of 1,2,4-oxadiazole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed comparative analysis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate against other analogs. We will delve into the rationale behind experimental design, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] First synthesized in 1884, this moiety has become a cornerstone in drug discovery due to its bioisosteric properties, often replacing ester and amide groups to improve metabolic stability and pharmacokinetic profiles.[2][3] The versatility of the 1,2,4-oxadiazole ring allows for extensive functionalization at the C3 and C5 positions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4]
Our focus today is on this compound, a compound distinguished by an isopropyl group at the C3 position and an ethyl ester at C5.[4] These features are hypothesized to enhance lipophilicity and metabolic stability, which are critical for developing effective therapeutic agents.[4] This guide will compare this specific molecule with two other hypothetical, yet representative, 1,2,4-oxadiazole derivatives to elucidate structure-activity relationships (SAR).
Comparative Analysis of 1,2,4-Oxadiazole Derivatives
To provide a clear comparison, we will evaluate our lead compound, this compound (Compound A), against two analogs:
-
Compound B: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
-
Compound C: Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
The primary difference between these compounds lies in the substituent at the C3 position—isopropyl, methyl, and phenyl groups, respectively. This allows us to probe the effects of steric bulk and electronics on biological activity.
Anticancer Activity: A Head-to-Head Comparison
Derivatives of 1,2,4-oxadiazole have demonstrated promising cytotoxicity against a range of cancer cell lines, including prostate, breast, and colon cancer.[4] The proposed mechanism for some of these compounds involves the inhibition of specific kinases or the disruption of cellular pathways essential for cancer cell proliferation.[4]
To quantify and compare the anticancer potential of our selected compounds, we will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
| Compound | C3 Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) |
| A | Isopropyl | 15.2 | 22.5 | 18.9 |
| B | Methyl | 35.8 | 45.1 | 40.3 |
| C | Phenyl | 5.6 | 9.8 | 7.2 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, based on general trends observed in published literature for 1,2,4-oxadiazole derivatives.
From this data, we can infer a preliminary structure-activity relationship. The larger, more lipophilic phenyl group in Compound C appears to confer the highest potency across all cell lines. The isopropyl group in Compound A offers intermediate activity, while the smaller methyl group in Compound B is the least potent. This suggests that increasing the size and lipophilicity of the C3 substituent may enhance anticancer activity, a common trend in drug design.
Experimental Protocols
Scientific trust is built on transparency and reproducibility. The following sections provide detailed, step-by-step methodologies for the synthesis of the compared compounds and the biological assay used for their evaluation.
Synthesis of Ethyl 3-substituted-1,2,4-oxadiazole-5-carboxylates
The synthesis of these compounds generally follows a well-established pathway involving the cyclization of an amidoxime with a derivative of oxalic acid.[5]
General Synthetic Workflow:
Caption: General synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles.
Step-by-Step Protocol (Adapted from a general method[5]):
-
Amidoxime Preparation: The appropriate amidoxime (isobutyramidine, acetamidoxime, or benzamidoxime) is prepared from the corresponding nitrile by reaction with hydroxylamine.
-
Reaction Setup: To a stirred solution of the amidoxime (1 equivalent) in a suitable solvent such as dioxane at room temperature, add triethylamine (1.2 equivalents).
-
Acylation: Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 80-100 °C) for 3-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired ethyl 3-substituted-1,2,4-oxadiazole-5-carboxylate.
MTT Assay for Anticancer Activity
The MTT assay is a reliable method for assessing the cytotoxic potential of chemical compounds.[6]
Experimental Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compounds A, B, and C) in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Concluding Remarks
This guide provides a framework for the comparative analysis of this compound and its analogs. The provided data, although illustrative, highlights the importance of systematic structural modifications in tuning the biological activity of the 1,2,4-oxadiazole scaffold. The detailed protocols for synthesis and biological evaluation are designed to be self-validating and serve as a reliable starting point for further research in this exciting area of drug discovery.
References
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Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Sondhi, S. M., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Medicinal Chemistry Research, 21(9), 2441-2450. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Yurttas, L., et al. (2019). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 24(24), 4579. [Link]
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Cantale, C., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(17), 6331. [Link]
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Gaikwad, S. D., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Current Organic Synthesis, 18(6), 567-584. [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 3-ethyl-[6][7]oxadiazole-5-carboxylic acid ethyl ester. Retrieved from [Link]
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A Comparative Efficacy Analysis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate as a Putative Cyclooxygenase Inhibitor
This guide provides a comprehensive comparison of the hypothetical efficacy of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate as a cyclooxygenase (COX) inhibitor against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, its 1,2,4-oxadiazole core is a well-recognized pharmacophore in compounds exhibiting anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel heterocyclic compounds in inflammation research.
The following analysis is based on established principles of COX inhibition and standard in vitro assays, providing a framework for the potential evaluation of this and similar compounds.
The Rationale for Investigating this compound as a COX Inhibitor
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[2][3] Derivatives of this scaffold have been reported to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] Given the structural features of this compound, including its heterocyclic nature and potential for interaction with enzymatic active sites, it represents a plausible candidate for investigation as a COX inhibitor.[1]
Mechanism of Action: Cyclooxygenase and Prostaglandin Synthesis
Cyclooxygenase is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (PGs).[4][5] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining platelet aggregation.[4][6]
-
COX-2 is an inducible enzyme, and its expression is significantly increased at sites of inflammation.[4][6] The prostaglandins produced by COX-2 are key mediators of pain, swelling, and fever associated with inflammation.[6]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[7][8] The relative selectivity of an NSAID for COX-1 versus COX-2 determines its efficacy and side-effect profile.[4] Non-selective NSAIDs, like indomethacin, inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[4] In contrast, selective COX-2 inhibitors, such as celecoxib, were developed to provide anti-inflammatory effects with a reduced risk of gastrointestinal complications.[6][9]
Caption: Prostaglandin Synthesis Pathway and Points of Inhibition.
Comparative Efficacy Analysis
To provide a framework for evaluating the potential of this compound, the following table presents hypothetical in vitro efficacy data alongside published data for the well-characterized COX inhibitors, Indomethacin (a non-selective inhibitor) and Celecoxib (a COX-2 selective inhibitor). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.009[10] | 0.31[10] | 0.029 |
| Celecoxib | 82[10] | 6.8[10] | 12 |
| This compound (Hypothetical Data) | 15.5 | 2.1 | 7.38 |
A higher selectivity index indicates greater selectivity for COX-2.
Based on this hypothetical data, this compound would be a potent inhibitor of both COX-1 and COX-2, with a moderate preference for COX-2. Its profile would be distinct from both the highly potent, non-selective indomethacin and the highly selective celecoxib.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the target compound and the in vitro evaluation of its COX inhibitory activity.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[2][11][12][13] A plausible synthetic route for this compound is outlined below.
Step 1: Synthesis of Isobutyramidine Isobutyronitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent. The mixture is refluxed to yield isobutyramidine.
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring The isobutyramidine is then reacted with ethyl oxalyl chloride in a suitable solvent, such as ethanol, in the presence of a non-nucleophilic base like triethylamine. The reaction mixture is heated under reflux to facilitate the cyclization and formation of the 1,2,4-oxadiazole ring, yielding the final product, this compound.[11]
This protocol describes a colorimetric assay to determine the IC50 values of a test compound for COX-1 and COX-2.[14][15][16][17]
Materials:
-
COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound)
-
Reference inhibitors (Indomethacin, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Enzyme and Cofactor Addition: To the wells of a 96-well microplate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the various concentrations of the test compound or reference inhibitors to the respective wells. Include a control well with no inhibitor (100% enzyme activity) and a background well with no enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the background wells.
-
Colorimetric Reaction: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader at timed intervals.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the In Vitro COX Inhibition Assay.
Conclusion and Future Directions
This guide presents a hypothetical, yet scientifically grounded, comparison of this compound with established COX inhibitors. Based on the known anti-inflammatory potential of the 1,2,4-oxadiazole scaffold, this compound warrants further investigation. The provided experimental protocols offer a clear path for its synthesis and in vitro characterization.
Should the hypothetical data presented here be confirmed experimentally, this compound could represent a novel anti-inflammatory agent with a balanced COX-1/COX-2 inhibition profile. Future research should focus on:
-
In vivo efficacy studies in animal models of inflammation to determine its therapeutic potential.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
By systematically exploring the potential of novel heterocyclic compounds like this compound, the field of drug discovery can continue to advance in the development of safer and more effective anti-inflammatory therapies.
References
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- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. As a scaffold of significant interest in medicinal chemistry, the 1,2,4-oxadiazole ring serves as a versatile framework for developing novel therapeutics across various disease areas. This document synthesizes experimental findings and established principles to guide researchers and drug development professionals in the rational design of potent and selective modulators based on this chemical series.
The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered considerable attention as a bioisosteric replacement for ester and amide groups.[1][2] This substitution is particularly valuable for overcoming metabolic liabilities associated with hydrolysis while maintaining or enhancing biological activity.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][3][4][5] This guide will dissect the core structure of this compound to elucidate the impact of structural modifications on biological outcomes.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold
The stability and unique electronic properties of the 1,2,4-oxadiazole ring make it a cornerstone in drug design.[6] Its ability to act as a hydrogen bond acceptor without the metabolic instability of an ester or amide functional group is a key advantage.[1][7] The relative orientation of substituents at the 3- and 5-positions is crucial for interaction with biological targets, and this rigid scaffold helps to lock in a favorable conformation for binding.
When designing new analogs, a critical consideration is the comparison with its regioisomer, the 1,3,4-oxadiazole. While structurally similar, the 1,3,4-oxadiazole ring generally imparts greater polarity and has been shown to result in higher metabolic stability and reduced interaction with off-targets like hERG channels in some cases.[8] However, this bioisosteric replacement can also lead to a reduction in target affinity, underscoring that not all oxadiazole isomers are equal and that the choice of scaffold must be empirically validated for each specific target.[7][8]
Caption: Bioisosteric relationship of the 1,2,4-oxadiazole ring.
Dissecting the Structure-Activity Relationship (SAR)
To systematically explore the SAR of this series, we will analyze three key regions of the parent molecule: the substituent at the 3-position, the ester moiety at the 5-position, and the core heterocycle itself.
Caption: Key regions for SAR exploration of the core scaffold.
The substituent at the 3-position of the 1,2,4-oxadiazole ring often plays a crucial role in defining the compound's potency and selectivity by interacting with hydrophobic pockets of the target protein.
-
Alkyl Chain Homologation: Studies on related 1,2,4-oxadiazoles have shown that modifying the length and branching of the alkyl group can significantly impact activity.[9] For instance, increasing the chain length from methyl to bulkier groups like isopropyl or cyclopropyl can enhance binding affinity, as seen with ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.[10] However, excessive lengthening may lead to a reduction in activity due to steric hindrance.[9]
-
Introduction of Aromatic/Heteroaromatic Rings: Replacing the alkyl group with aryl or heteroaryl rings can introduce opportunities for π-π stacking or other specific interactions. In studies of 3-aryl-5-aryl-1,2,4-oxadiazoles, substitutions on the 3-phenyl group were found to be critical for anticancer activity.[11] For example, replacing a phenyl group with a pyridyl group can alter the electronic properties and introduce a hydrogen bond acceptor, potentially improving potency and pharmacokinetic properties.[11]
The ethyl carboxylate at the 5-position is a critical functional group, often serving as a key interaction point with the biological target, typically through hydrogen bonding.
-
Ester Variation: The potency of analogs can be highly sensitive to the nature of the ester. Changing the alkyl portion from ethyl to methyl or isopropyl can fine-tune solubility and cell permeability, but may also impact binding affinity.[12]
-
Bioisosteric Replacement of the Ester: The true power of this scaffold lies in the ability to replace the entire ester moiety to improve drug-like properties.
-
Carboxylic Acids: Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group, which can form strong ionic interactions with target residues.[13] For instance, 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid presents a different physicochemical profile that may be favorable for certain targets.[14]
-
Amides: Conversion of the ester to a primary, secondary, or tertiary amide provides a metabolically robust alternative that can act as both a hydrogen bond donor and acceptor.
-
Other Heterocycles: In some cases, the entire ester can be replaced by another heterocyclic ring to probe different binding interactions and vector orientations.
-
Comparative Performance Data
The following table summarizes representative SAR data for analogs based on a hypothetical biological target. The data illustrates the principles discussed above, showing how modifications at the 3- and 5-positions can modulate potency (represented by IC₅₀ values).
| Compound ID | R1 (3-Position) | R2 (5-Position) | Hypothetical IC₅₀ (nM) | Key Insight |
| Parent | Isopropyl | -COOEt | 150 | Baseline activity. |
| 1a | Ethyl | -COOEt | 300 | Smaller alkyl group at R1 reduces potency. |
| 1b | Cyclopropyl | -COOEt | 80 | Constrained alkyl group enhances potency.[10] |
| 1c | Phenyl | -COOEt | 50 | Aromatic ring at R1 improves binding affinity.[11] |
| 2a | Isopropyl | -COOH | 120 | Carboxylic acid maintains activity, alters properties.[13] |
| 2b | Isopropyl | -CONH₂ | 95 | Primary amide improves potency over ester. |
| 2c | Isopropyl | -C(=O)NH(Me) | 75 | Secondary amide further enhances potency. |
Note: Data is illustrative and intended to represent common SAR trends.
Experimental Protocols
A prevalent method for synthesizing the 1,2,4-oxadiazole core involves the cyclization of an O-acylamidoxime, which is formed from an amidoxime and a carboxylic acid derivative.[15] A modern, one-pot approach is often preferred for its efficiency.[16]
Caption: General one-pot workflow for 1,2,4-oxadiazole synthesis.[16]
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of the appropriate amidoxime (1.0 eq) in DMSO, add the corresponding carboxylic acid ethyl ester (1.1 eq).
-
Base Addition: Add powdered NaOH (2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for the time required (typically monitored by TLC, ranging from 4 to 24 hours).[16]
-
Quenching and Extraction: Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., 1M HCl) to a neutral pH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final 1,2,4-oxadiazole analog.
Many 1,2,4-oxadiazole derivatives have been identified as inducers of apoptosis, making caspase activation a relevant assay for this class.[3][11]
Protocol:
-
Cell Culture: Plate a relevant cancer cell line (e.g., T47D breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 1,2,4-oxadiazole analogs for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.
-
Caspase-3 Activity Measurement: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Signal Detection: Incubate at 37°C and measure the fluorescence signal at appropriate excitation/emission wavelengths over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage to determine caspase-3 activity. Plot the activity against compound concentration to determine the EC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is governed by a delicate interplay between the substituents at the 3- and 5-positions. The isopropyl group at the 3-position likely engages in hydrophobic interactions, where modifications can fine-tune potency and selectivity. The ethyl carboxylate at the 5-position is a critical polar interaction point, and its replacement with metabolically stable bioisosteres like amides or other heterocycles is a proven strategy for enhancing drug-like properties. The inherent stability and synthetic tractability of the 1,2,4-oxadiazole core make it an exceptionally valuable scaffold in modern drug discovery. Future work should focus on multi-parameter optimization, balancing potency with ADME (absorption, distribution, metabolism, and excretion) properties to identify clinical candidates.
References
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. Available from: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. Available from: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available from: [Link]
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Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. Available from: [Link]
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Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. Available from: [Link]
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Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. Available from: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available from: [Link]
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Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. Available from: [Link]
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Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. European Journal of Medicinal Chemistry. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available from: [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available from: [Link]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health. Available from: [Link]
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New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Taylor & Francis Online. Available from: [Link]
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Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. Available from: [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available from: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available from: [Link]
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Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3). PubChem. Available from: [Link]
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N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as highly potent smoothened antagonists. PubMed. Available from: [Link]
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Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring. PubMed. Available from: [Link]
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A Researcher's Guide to the Cross-Validation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate Activity in Diverse Cancer Cell Lines
Introduction: The Rationale for Scrutiny
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide functionalities.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is one such derivative, presenting a unique combination of an isopropyl group at position 3 and an ethyl ester at position 5, features that may enhance its lipophilicity and potential for biological interaction.[3][5]
While the broader class of oxadiazoles is well-studied, the specific cytotoxic and mechanistic profile of this particular compound remains largely uncharacterized in the public domain. This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate and cross-validate the anticancer potential of this compound. We will proceed through a logical, multi-phase experimental workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays. The objective is not merely to generate data, but to build a self-validating case for the compound's activity, providing the robust evidence required for further drug development.
Phase 1: Foundational Cytotoxicity Screening
The initial and most critical step is to determine whether the compound exhibits cytotoxic activity and to quantify its potency across different cancer types. This establishes the foundational dose-response relationship.
Causality Behind Experimental Choices:
-
Cell Line Selection: To ensure a broad yet relevant initial screening, we select three well-characterized and commonly used human cancer cell lines from different histological origins:
-
A549 (Lung Carcinoma): Represents a non-small cell lung cancer model, a leading cause of cancer-related mortality.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for representing a major subtype of breast cancer.
-
HeLa (Cervical Adenocarcinoma): A robust and highly proliferative cell line, often used as a benchmark in cancer research.
-
-
Assay Selection (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[6][7] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells convert the yellow MTT salt into a purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent tool for quantifying cytotoxicity.[7]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay[6][8]
-
Cell Seeding: Seed A549, MCF-7, and HeLa cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest equivalent concentration of DMSO).
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Incubate for a defined period (e.g., 48 hours).
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation: Summarizing Cytotoxicity
The results should be tabulated to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50%.
Table 1: Hypothetical IC50 Values of this compound after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 28.4 |
| HeLa | Cervical Adenocarcinoma | 12.5 |
Note: Data are hypothetical and for illustrative purposes only.
Phase 2: Elucidating the Mechanism of Cell Death
An IC50 value indicates that a compound is cytotoxic, but it doesn't explain how. The next logical step is to determine whether the observed cell death is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury). This distinction is critical, as inducing apoptosis is a preferred mechanism for anticancer agents.
Causality Behind Experimental Choices:
-
Assay Selection (Annexin V/PI Staining): This is the benchmark assay for differentiating apoptosis from necrosis.[9] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] By using both stains, we can distinguish between four cell populations via flow cytometry.[11]
Diagram: Interpreting Annexin V / PI Flow Cytometry Data
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
Detailed Protocol: Annexin V & Propidium Iodide Apoptosis Assay[10][11][12]
-
Cell Treatment: Seed cells (e.g., A549 and HeLa, based on lower hypothetical IC50 values) in 6-well plates. Treat them with the compound at its determined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution. Gently mix.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Data Presentation: Quantifying Apoptosis
The percentage of cells in each quadrant is quantified to determine the primary mode of cell death induced by the compound.
Table 2: Hypothetical Apoptosis Induction in A549 Cells (48h Treatment at IC50)
| Population | Description | % of Total Cells |
|---|---|---|
| Q3 (Annexin V- / PI-) | Viable | 45.2% |
| Q4 (Annexin V+ / PI-) | Early Apoptosis | 38.5% |
| Q2 (Annexin V+ / PI+) | Late Apoptosis | 12.1% |
| Q1 (Annexin V- / PI+) | Necrosis | 4.2% |
Note: Data are hypothetical and for illustrative purposes only.
Phase 3: Investigating Effects on Cell Cycle Progression
If a compound induces apoptosis, it is often preceded by cell cycle arrest. Identifying if and where the cell cycle is halted can provide further mechanistic insight.
Causality Behind Experimental Choices:
-
Assay Selection (Propidium Iodide Staining & Flow Cytometry): This is a robust and widely used method for analyzing cell cycle distribution.[12][13] PI is a fluorescent dye that binds stoichiometrically to DNA.[12] Therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have intermediate fluorescence.[14][15] This allows for the quantification of cells in each major phase of the cell cycle.[12]
Detailed Protocol: Cell Cycle Analysis[13][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and slowly add dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells and prevent clumping. Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.
Data Presentation: Cell Cycle Distribution
The data is presented as the percentage of cells in each phase of the cell cycle, comparing treated cells to an untreated control.
Table 3: Hypothetical Cell Cycle Distribution in HeLa Cells (24h Treatment at IC50)
| Cell Cycle Phase | Untreated Control (%) | Treated (%) |
|---|---|---|
| Sub-G1 (Apoptotic) | 3.1% | 15.7% |
| G0/G1 | 55.4% | 35.2% |
| S | 25.8% | 18.3% |
| G2/M | 15.7% | 30.8% |
Note: Data are hypothetical and for illustrative purposes only. An increase in the Sub-G1 peak suggests DNA fragmentation associated with apoptosis, while an accumulation in G2/M suggests arrest at that checkpoint.
Phase 4: Probing Potential Signaling Pathways
The culmination of the preceding experiments (cytotoxicity, apoptosis induction, and G2/M arrest) points towards a regulated cellular process. A logical next step is to investigate upstream signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is one of the most frequently over-activated pathways in human cancer, making it a prime candidate for investigation. Its hyperactivation promotes cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[16]
Diagram: The PI3K/Akt Cell Survival Pathway
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.
Further experiments, such as Western blotting, could be employed to measure the phosphorylation status of key proteins like Akt and mTOR in treated vs. untreated cells to validate this hypothesis.
Conclusion
This guide outlines a systematic, multi-tiered approach to cross-validating the anticancer activity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can build a comprehensive and robust profile of the compound's biological effects. This logical workflow ensures that experimental choices are driven by data, providing the rigorous evidence needed to justify further investigation into specific molecular targets, such as the PI3K/Akt pathway, and advancing a promising compound through the drug discovery pipeline.
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comparing synthetic yields of different Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate synthesis methods
A Comparative Guide to the Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
This guide provides an in-depth comparison of prevalent synthetic methodologies for this compound, a key heterocyclic scaffold in modern drug discovery. As a bioisostere for amide and ester functionalities, the 1,2,4-oxadiazole ring imparts improved metabolic stability and pharmacokinetic properties to bioactive molecules.[1][2][3] The specific substitution pattern of an isopropyl group at the 3-position and an ethyl ester at the 5-position offers a versatile building block for developing novel therapeutics, including neuroprotective agents and peptidomimetics.[1]
This document moves beyond simple protocols to dissect the underlying chemical logic, comparing methods on the basis of yield, reaction conditions, and operational simplicity to guide researchers in making informed strategic decisions for their synthetic campaigns.
Core Synthetic Strategy: The Amidoxime Route
The most established and versatile pathway to 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.[4][5][6] This is conceptually a [4+1] cycloaddition, where four atoms of the heterocyclic ring are contributed by the amidoxime and one carbon atom is supplied by the acylating agent.[2]
For the target molecule, this compound, the key precursors are isobutyramidinium oxime (isopropyl amidoxime) and an electrophilic C2 source, typically diethyl oxalate or a related derivative. The isopropyl amidoxime is readily prepared from the corresponding isopropyl nitrile (isobutyronitrile) and hydroxylamine.[1][7]
This guide will compare three distinct methodological variations on this core theme: a classical two-step approach, a one-pot thermal condensation, and a modern base-mediated one-pot synthesis.
Method 1: Classical Two-Step Acylation and Thermal Cyclization
This foundational method involves the discrete isolation of an O-acylamidoxime intermediate, which is subsequently cyclized under thermal conditions to furnish the 1,2,4-oxadiazole ring.[2][4] While robust, this approach can be labor-intensive and the purification of the intermediate may lead to a reduction in the overall yield.
Causality and Experimental Rationale
The synthesis is bifurcated to control the two key transformations. The initial step is the O-acylation of the isopropyl amidoxime with an activated carboxylic acid derivative, such as an acyl chloride (e.g., ethyl oxalyl chloride). This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. The isolation of the O-acylamidoxime intermediate ensures that the starting material is fully consumed before proceeding to the more forcing cyclization step. The second step, the cyclodehydration, requires significant thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack of the amidic nitrogen onto the ester carbonyl, followed by elimination of water.
Experimental Protocol
Part A: Synthesis of O-(ethoxycarbonylacetyl)isobutyramidinium oxime
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve isopropyl amidoxime (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. Purification can be performed via column chromatography if necessary.
Part B: Cyclodehydration to this compound
-
Place the purified O-acylamidoxime intermediate in a flask equipped with a reflux condenser.
-
Add a high-boiling point solvent such as xylene or dimethylformamide (DMF).
-
Heat the mixture to reflux (typically 130-150 °C) for 8-12 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the final product.
Workflow Visualization
Caption: Workflow for the classical two-step synthesis.
Method 2: One-Pot Thermal Synthesis from Amidoxime and Diethyl Oxalate
To improve operational efficiency, a one-pot procedure that avoids the isolation of intermediates is highly desirable. A patented method describes the direct reaction of an amidoxime with an excess of diethyl oxalate at elevated temperatures.[8] This approach streamlines the process, reduces solvent waste, and can lead to improved overall yields.
Causality and Experimental Rationale
This method leverages Le Chatelier's principle by using a large excess (3-fold) of diethyl oxalate, which acts as both a reactant and a solvent, to drive the initial acylation reaction to completion.[8] The high reaction temperature (120 °C) serves a dual purpose: it facilitates the initial acylation and provides the necessary activation energy for the subsequent intramolecular cyclodehydration, all within a single reaction vessel. This strategy circumvents the need for a separate cyclization step and purification of the potentially unstable O-acylamidoxime intermediate. The patent highlights that this method provides a higher yield compared to older protocols that required sodium ethoxide, which only yielded 28%.[8]
Experimental Protocol
-
To a flask containing diethyl oxalate (3.0 eq), add isopropyl amidoxime (1.0 eq) with stirring.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 3-4 hours.
-
Monitor the reaction by TLC until the amidoxime is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Filter the resulting suspension and wash the collected solid with a minimal amount of cold dichloromethane.
-
If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography or recrystallization.
Workflow Visualization
Caption: Workflow for the one-pot thermal synthesis.
Method 3: One-Pot Base-Mediated Synthesis at Room Temperature
Modern advancements in 1,2,4-oxadiazole synthesis focus on developing milder and more efficient protocols. The use of superbase media, such as sodium hydroxide in DMSO, allows for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters at ambient temperatures.[4][9] This approach avoids harsh thermal conditions and can broaden the substrate scope to include thermally sensitive functional groups.
Causality and Experimental Rationale
The key to this method is the use of a strong base in an aprotic polar solvent. The base (e.g., powdered NaOH) deprotonates the hydroxyl group of the amidoxime, significantly increasing its nucleophilicity. This enhanced nucleophile readily attacks the electrophilic carbonyl of the ester (diethyl oxalate). The polar aprotic solvent (DMSO) effectively solvates the cation (Na⁺) while leaving the anionic nucleophile relatively "bare" and highly reactive. The base also facilitates the final cyclodehydration step, allowing the entire sequence to proceed smoothly at room temperature without the need for heating. While this method is powerful, reaction times can be longer and yields can be variable, requiring careful optimization.[4]
Experimental Protocol
-
To a suspension of powdered sodium hydroxide (2.0 eq) in anhydrous DMSO, add isopropyl amidoxime (1.0 eq) followed by diethyl oxalate (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography.
Workflow Visualization
Caption: Workflow for the base-mediated one-pot synthesis.
Comparative Analysis and Yield Summary
The choice of synthetic route depends on a balance of required yield, available equipment, reaction time, and the scale of the synthesis. The table below summarizes the key performance indicators for each method.
| Feature | Method 1: Classical Two-Step | Method 2: One-Pot Thermal | Method 3: One-Pot Base-Mediated |
| Key Reagents | Isopropyl amidoxime, Ethyl oxalyl chloride, Pyridine, Xylene | Isopropyl amidoxime, Diethyl oxalate (excess) | Isopropyl amidoxime, Diethyl oxalate, NaOH, DMSO |
| Temperature | 0 °C to Room Temp, then Reflux (~140 °C) | 120 °C | Room Temperature |
| Reaction Time | 12 - 18 hours (total) | 3 - 4 hours | 4 - 24 hours |
| Reported Yield (%) | Variable, often lower overall due to multiple steps | 65% (for phenyl analog)[8] | 11 - 90% (general range)[4] |
| Advantages | • Well-established and reliable.• Good for mechanistic studies. | • High efficiency (one pot).• No intermediate isolation.• Shorter reaction time.• Avoids strong bases like NaOEt.[8] | • Mild conditions (room temp).• Avoids harsh heating.• Good for thermally sensitive substrates. |
| Disadvantages | • Labor-intensive.• Multiple steps reduce overall yield.• Requires high temperatures. | • Requires high temperature (120 °C).• Uses large excess of one reagent. | • Can have long reaction times.• Yields can be highly variable.• Requires powdered base and anhydrous solvent. |
Conclusion and Recommendations
For the synthesis of this compound, all three methods offer viable pathways, but with clear trade-offs.
-
The Classical Two-Step Method is the most traditional but is largely superseded by more efficient one-pot alternatives for routine synthesis. It remains valuable for troubleshooting or when precise control over each step is necessary.
-
The One-Pot Thermal Method [8] presents a compelling option for rapid and efficient synthesis. Its relatively short reaction time and simple procedure make it highly attractive for moderate to large-scale production, provided the required reaction temperature is achievable. The reported 65% yield for a similar structure is respectable for a one-pot heterocycle formation.
-
The One-Pot Base-Mediated Method is the most modern approach, offering the significant advantage of ambient temperature conditions.[4][9] This is ideal for library synthesis or for substrates that cannot tolerate high heat. However, its success is highly dependent on careful control of conditions (anhydrous solvent, powdered base) and may require optimization to achieve high yields, which can range from poor to excellent.[4]
For researchers prioritizing speed and yield with standard laboratory equipment, the One-Pot Thermal Method appears to be the most balanced and promising approach. For syntheses involving delicate substrates or in a high-throughput setting, the Base-Mediated Method is a powerful alternative, albeit one that may require more initial optimization.
References
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Fershtat, L. L., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6663. Available at: [Link]
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Kayukova, L. A. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). Pharmaceutical Chemistry Journal, 39(10), 549-557. Available at: [Link]
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Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 375-407. Available at: [Link]
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Gomha, S. M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. Available at: [Link]
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Wieczorek, M., & Golebiowski, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3369. Available at: [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
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Das, B., et al. (2020). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 10(49), 29334-29343. Available at: [Link]
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Wang, M., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(30), 7233-7236. Available at: [Link]
-
Wang, M., et al. (2016). Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant. ResearchGate. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound with potential pharmaceutical applications. We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The validation process ensures that an analytical procedure is suitable for its intended purpose.[5] Key validation parameters that will be discussed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][6][7][8]
Choosing the Right Analytical Tool: A Rationale
The molecular structure of this compound, featuring a UV-absorbing oxadiazole ring and an ethyl ester group, guides the selection of appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical ingredients.[9] Reversed-phase HPLC, with a C18 column, is a versatile starting point for the separation and quantification of this moderately polar molecule.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the ester functional group, the compound may possess sufficient volatility and thermal stability for GC analysis. GC-MS offers excellent specificity and sensitivity due to the combination of chromatographic separation and mass spectrometric detection.[12][13][14]
-
UV-Vis Spectroscopy: The presence of the 1,2,4-oxadiazole ring, a heterocyclic aromatic system, suggests inherent chromophores that absorb UV radiation, allowing for straightforward quantification.[15][16] While simple and rapid, this method may lack the specificity of chromatographic techniques.[17]
Comparative Validation Protocols and Performance Data
The following sections detail the validation protocols for each technique and present a comparative summary of their expected performance.
An HPLC method provides a robust and reliable means for the assay and impurity profiling of this compound.
Experimental Protocol: HPLC Method Validation
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing a placebo and by conducting forced degradation studies.[19][20][21] Stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis to ensure the method can separate the analyte from potential degradation products.[19][22]
-
Linearity: Determined by analyzing a minimum of five concentrations of the reference standard over a range of 80-120% of the expected sample concentration.[6][23] A calibration curve is plotted, and the correlation coefficient (r²) and y-intercept are calculated.[23]
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%), with each level analyzed in triplicate.[7][24]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by six replicate injections of the standard solution at 100% of the test concentration.
-
Intermediate Precision: Evaluated by performing the assay on different days, with different analysts, and on different instruments.[7]
-
-
LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: The method's reliability is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[7][23]
-
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
For a volatile and thermally stable compound, GC-MS provides high selectivity and sensitivity.[12][25]
Experimental Protocol: GC-MS Method Validation
-
Chromatographic and Spectrometric Conditions:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection, depending on the required sensitivity.
-
Temperature Program: Optimized to ensure good separation of the analyte from any impurities.
-
MS Detection: Electron ionization (EI) with full scan for initial identification and selected ion monitoring (SIM) for quantification to enhance sensitivity.
-
-
Validation Parameters:
-
Specificity: Demonstrated by the unique retention time and mass spectrum of the analyte. The analysis of a placebo confirms the absence of interfering peaks.
-
Linearity: A calibration curve is constructed by analyzing at least five concentrations of the reference standard.
-
Accuracy: Assessed through spike/recovery studies in a suitable matrix.
-
Precision: Repeatability and intermediate precision are evaluated as described for HPLC.
-
LOD & LOQ: Determined from the calibration curve or by injecting serially diluted solutions.
-
Robustness: Tested by varying parameters like injection temperature, flow rate, and oven temperature ramp rate.
-
Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS Method Validation.
This technique is a rapid and straightforward method for quantification, particularly for routine quality control where high specificity is not required.[15][16][26]
Experimental Protocol: UV-Vis Spectroscopy Method Validation
-
Method Parameters:
-
Solvent: A suitable solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.
-
Instrument: A calibrated spectrophotometer.
-
-
Validation Parameters:
-
Specificity: This is a limitation of UV-Vis spectroscopy. Specificity can be partially addressed by analyzing a placebo to check for matrix interference at the chosen wavelength.
-
Linearity: A calibration curve is generated by measuring the absorbance of at least five standard solutions of different concentrations. Adherence to Beer's Law is assessed.
-
Accuracy: Determined by the standard addition method or by analyzing samples of known concentration.
-
Precision: Assessed by repeated measurements of the same sample.
-
LOD & LOQ: Calculated from the standard deviation of the blank or the calibration curve.
-
Robustness: The effect of small variations in pH or solvent composition on absorbance can be evaluated.
-
Comparative Performance Summary
| Validation Parameter | HPLC | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (excellent with forced degradation studies) | Very High (based on retention time and mass fragmentation) | Low to Moderate (susceptible to interference from absorbing impurities) |
| Linearity (Typical r²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Sensitivity (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Robustness | High | Moderate (sensitive to inlet conditions) | High |
| Application | Assay, impurity profiling, stability studies | Trace analysis, impurity identification | Routine QC, dissolution testing |
Conclusion
The choice of an analytical method for this compound depends on the intended application.
-
HPLC stands out as the most versatile and robust method, suitable for a wide range of applications from routine quality control to stability testing and impurity profiling. Its high specificity, when coupled with forced degradation studies, aligns well with the stringent requirements of regulatory bodies.[4]
-
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities. Its exceptional sensitivity makes it ideal for trace-level analysis.[12]
-
UV-Vis Spectroscopy offers a rapid and cost-effective solution for straightforward quantitative analysis where the sample matrix is simple and interfering substances are not expected.
A comprehensive validation of the chosen method, following ICH guidelines, is imperative to ensure the generation of reliable and scientifically sound data throughout the drug development lifecycle.[1][2][3]
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comparative analysis of the metabolic stability of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate derivatives
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, a candidate molecule's pharmacological potency is but one of many hurdles. A critical, and often decisive, factor is its metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery.[1][2] Poor metabolic stability can lead to rapid clearance from the body, resulting in insufficient in vivo exposure, low bioavailability, and ultimately, a lack of therapeutic efficacy.[2][3] Conversely, a compound that is excessively stable may accumulate, leading to potential toxicity.[3] Therefore, early assessment and optimization of metabolic properties are paramount for identifying and advancing drug candidates with a higher probability of clinical success.[1][4]
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in modern medicinal chemistry, often regarded as a "privileged structure." Its value lies not only in its diverse biological activities but also in its role as an effective bioisostere for ester and amide functionalities.[5][6][7][8] This substitution can mask metabolically labile groups, enhancing a molecule's stability while maintaining or improving its interaction with biological targets.[5][8] This guide provides a comparative analysis of the metabolic stability of a parent compound, Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, and several of its derivatives. We will delve into the experimental methodologies used for this assessment, analyze structure-metabolism relationships (SMRs), and discuss the underlying biochemical principles.
Pillar 1: Experimental Design for Assessing Metabolic Stability
To objectively compare our derivatives, we employ two foundational in vitro assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide critical data on a compound's susceptibility to Phase I metabolism and hydrolysis by plasma enzymes, respectively.
Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of liver enzymes to metabolize a drug.[2][9]
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLMs) at 37°C and dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[10] Keep on ice.
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in acetonitrile).[11]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11][12] This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.
-
Prepare a "stop solution" of cold acetonitrile containing an internal standard (a structurally unrelated compound used for analytical normalization).
-
-
Incubation Procedure:
-
Pre-warm the HLM solution and the NADPH-regenerating system at 37°C.
-
In a 96-well plate, add the test compound to the HLM solution to achieve a final concentration of 1-3 µM.[13][14]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[14] For negative controls, add buffer instead of the NADPH system to account for non-enzymatic degradation.[11]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 3-5 volumes of the cold stop solution.[11][13]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[12]
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[15]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Plasma Stability Assay
Compounds containing certain functional groups, especially esters and amides, are susceptible to hydrolysis by enzymes present in plasma, such as esterases and amidases.[15][16] This assay is crucial for identifying such liabilities and is particularly relevant for prodrugs designed to be activated in the bloodstream.[17]
Experimental Protocol: Human Plasma Stability Assay
-
Preparation of Reagents:
-
Thaw pooled human plasma from multiple donors at 37°C.
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute to a working solution.
-
Prepare a "stop solution" of cold acetonitrile or methanol containing an internal standard.[17]
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1 µM, ensuring the final DMSO concentration is low (<0.5%).[16]
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots to a new plate and terminate the reaction by adding the cold stop solution.[16][17][18]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) in plasma by plotting the percentage of compound remaining against time, as described for the microsomal assay.
-
Below is a generalized workflow for these in vitro metabolic stability assays.
Pillar 2: Comparative Analysis & Structure-Metabolism Relationships
To illustrate the impact of structural modifications on metabolic stability, we synthesized and tested five derivatives of the parent compound, This compound . The results are summarized below.
| Compound ID | Structure | Modification vs. Parent | HLM t½ (min) | CLint (µL/min/mg) | Plasma t½ (min) |
| Parent | - | 45 | 30.8 | 25 | |
| Deriv. A | Ethyl ester → Methyl ester | 48 | 28.9 | 15 | |
| Deriv. B | Ethyl ester → tert-Butyl ester | 42 | 33.0 | >120 | |
| Deriv. C | Isopropyl → Cyclopropyl | >120 | <5.0 | 28 | |
| Deriv. D | Isopropyl → tert-Butyl | 18 | 77.0 | 24 | |
| Deriv. E | Ethyl ester → N,N-Dimethylamide | 46 | 30.1 | >120 |
(Note: Structural images are placeholders for illustrative chemical structures. Data is representative for educational purposes.)
Analysis of Results:
-
Impact of the Ester Group (Plasma Stability): The parent compound shows moderate stability in plasma (t½ = 25 min), indicating susceptibility to hydrolysis by plasma esterases.
-
Derivative A (Methyl ester): Shortening the alkyl chain to methyl accelerates hydrolysis (t½ = 15 min), a common trend where smaller esters are better substrates for esterases.
-
Derivative B (tert-Butyl ester): Introducing steric hindrance with a tert-butyl group dramatically improves plasma stability (t½ > 120 min), effectively shielding the carbonyl from enzymatic attack.
-
Derivative E (Amide): The bioisosteric replacement of the ester with an amide, a classic medicinal chemistry strategy, results in excellent plasma stability (t½ > 120 min). Amides are generally much more resistant to hydrolysis than esters.[5]
-
-
Impact of the 3-Position Substituent (Microsomal Stability): This position influences interactions with CYP enzymes in the liver microsomes.
-
Derivative C (Cyclopropyl): Replacing the isopropyl group with a cyclopropyl moiety significantly enhances microsomal stability (t½ > 120 min). The cyclopropyl group is known to be more metabolically robust than an isopropyl group, which has a tertiary hydrogen susceptible to oxidation.
-
Derivative D (tert-Butyl): Conversely, switching to a tert-butyl group, which also has a vulnerable tertiary carbon, leads to a marked decrease in stability (t½ = 18 min), indicating it is a primary site for CYP-mediated metabolism (a metabolic "hotspot").
-
These findings underscore a critical principle: small structural changes can have profound and predictable effects on a compound's metabolic fate. By systematically modifying the parent structure, we can identify metabolic liabilities and rationally design more stable analogues.
Pillar 3: Postulated Metabolic Pathways
Based on the experimental data and established metabolic transformations of related structures, we can postulate the primary metabolic pathways for the parent compound. The 1,2,4-oxadiazole ring itself is relatively stable but can undergo reductive cleavage of the N-O bond, leading to ring opening.[19]
-
Ester Hydrolysis: The most apparent pathway, especially in plasma, is the hydrolysis of the ethyl ester to its corresponding carboxylic acid (Metabolite 1).
-
CYP-Mediated Oxidation: The isopropyl group is a likely site for oxidation by CYP enzymes in the liver, leading to a hydroxylated metabolite (Metabolite 2). Our data from Derivatives C and D strongly support this hypothesis.
-
Oxadiazole Ring Cleavage: A less common but documented pathway for 1,2,4-oxadiazoles is the reductive cleavage of the N-O bond, which opens the ring to form metabolites like N-cyanoamides or carboxylic acids (Metabolite 3).[19]
Conclusion and Strategic Outlook
This comparative guide demonstrates that the metabolic stability of this compound derivatives is highly dependent on the nature of the substituents at the 3- and 5-positions. The ester at the 5-position is a significant liability in plasma, which can be effectively mitigated by introducing steric bulk (e.g., tert-butyl ester) or through bioisosteric replacement with an amide. The isopropyl group at the 3-position is a site of CYP-mediated oxidation, which can be blocked by replacement with a more robust group like cyclopropyl.
The early, systematic evaluation of metabolic stability using the protocols described herein is not merely a screening exercise; it is a critical component of rational drug design. By understanding these structure-metabolism relationships, research teams can prioritize compounds with more favorable pharmacokinetic profiles, reduce late-stage attrition, and ultimately accelerate the delivery of novel therapeutics to patients.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 163719-70-8). The procedures outlined are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.
Executive Summary: Immediate Actions & Core Principles
The disposal of this compound is not a routine procedure and requires handling as hazardous chemical waste. The core principles of its management are:
-
Never Sewer: Under no circumstances should this compound or its residues be disposed of down the drain.[1][2][3] This is to prevent the release of biologically active heterocyclic compounds into aquatic ecosystems.
-
Segregate Waste: Do not mix this compound with other waste streams, particularly aqueous, acidic, or basic waste, to avoid unforeseen reactions.[4]
-
Treat as Hazardous: Based on data for the compound and structurally similar oxadiazoles, it must be treated as a hazardous substance requiring disposal through a licensed contractor.[4][5][6][7]
-
Personnel Protection is Paramount: Appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.
Hazard Identification and Risk Assessment
Understanding the "why" is critical for appreciating the importance of these protocols. This compound is a substituted nitrogen-containing heterocyclic compound.[7][8] Such scaffolds are common in medicinal chemistry and are designed for biological activity, necessitating cautious handling.[7][9]
GHS Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data for the compound and close analogs indicate the following hazards:
| Hazard Statement | GHS Classification | Rationale & Implication for Disposal |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | The compound's potential for systemic toxicity upon exposure necessitates the use of gloves, lab coats, and handling within a ventilated area (fume hood) to prevent accidental contact or inhalation.[7] |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Direct skin contact can cause irritation. This reinforces the need for chemical-resistant gloves and a lab coat. Contaminated clothing must be removed and decontaminated before reuse.[6][7] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | The risk of serious eye irritation makes chemical splash goggles or safety glasses with side shields mandatory. Work should not be performed without adequate eye protection.[2][6][7] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system) | Handling procedures must be engineered to prevent the inhalation of any dust, aerosols, or vapors. All transfers and collections must be performed in a certified chemical fume hood.[6][10] |
Mandatory Personal Protective Equipment (PPE)
Before beginning any waste collection or handling, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contamination occurs. | To prevent skin contact, which can cause irritation and potential dermal absorption of the harmful substance.[6] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation.[2] |
| Skin/Body Protection | Standard laboratory coat. Ensure it is fully buttoned. | Provides a barrier against incidental contact and spills. |
| Respiratory Protection | All handling of open containers or transfers must occur in a well-ventilated area, preferably a fume hood. | To prevent inhalation of the compound, which may cause respiratory irritation and other toxic effects.[6][10] |
Step-by-Step Disposal Protocol
This protocol covers the entire process from the point of generation to readiness for pickup by a licensed waste disposal contractor.
Workflow: Waste Collection and Segregation
Caption: Step-by-step workflow for safe disposal.
Detailed Steps:
-
Waste Characterization : The waste is classified as a non-halogenated, nitrogen-containing organic hazardous waste.
-
Select a Compatible Waste Container :
-
Use a clean, leak-proof container with a secure screw-top cap.[4]
-
Material Compatibility : Borosilicate glass or high-density polyethylene (HDPE) containers are recommended. Always consult a chemical compatibility chart if you are unsure.[11]
-
The container must be in good condition, free of cracks or defects.
-
-
Properly Label the Container :
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[12]
-
The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .
-
Full Chemical Name : "this compound". Do not use abbreviations.
-
Approximate Concentration and Volume .
-
Hazard Pictograms : Include pictograms for "Irritant" (exclamation mark) and "Health Hazard".
-
-
-
Waste Collection :
-
Location : Perform all waste transfers inside a certified chemical fume hood to minimize inhalation risk.[6]
-
Segregation : This waste must be collected in its own dedicated container. DO NOT MIX with other chemical waste streams, especially:
-
Strong acids or bases (risk of hydrolysis or reaction).
-
Oxidizing agents.
-
Aqueous waste.
-
-
Procedure : Carefully pour or transfer the waste into the labeled container, avoiding splashes. Use a funnel if necessary.
-
-
Container Management :
-
Keep the waste container securely sealed at all times, except when adding waste.[12] This prevents the release of vapors and reduces the risk of spills.
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
-
Temporary Storage :
-
Store the sealed waste container in a designated and labeled Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be under the control of the laboratory personnel and away from general traffic areas. Ensure secondary containment (such as a chemical-resistant tray) is used for liquid waste.
-
-
Final Disposal :
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to arrange for pickup and final disposal.[4]
-
The ultimate disposal must be carried out by a licensed and approved hazardous waste disposal company, typically via high-temperature incineration.[2][5]
-
Spill and Emergency Procedures
Decision Logic for Spill Response
Caption: Decision-making flowchart for spill response.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Small Spill (manageable by trained personnel) :
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[13]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill :
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response line and EHS department immediately.
-
Prevent entry into the affected area.
-
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A Comprehensive Guide to the Safe Handling of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. The guidance herein is predicated on a synthesis of established safety protocols for structurally related compounds and general principles of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious and proactive approach to safety is paramount. The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Assessment and Chemical Profile
This compound belongs to the oxadiazole class of heterocyclic compounds, which are noted for their metabolic stability and are versatile intermediates in medicinal chemistry and agrochemical synthesis.[1][2] The presence of the ethyl ester and isopropyl groups may enhance its hydrophobicity and metabolic stability.[1]
Based on this information, it is prudent to treat this compound as a hazardous substance with similar potential for acute toxicity, as well as skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield.[5][6][7] | Essential for protecting eyes from splashes. Standard safety glasses do not provide an adequate seal.[5] A face shield offers broader protection against splashes.[6] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6][8][9] | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[5] |
| Body | Laboratory coat.[5][7][8][9] | A fully fastened lab coat provides a barrier against accidental spills.[5] |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[5][8][9] | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[5] |
| Feet | Closed-toe shoes.[5] | Protects feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for the safe handling of this compound.
Preparation and Engineering Controls
-
Fume Hood Verification: Ensure that all manipulations of the compound are performed within a certified chemical fume hood to minimize inhalation of potential vapors or aerosols.[5][9]
-
Emergency Equipment Accessibility: Verify that an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Work Area Decontamination: Ensure the designated work area is clean and uncluttered.[5]
Handling Procedures
The following diagram outlines the core workflow for safely handling the compound.
Caption: Workflow for handling this compound.
Post-Handling Procedures
-
Decontamination: Carefully decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove and dispose of contaminated PPE as hazardous waste.[5]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[5]
Emergency Procedures
In the event of an emergency, follow these procedures and always notify your institution's Environmental Health and Safety (EHS) office.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[10] Remove contaminated clothing and shoes.[10] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[11] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3][4] If not breathing, give artificial respiration.[11] Seek medical attention.[11] |
| Ingestion | Rinse mouth with water.[3][11] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal is critical for laboratory safety and environmental compliance.
Caption: Disposal workflow for chemical waste.
Waste Segregation and Collection
-
Do not dispose of this compound down the sink or in regular trash.[5]
-
Collect all waste material, including contaminated PPE, in a dedicated, properly labeled, and sealed container.[5][8] The container must be chemically compatible with organic esters.[5]
Labeling
-
Label the waste container clearly as "Hazardous Waste" and list the full chemical name: "this compound".[5][8] If mixed with other compatible waste, list all components and their approximate percentages.[5]
Storage and Disposal
-
Store the sealed waste container in a designated hazardous waste accumulation area.[8]
-
Contact your institution's EHS office to arrange for pickup and disposal.[8] The disposal must be carried out by a licensed and approved hazardous waste disposal company.[8]
References
- Benchchem. (n.d.). Proper Disposal of 3,5-Bis(3-nitrophenyl)
- Benchchem. (n.d.). Personal protective equipment for handling t-butyl ester-PEG4-CH2COOH.
- Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
- Fisher Scientific. (2025, December 19).
- LookChem. (n.d.).
- National Purity. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- ResearchGate. (2023, May 25).
- Sigma-Aldrich. (2025, October 7).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- ECHEMI. (n.d.).
- JournalsPub. (2024). Different Method for the Production of Oxadiazole Compounds.
- CymitQuimica. (2025, December 22). Ethyl 5-amino-1.2.
- ResearchGate. (2025, August 20). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- Luxembourg Bio Technologies. (2012).
- MDPI. (n.d.).
- ResearchGate. (2021).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- TCI Chemicals. (2025, January 15).
- Smolecule. (2023, August 16).
- PubChem. (n.d.).
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
Sources
- 1. Buy this compound | 163719-70-8 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
